molecular formula C10H10ClNO B15069729 7-chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one

7-chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one

Numéro de catalogue: B15069729
Poids moléculaire: 195.64 g/mol
Clé InChI: NXCJMVXNAVBDIA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

7-chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one is a useful research compound. Its molecular formula is C10H10ClNO and its molecular weight is 195.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C10H10ClNO

Poids moléculaire

195.64 g/mol

Nom IUPAC

7-chloro-6-methyl-2,3-dihydro-1H-quinolin-4-one

InChI

InChI=1S/C10H10ClNO/c1-6-4-7-9(5-8(6)11)12-3-2-10(7)13/h4-5,12H,2-3H2,1H3

Clé InChI

NXCJMVXNAVBDIA-UHFFFAOYSA-N

SMILES canonique

CC1=CC2=C(C=C1Cl)NCCC2=O

Origine du produit

United States

Foundational & Exploratory

Chemical structure and properties of 7-chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of 7-chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one , a bicyclic heterocyclic scaffold critical in the synthesis of 4-quinolone antibiotics and tricyclic pharmaceutical agents. Unlike its fully aromatic quinoline counterparts, this dihydro- intermediate possesses a saturated C2-C3 bond, imparting distinct conformational flexibility and reactivity profiles.

This monograph serves researchers in medicinal chemistry and process development, focusing on the compound's structural electronics, regioselective synthesis, and utility as a "privileged structure" for structure-activity relationship (SAR) exploration.

Chemical Identity & Structural Architecture[1]

The molecule comprises a benzene ring fused to a piperidin-4-one ring. The substitution pattern (7-chloro, 6-methyl) creates a specific electronic push-pull system that influences both its chemical reactivity and binding affinity in biological targets (e.g., DNA gyrase when oxidized to the quinolone).

Physicochemical Profile[2][3][4]
PropertyValue / Description
IUPAC Name 7-chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one
Molecular Formula C₁₀H₁₀ClNO
Molecular Weight 195.65 g/mol
CAS Registry Number Not widely listed; Analogous to 14548-50-6 (7-Cl variant)
Predicted LogP ~2.3 (Moderate Lipophilicity)
H-Bond Donors/Acceptors 1 Donor (NH), 1 Acceptor (C=O)
Appearance Yellow to brownish crystalline solid
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in water
Electronic & Conformational Analysis
  • The "Push-Pull" System: The 6-methyl group acts as a weak electron-donating group (EDG) via hyperconjugation, while the 7-chloro substituent is an electron-withdrawing group (EWG) via induction. This combination modulates the nucleophilicity of the aromatic ring, particularly at the C8 position, which is often a site for further functionalization (e.g., nitration or halogenation).

  • Ring Puckering: Unlike the planar 4-quinolone, the 2,3-dihydro- heterocyclic ring adopts a "sofa" or "half-chair" conformation. This non-planarity is crucial during the binding of intermediates to enzymes before the final oxidation step.

Synthetic Pathways & Regioselectivity[4][5][6][7]

The synthesis of 7-chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one is a classic exercise in controlling regiochemistry during the Friedel-Crafts cyclization of anilines.

Retrosynthetic Analysis

The most robust route involves the intramolecular cyclization of N-(3-chloro-4-methylphenyl)-3-aminopropanoic acid . This intermediate is generated via a Michael addition of 3-chloro-4-methylaniline to acrylic acid (or its ester).

The Regioselectivity Challenge

When cyclizing 3-substituted anilines, two ortho positions are available for ring closure:

  • Position 2 (crowded): Between the amine and the chloro substituent.

  • Position 6 (open): Para to the chloro substituent.

Cyclization at Position 2 yields the desired 7-chloro isomer. Cyclization at Position 6 yields the 5-chloro isomer. While steric hindrance usually disfavors Position 2, electronic effects and the use of specific condensing agents (like Eaton's Reagent or PPA) can shift the major product to the 7-chloro isomer, consistent with the synthesis of similar quinolone precursors [1].

Visualized Pathway (Graphviz)

SynthesisPathway Aniline 3-chloro-4-methylaniline (Starting Material) Intermediate N-(3-chloro-4-methylphenyl)- beta-alanine (Intermediate) Aniline->Intermediate Michael Addition (Toluene, Reflux) Acrylic Acrylic Acid (Reagent) Acrylic->Intermediate Cyclization Cyclization (Eaton's Reagent / 90°C) Intermediate->Cyclization Target 7-chloro-6-methyl- 2,3-dihydroquinolin-4(1H)-one (Target) Cyclization->Target Major Product (Ring Closure at C2) Isomer 5-chloro-6-methyl isomer (Byproduct) Cyclization->Isomer Minor Product (Ring Closure at C6)

Figure 1: Synthetic route highlighting the critical regioselective cyclization step.

Experimental Protocols

The following protocols are designed for high reproducibility and safety.

Step 1: Synthesis of N-(3-chloro-4-methylphenyl)-beta-alanine

Objective: To attach the three-carbon chain required for the heterocyclic ring.

  • Reagents: 3-chloro-4-methylaniline (1.0 eq), Acrylic acid (1.2 eq), Toluene (solvent).

  • Procedure:

    • Dissolve aniline in toluene in a round-bottom flask equipped with a reflux condenser.

    • Add acrylic acid dropwise.

    • Reflux the mixture for 4–6 hours. Monitor consumption of aniline by TLC (Hexane:EtOAc 7:3).

    • Workup: Cool the mixture. The product often precipitates as a solid. If oil forms, evaporate solvent and recrystallize from ethanol/water.

    • Yield Target: >85%.

Step 2: Cyclization to Dihydroquinolinone

Objective: Intramolecular Friedel-Crafts acylation to close the ring. Critical Note: Eaton's Reagent (7.7 wt% P₂O₅ in methanesulfonic acid) is preferred over Polyphosphoric Acid (PPA) due to lower viscosity and easier workup [2].

  • Reagents: Intermediate from Step 1 (1.0 eq), Eaton's Reagent (5–10 mL per gram of substrate).

  • Procedure:

    • Place the beta-alanine intermediate in a dry flask under nitrogen.

    • Add Eaton's Reagent. Stir to ensure the solid is fully wetted.

    • Heat to 80–90°C for 2–3 hours. The solution will turn deep red/brown.

    • Quenching: Cool to room temperature. Pour the reaction mixture slowly onto crushed ice with vigorous stirring (Exothermic!).

    • Neutralization: Adjust pH to ~8–9 using 50% NaOH solution or solid Na₂CO₃. The product will precipitate.

    • Purification: Filter the solid.[1] Wash with water. Recrystallize from Ethanol or Methanol to remove trace 5-chloro isomer.

Reactivity & Functionalization Profile

This scaffold acts as a versatile "warhead" for further chemical modification.

SiteReactivity TypePotential Transformation
N-1 (Amine) NucleophilicAlkylation (e.g., Ethyl iodide, Cyclopropyl bromide) to modulate lipophilicity.
C-4 (Ketone) ElectrophilicReduction to alcohol (NaBH₄); Condensation with hydrazines; Schmidt reaction to azepines.
C-2/C-3 DehydrogenationOxidation with DDQ or Chloranil yields the fully aromatic 4-quinolone [3].
C-8 Electrophilic Subst.Nitration or bromination can occur here, directed by the NH group.
Pathway to Antibiotics (Graphviz)

The primary industrial application of this scaffold is conversion to 4-quinolone antibiotics.

Reactivity Core 7-chloro-6-methyl- 2,3-dihydroquinolin-4(1H)-one N_Alk N-Alkylated Product (e.g., N-Ethyl) Core->N_Alk R-X, K2CO3 (N-Alkylation) Quinolone 4-Quinolone (Aromatic Core) Core->Quinolone DDQ or I2/DMSO (Oxidative Dehydrogenation) Drug 6-Methyl Analog of Fluoroquinolones Quinolone->Drug C-3 Carboxylation & C-7 Amination

Figure 2: Functionalization pathways leading to bioactive quinolone scaffolds.

References

  • Regioselective Cyclization of Anilines

    • Title: Synthesis of functionalised 2,3-dihydroquinolin-4(1H)-ones.[2][3][4]

    • Source: Organic & Biomolecular Chemistry (RSC).[5]

    • URL:[Link]

  • Eaton's Reagent Methodology: Title: Eaton's Reagent in Organic Synthesis. Source: Sigma-Aldrich / Merck Technical Bulletin.
  • Oxidation to Quinolones

    • Title: Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-quinolinones.[4]

    • Source: N
    • URL:[Link]

  • General Quinolone Scaffold Properties

    • Title: 7-Chloro-4-methyl-6-nitroquinolin-2(1H)
    • Source: PubChem.[6]

    • URL:[Link]

Sources

A Technical Guide to the Therapeutic Potential of 7-Chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, renowned for its presence in a wide array of pharmacologically active compounds.[1][2] This technical guide focuses on the therapeutic potential of a specific subclass: derivatives of 7-chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one. We will delve into the rationale behind their design, synthetic strategies, and diverse biological activities, with a particular emphasis on their emerging role as anticancer and antimicrobial agents. This document provides an in-depth analysis of structure-activity relationships, key experimental protocols for biological evaluation, and a forward-looking perspective on the optimization of this promising chemical scaffold for drug discovery.

Introduction: The Significance of the Quinoline Scaffold

Quinoline, a bicyclic aromatic heterocycle, is a foundational component in the design of numerous therapeutic agents.[1][2] Its derivatives have demonstrated a remarkable spectrum of biological activities, including antimalarial, anticancer, anti-inflammatory, and antimicrobial properties.[3][4] The versatility of the quinoline ring allows for extensive chemical modification, enabling the fine-tuning of its pharmacological profile to achieve desired potency and selectivity against various molecular targets.[1] The 7-chloro substituted quinoline core, in particular, is a well-established pharmacophore found in drugs like chloroquine and has been extensively studied for its potential in treating malaria and, more recently, cancer.[5] This guide specifically explores derivatives of the 7-chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one scaffold, a class of compounds that holds significant promise for the development of novel therapeutics.

The Core Scaffold: Physicochemical and Structural Features

The 7-chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one structure combines several key features that make it an attractive starting point for medicinal chemistry campaigns:

  • 7-Chloro Group: The electron-withdrawing nature of the chlorine atom at the 7-position can significantly influence the electronic properties of the entire ring system, potentially enhancing binding interactions with biological targets. Halogenated quinolines have historically played a crucial role in the bioactivity of many compounds.[3]

  • 6-Methyl Group: The methyl group provides a point for steric interaction and can influence the molecule's lipophilicity, thereby affecting its pharmacokinetic properties such as absorption and distribution.

  • Dihydroquinolin-4-one Core: This partially saturated heterocyclic system provides a three-dimensional structure that can be further functionalized. The ketone group at the 4-position is a key handle for chemical reactions, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR).

Synthetic Strategies

The synthesis of 7-chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one derivatives typically involves multi-step reaction sequences. A common and versatile approach is the cyclization of an appropriately substituted aniline precursor. The diagram below illustrates a generalized synthetic workflow for creating a library of derivatives from the core scaffold.

G cluster_synthesis Generalized Synthetic Workflow A Starting Materials (e.g., 3-chloro-4-methylaniline) B Acylation / Michael Addition A->B Reagents: Acrylic acid derivatives C Cyclization (e.g., Friedel-Crafts) B->C Catalyst: Polyphosphoric acid (PPA) D Core Scaffold 7-chloro-6-methyl-2,3- dihydroquinolin-4(1H)-one C->D E Derivatization at N1 (Alkylation, Acylation) D->E F Derivatization at C3 (Condensation Reactions) D->F G Final Derivative Library E->G F->G

Caption: Generalized workflow for the synthesis of quinolinone derivatives.

This process allows for the systematic introduction of various functional groups at different positions of the quinolinone core, facilitating the exploration of SAR. For instance, reactions at the N1-position or condensation reactions at the C3-position can yield a diverse library of compounds for biological screening.

Therapeutic Potential and Mechanisms of Action

Derivatives of the quinoline scaffold have shown promise in several therapeutic areas. While specific studies on 7-chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one are emerging, the broader class of quinolinones provides a strong basis for their potential applications.

Anticancer Activity

Quinoline derivatives have demonstrated significant potential as anticancer agents by targeting various mechanisms crucial for tumor growth and survival.[1][6]

  • Inhibition of Tyrosine Kinases: Many quinoline-based compounds act as inhibitors of receptor tyrosine kinases, which are key components of signaling pathways that regulate cell proliferation, differentiation, and survival.[1] By blocking these pathways, they can effectively halt cancer cell growth.

  • Induction of Apoptosis: Several 7-chloroquinoline derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells.[7] This is a highly desirable mechanism for an anticancer drug as it eliminates malignant cells.

  • KRAS Inhibition: Recent breakthroughs have led to the development of inhibitors for specific KRAS mutations, which are oncogenic drivers in a significant percentage of lung, colorectal, and pancreatic cancers.[8][9] The pyrido[2,3-d]pyrimidin-2(1H)-one core, structurally related to quinolinones, is a key feature of the FDA-approved KRAS G12C inhibitor, Sotorasib.[9][10][11] This highlights the potential for quinolinone scaffolds to be adapted as KRAS inhibitors. The development of Sotorasib marked a significant milestone, proving that the previously "undruggable" KRAS target could be effectively inhibited.[9][12]

Table 1: Anticancer Activity of Selected 7-Chloroquinoline Derivatives

Compound ClassCancer Cell LineIC50 (µM)Reference
7-chloroquinoline hydrazonesHL-60 (Leukemia)0.31 - 4.65 (µg/mL)[6]
MBHA/7-chloroquinoline hybridsHL-60 (Leukemia)4.60[13]
7-chloroquinoline derivativesMCF-7 (Breast)7.54[14]
7-chloroquinoline derivativesHCT-116 (Colon)21.41[14]

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

The data indicates that 7-chloroquinoline derivatives can exhibit potent cytotoxic activity against a range of cancer cell lines.[6][13][14]

Antimicrobial Activity

Quinolone and quinolinone derivatives are well-known for their antibacterial properties. The fluoroquinolone antibiotics, for example, are a major class of drugs that function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[1][15]

  • Mechanism of Action: By targeting these essential enzymes, quinolone derivatives can effectively block bacterial proliferation, leading to bactericidal effects.[15][16]

  • Broad Spectrum Potential: Studies have shown that various substituted quinolines possess a broad spectrum of antimicrobial activities against both Gram-positive and Gram-negative bacteria, as well as some fungi.[3][17] For instance, certain trifluoroacetyl-substituted quinolones have demonstrated significant activity against resistant strains of E. coli and S. aureus.[16]

Key Experimental Protocols for Bioactivity Screening

Evaluating the therapeutic potential of novel 7-chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one derivatives requires robust and validated experimental protocols.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Caption: Workflow for determining cytotoxicity using the MTT assay.

Antibacterial Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Protocol:

  • Compound Preparation: Prepare a serial dilution of the test compounds in a 96-well plate using appropriate broth media (e.g., Mueller-Hinton Broth).

  • Bacterial Inoculum: Prepare a standardized bacterial suspension (e.g., S. aureus, E. coli) to a concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add the bacterial inoculum to each well of the 96-well plate. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR for the specific 7-chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one scaffold is still under development, general principles from related quinoline derivatives can provide valuable guidance:

  • Substituents on the Quinoline Ring: The nature and position of substituents on the quinoline ring are critical for activity. For example, the 7-chloro substitution is often associated with enhanced biological effects.[6][18]

  • Side Chains: The introduction of various side chains, particularly those containing nitrogen or sulfur atoms (e.g., hydrazones, thiosemicarbazides), at positions C3 or N1 can significantly modulate the anticancer and antimicrobial activities.[6][14]

  • Lipophilicity and Sterics: Modifications that alter the compound's lipophilicity and steric profile can impact its ability to cross cell membranes and interact with its target, thereby influencing its overall efficacy.

Conclusion and Future Perspectives

Derivatives of 7-chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one represent a promising class of compounds with significant therapeutic potential, particularly in the fields of oncology and infectious diseases. The structural versatility of this scaffold allows for extensive chemical exploration to optimize potency, selectivity, and pharmacokinetic properties.

Future research should focus on:

  • Target Identification: Elucidating the specific molecular targets and mechanisms of action for the most active derivatives.

  • Combinatorial Library Synthesis: Generating larger, more diverse libraries of compounds to conduct high-throughput screening and expand the SAR landscape.

  • In Vivo Efficacy Studies: Advancing lead compounds into preclinical animal models to evaluate their efficacy and safety profiles in a physiological context.

By leveraging the foundational knowledge of quinoline chemistry and pharmacology, the continued investigation of these derivatives holds great promise for the discovery of next-generation therapeutic agents.

References

  • Vertex AI Search. (n.d.). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives.
  • Der Pharma Chemica. (n.d.). Synthesis, Characterization and Antimicrobial Activity of Some New Substituted Quinoline Hydrazones.
  • BenchChem. (n.d.). The Multifaceted Biological Activities of Quinoline Derivatives: A Technical Guide for Drug Discovery Professionals.
  • Ansari, F. L., et al. (2011). Synthesis, characterization and antimicrobial screening of substituted quiazolinones derivatives. Arabian Journal of Chemistry.
  • ResearchGate. (2025). (PDF) Trifluoroacetyl-Substituted Quinolones as New Antibacterials Against Antibiotic Resistant Strains.
  • PubMed. (n.d.). Quinolone antimicrobial agents substituted with morpholines at the 7-position. Syntheses and structure-activity relationships.
  • Letters in Applied NanoBioScience. (2024). Trifluoroacetyl-Substituted Quinolones as New Antibacterials Against Antibiotic Resistant Strains.
  • SciELO. (n.d.). Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity.
  • RSC Publishing. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances.
  • PubMed. (2009). Biological Activities of Quinoline Derivatives.
  • Bentham Science Publishers. (2009). Biological Activities of Quinoline Derivatives.
  • Taylor & Francis. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity.
  • (2016). Comprehensive review on current developments of quinoline-based anticancer agents.
  • PMC. (n.d.). 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones.
  • BenchChem. (n.d.). A Comparative Guide to the Biological Activity of 7-Chloro-6-nitroquinoline Derivatives and Chloroquine.
  • PMC. (n.d.). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage.
  • PMC. (n.d.). Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents.
  • ResearchGate. (n.d.). Synthesis of tested 7-chloro-4-phenoxyquinoline derivatives.
  • Googleapis.com. (2019). IMPROVED SYNTHESIS OF KEY INTERMEDIATE OF KRAS G12C INHIBITOR COMPOUND - European Patent Office - EP 4234546 A2.
  • PMC. (n.d.). Inhibitors of KRAS May Potentially Provide Effective Cancer Treatment.
  • Portico. (2021). Sotorasib. GTPase KRAS (G12C mutant) inhibitor, Treatment of non-small cell lung cancer, Treatment of colorectal cancer, Treatme.
  • NCI. (2021). FDA Approval of KRAS Inhibitor Sotorasib for Lung Cancer Hailed as Milestone.
  • (2020). Sotorasib, First-in-Class KRAS G12C Inhibitor, Hailed as “Triumph of Drug Discovery”.
  • (2021). Sotorasib Shows Early Activity Against KRAS G12C Mutant NSCLC.

Sources

Literature review on 2,3-dihydroquinolin-4(1H)-one scaffolds in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2,3-Dihydroquinolin-4(1H)-one Scaffolds in Medicinal Chemistry

Introduction: The Rise of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged scaffolds" due to their ability to interact with a wide range of biological targets, serving as a versatile foundation for drug discovery. The 2,3-dihydroquinolin-4(1H)-one core, a nitrogen-containing heterocyclic motif, has firmly established itself as such a scaffold.[1][2] This structure, essentially an aza-analog of a flavanone, consists of a benzene ring fused to a dihydropyridinone ring.[3] Its unique conformational features and electronic properties allow for diverse substitutions, enabling the fine-tuning of pharmacological profiles.

Derivatives of 2,3-dihydroquinolin-4(1H)-one have demonstrated an impressive breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[3][4][5][6] This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the synthesis, biological applications, and structure-activity relationships of this remarkable scaffold, underscoring its significance in the ongoing quest for novel therapeutic agents.

Part 1: Architecting the Core: Synthetic Strategies

The construction of the 2,3-dihydroquinolin-4(1H)-one scaffold is a cornerstone of its utility. The choice of synthetic route is often dictated by the desired substitution pattern, scalability, and adherence to green chemistry principles. Modern organic synthesis has yielded several efficient methods, moving from classical reactions to sophisticated one-pot cascade processes.

Intramolecular Cyclization of o-Aminochalcones

A prevalent and robust strategy involves the intramolecular cyclization of o-aminochalcones. This method is valued for its straightforward nature and the ready availability of starting materials. The causality behind this approach lies in the nucleophilic attack of the aniline nitrogen onto the α,β-unsaturated ketone system (an intramolecular aza-Michael addition). The reaction is typically promoted by an acid or base catalyst. The use of water-tolerant Lewis acids like zirconyl nitrate represents a green and efficient modification, allowing the reaction to proceed under mild conditions with improved yields.[7]

Key Experimental Protocol: Zirconyl Nitrate-Catalyzed Cyclization of an o-Aminochalcone

This protocol describes a green and efficient synthesis of 2-aryl-2,3-dihydroquinolin-4(1H)-ones.[7]

Materials:

  • o-Aminochalcone (1.0 mmol)

  • Zirconyl nitrate [ZrO(NO₃)₂·xH₂O] (10 mol%)

  • Ethanol (5 mL)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hot plate

  • Thin-layer chromatography (TLC) plate (silica gel)

  • Ethyl acetate/hexane mixture for TLC

Procedure:

  • Reaction Setup: In a 25 mL round-bottom flask, dissolve the o-aminochalcone (1.0 mmol) in ethanol (5 mL).

  • Catalyst Addition: To the stirred solution, add zirconyl nitrate (10 mol%).

  • Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to reflux.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) using an appropriate ethyl acetate/hexane eluent system. The disappearance of the starting material spot indicates reaction completion.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water (20 mL) and stir for 15 minutes.

  • Isolation: The solid product precipitates out. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

  • Purification: If necessary, the crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 2-aryl-2,3-dihydroquinolin-4(1H)-one.

Domino and Cascade Reactions

To enhance synthetic efficiency and atom economy, domino (or cascade) reactions have been developed. These one-flask, multistep processes avoid the isolation of intermediates, saving time, reagents, and solvents. A notable example is the domino Michael-SNAr approach, where a primary amine reacts with a substrate containing both a Michael acceptor (enone) and an SNAr acceptor (e.g., a fluoro-aromatic group), leading directly to the N-substituted 2,3-dihydro-4(1H)-quinolinone.[3] This strategy exemplifies the elegance of modern synthetic design, where reaction sequences are engineered for maximum efficiency.

Domino reaction for N-alkyl-2,3-dihydro-4(1H)-quinolinone synthesis.
Multi-component Reactions

Multi-component reactions (MCRs) offer another powerful avenue for generating molecular diversity from simple starting materials in a single step. For instance, a three-component reaction between an isatoic anhydride, a primary amine, and an aromatic aldehyde can efficiently produce 2,3-disubstituted dihydroquinazolin-4(1H)-ones.[8] The mechanism involves the initial reaction of the amine with isatoic anhydride to form an o-aminobenzamide, which then condenses with the aldehyde to form a Schiff base that subsequently cyclizes.

Oxidation of Tetrahydroquinolines

For scaffolds where the corresponding 1,2,3,4-tetrahydroquinoline is readily accessible, selective benzylic oxidation presents a practical and scalable route. Using an oxidizing agent like aqueous potassium permanganate (KMnO₄) on N-acyl-protected tetrahydroquinolines allows for the efficient synthesis of 2,3-dihydroquinolin-4(1H)-ones.[9] This method demonstrates excellent functional group tolerance, making it valuable for late-stage functionalization in a synthetic sequence.[9]

Part 2: Therapeutic Landscape and Biological Activities

The 2,3-dihydroquinolin-4(1H)-one scaffold is a cornerstone in the development of agents targeting a wide array of diseases. Its structural versatility allows for precise modifications that can optimize potency and selectivity for various biological targets.

Anticancer Activity

The fight against cancer is a primary area where this scaffold has shown immense promise. Numerous derivatives have exhibited potent cytotoxic effects against a panel of human cancer cell lines.

  • Cytotoxicity: Studies have shown that 3-methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones display significant cytotoxic activity against breast cancer (MCF-7) and leukemia (HL-60) cell lines, with some analogs being more potent against HL-60 cells than the standard drug carboplatin.[4]

  • Mechanism of Action: A key mechanism for some quinolinone derivatives is the inhibition of tubulin polymerization, a process critical for mitotic spindle formation in dividing cells.[10] Molecular docking studies suggest these compounds can bind to the colchicine binding pocket on tubulin, disrupting microtubule dynamics and inducing cell cycle arrest and apoptosis.[10]

  • Hybrid Molecules: Hybrid molecules incorporating the 2,3-dihydroquinolin-4(1H)-one core with other anticancer pharmacophores, such as 3-hydroxy-indolin-2-one, have been synthesized.[11] One such hybrid, compound 7g , demonstrated dose- and time-dependent growth inhibition of SGC-7901 cancer cells and was more effective than 5-FU in a xenograft tumor model, suggesting a favorable toxicity profile.[11]

Anticancer mechanism via tubulin polymerization inhibition.
Compound Class Example Activity (IC₅₀) Cancer Cell Line(s) Mechanism/Target Reference
3-Methylidene-1-sulfonyl DerivativesLow µM rangeHL-60, MCF-7Induction of DNA damage and apoptosis[4]
3-Hydroxy-indolin-2-one HybridsModerate antiproliferative activitySGC-7901, A549, etc.Growth inhibition[11]
2-Naphthyl Derivatives (e.g., 39 )<50 nMHT29, U87, A2780, H460Tubulin Polymerization Inhibitor[10]
3,4-Diaryl-tetrahydroquinolines2.0 - 4.9 µMH460, A-431, HT-29Antiproliferative[12]
Antimicrobial and Antifungal Activity

The quinolone core is historically famous for its antibacterial properties (e.g., fluoroquinolones), and the 2,3-dihydroquinolin-4(1H)-one scaffold continues this legacy.

  • Antibacterial Action: Novel derivatives have been synthesized and tested against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, showing promising inhibitory activity.[5] Hybrids with natural products like dehydroabietylamine have demonstrated considerable inhibitory effects against Bacillus cereus with MIC values as low as 4–16 μg/ml.[8]

  • Antifungal Potential: The scaffold has also been explored for its antifungal properties. A series of novel analogues were designed as potential succinate dehydrogenase (SDH) inhibitors, a crucial enzyme in the fungal respiratory chain.[13] Compound 4e from this series showed stronger activity against Botrytis cinerea than the commercial fungicide fluopyram, validating SDH as a viable target for this scaffold.[13]

Anti-inflammatory Properties

Chronic inflammation is a key factor in many diseases. Derivatives of the related quinazolin-4(3H)-one scaffold have been shown to act as potent anti-inflammatory and analgesic agents, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform.[14] This provides a strong rationale for exploring 2,3-dihydroquinolin-4(1H)-ones for similar activities, as they often serve as synthetic precursors or structural relatives to these compounds.[3]

Neuroprotective Effects

Neurodegenerative diseases like Parkinson's and Alzheimer's represent a significant therapeutic challenge.[3] The tetrahydroquinoline scaffold, closely related to dihydroquinolinones, has shown neuroprotective properties.[2][15]

  • Alzheimer's Disease: Certain dihydroquinolinones are under investigation as treatments for Alzheimer's disease.[3]

  • Parkinson's Disease: 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline demonstrated neuroprotection in a rat model of Parkinson's disease by enhancing the antioxidant system and suppressing apoptosis.[15]

  • Pain and Migraine: Selective neuronal nitric oxide synthase (nNOS) inhibitors based on the tetrahydroquinoline scaffold have been shown to reverse neuropathic pain and reduce allodynia in animal models relevant to migraine.[16]

Part 3: Structure-Activity Relationships (SAR)

Understanding how specific structural modifications impact biological activity is crucial for rational drug design. SAR studies on the 2,3-dihydroquinolin-4(1H)-one scaffold have yielded valuable insights.

SAR Scaffold R1 N1-Substitution: - Acyl groups for oxidation. - Alkyl groups via domino synthesis. R2 C2-Substitution: - Alkyl groups > Aryl groups for cytotoxicity in some series. - Determines stereochemistry. R3 C3-Substitution: - Methylidene groups enhance anticancer activity. R4 Benzo Ring (R4): - Halogen/electron-withdrawing groups can modulate activity.

Key positions for modification on the dihydroquinolinone scaffold.
  • Substitution at C2: For anticancer activity in 3-methylidene derivatives, an alkyl substituent at the C2 position was found to be more potent than an aryl substituent.[4] This suggests that steric bulk and electronics at this position are critical for interaction with the biological target.

  • Substitution at C3: The introduction of an exocyclic double bond (a methylidene group) at the C3 position has been identified as a key feature for potent cytotoxicity in several anticancer series.[4] This group can act as a Michael acceptor, potentially enabling covalent interaction with target proteins.

  • Substitution on the Benzo Ring: Modifications on the aromatic ring, such as the introduction of halogens or other electron-withdrawing groups, can significantly influence the compound's electronic properties, lipophilicity, and ultimately, its biological activity.[9]

  • N1-Substitution: The nitrogen at position 1 is a common site for modification. N-alkylation can be achieved through domino reactions, while N-acylation is often used as a protecting group strategy that can also influence the molecule's properties.[3][9]

Conclusion and Future Perspectives

The 2,3-dihydroquinolin-4(1H)-one scaffold has unequivocally proven its merit as a privileged structure in medicinal chemistry. Its synthetic accessibility and amenability to diverse chemical modifications have enabled the exploration of a vast chemical space, leading to the discovery of compounds with potent anticancer, antimicrobial, and neuroprotective activities.

The future of research on this scaffold is bright and multifaceted. Key directions include:

  • Development of Selective Inhibitors: While broad-spectrum activity is useful for initial screening, future efforts must focus on designing derivatives with high selectivity for specific targets (e.g., a particular kinase or receptor subtype) to minimize off-target effects and improve safety profiles.

  • Exploration of New Therapeutic Areas: The scaffold's versatility suggests its potential in underexplored areas. Investigating its utility against viral diseases, metabolic disorders, and parasitic infections could yield novel therapeutic leads.[17]

  • Advanced Drug Delivery: Formulating potent dihydroquinolinone derivatives into targeted drug delivery systems could enhance their efficacy and reduce systemic toxicity, particularly in cancer chemotherapy.

  • Stereoselective Synthesis: Many active derivatives possess a chiral center at the C2 position. The development of efficient stereoselective synthetic methods will be crucial to separately evaluate the enantiomers, as they often exhibit different pharmacological activities and toxicities.

References

  • Gorepatil, A., Gorepatil, P., Gaikwad, M., Mhamane, D., Phadkule, A., & Ingle, V. (2018). A Green and Efficient Intramolecular Cyclization of o-Aminochalcones to 2-Aryl-2,3-dihydroquinolin-4(1H)-ones Catalyzed by Zirconyl Nitrate. Synlett, 29(02), 235-237. Available from: [Link]

  • Bunce, R. A., & Schammerhorn, E. J. (2013). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 19(1), 153-183. Available from: [Link]

  • Iazzetti, A., et al. (2021). Synthesis of functionalised 2,3-dihydroquinolin-4(1H)-ones vs. quinoline or N-alkenylindole derivatives through sequential reactions of 2-alkynylanilines with ketones. Organic & Biomolecular Chemistry, 19(4), 843-853. Available from: [Link]

  • Reddy, C. R., et al. (2009). Synthesis of 2,3-Dihydroquinolin-4(1H)-ones through Catalytic Metathesis of o-Alkynylanilines and Aldehydes. The Journal of Organic Chemistry, 74(13), 4884-4887. Available from: [Link]

  • Mykhailiuk, P. K., et al. (2016). Synthesis of Multifunctional 2,3-Dihydroquinolin-4(1H)-one Building Blocks via Permanganate-Promoted Oxidation of 1,2,3,4-Tetrahydroquinolines. European Journal of Organic Chemistry, 2016(8), 1517-1525. Available from: [Link]

  • Zhang, L., et al. (2017). Synthesis, in Vitro and in Vivo Anticancer Activity of Hybrids of 3-Hydroxy-indolin-2-one and 2,3-Dihydroquinolin-4(1H)-one. Letters in Drug Design & Discovery, 14(7). Available from: [Link]

  • Szymański, P., et al. (2020). Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones. Molecules, 25(15), 3436. Available from: [Link]

  • Maddela, S. L., et al. (2018). 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. RSC Advances, 8(37), 20894-20921. Available from: [Link]

  • Bunce, R. A. (2013). Figure 3: Drugs incorporating 2,3-dihydro-4(1H)-quinolinones. ResearchGate. Available from: [Link]

  • Unspecified. 2,3-dihydroquinolin-4(1H)-one. Alichem. Available from: [Link]

  • Unspecified. (2022). Synthesis, Antimicrobial and Molecular Docking studies of Some New Derivatives of 2,3-Dihydroquinazolin-4(1H)-one. Acta Chimica Slovenica, 69(3), 619-628. Available from: [Link]

  • Mekala, R., et al. (2017). Examples of biologically active 2, 3-dihydroquinazolin-4(1H)-one derivatives. ResearchGate. Available from: [Link]

  • McKinnon, T. A., et al. (2015). 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. MedChemComm, 6(6), 1178-1184. Available from: [Link]

  • Aelami, M., et al. (2015). Synthesis, antibacterial and antioxidant activity of novel 2,3-dihydroquinazolin-4(1H)-one derivatives of dehydroabietylamine diterpene. ResearchGate. Available from: [Link]

  • Sabri, S. S. (2024). Synthesis and Characterization of New Derivatives of 2,3-Dihydroquinazolin-4-one and Evaluation of their Antibacterial Activity. International Journal of Health Sciences, 5(5), 483-490. Available from: [Link]

  • Unspecified. (2018). Design, synthesis and biological activities of 2,3-dihydroquinazolin-4(1H)-one derivatives as TRPM2 inhibitors. European Journal of Medicinal Chemistry, 152, 218-229. Available from: [Link]

  • Unspecified. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 30(1), 220. Available from: [Link]

  • Unspecified. (2014). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. International Journal of Organic Chemistry, 4(2), 115-121. Available from: [Link]

  • Unspecified. (2025). Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. Scientific Reports, 15(1), 3042. Available from: [Link]

  • Unspecified. (2024). Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines. Molecules, 29(18), 4273. Available from: [Link]

  • Unspecified. (2022). 2,3-Dihydroquinazolin-4(1H)-one as a New Class of Anti-Leishmanial Agents: A Combined Experimental and Computational Study. Molecules, 27(1), 173. Available from: [Link]

  • Unspecified. (2018). 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. RSC Advances, 8(37), 20894-20921. Available from: [Link]

  • Unspecified. (2021). Design, synthesis and inhibitory activity of novel 2, 3-dihydroquinolin-4(1H)-one derivatives as potential succinate dehydrogenase inhibitors. Bioorganic & Medicinal Chemistry, 38, 116147. Available from: [Link]

  • Unspecified. (2022). Synthesis of 2, 3- Dihydroquinazolin-4(1H)-Ones Derivatives. International Journal of Advanced Research in Science, Communication and Technology. Available from: [Link]

  • Unspecified. (2022). Design, synthesis and characterization of a new series of 2,3-dihydroquinazolin-4(1H)-one (DHQZ-1) derivatives and evaluation of their activity as an anticancer agent using molecular docking. Baghdad Science Journal, 19(6). Available from: [Link]

  • Unspecified. (2021). Neuroprotective effects of 2-heptyl-3-hydroxy-4-quinolone in HT22 mouse hippocampal neuronal cells. Bioorganic & Medicinal Chemistry Letters, 49, 128312. Available from: [Link]

  • Unspecified. (2022). Synthesis, characterization, and investigation of the anti-inflammatory effect of 2,3-disubstituted quinazoline-4(1H)-one. Future Journal of Pharmaceutical Sciences, 8(1), 1-10. Available from: [Link]

  • Unspecified. (2024). Anti-inflammatory action of new hybrid N-acyl-[3][7]dithiolo-[3,4-c]quinoline-1-thione. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2347965. Available from: [Link]

  • Unspecified. (2023). Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[3][7][18]triazino[2,3-c]quinazolines. Molecules, 28(11), 4381. Available from: [Link]

  • Unspecified. (2016). Design, synthesis of 2,3-disubstitued 4(3H)-quinazolinone derivatives as anti-inflammatory and analgesic agents: COX-1/2 inhibitory activities and molecular docking studies. Bioorganic & Medicinal Chemistry, 24(16), 3650-3662. Available from: [Link]

  • Unspecified. (2024). 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease by Enhancing the Antioxidant System, Normalising Chaperone Activity and Suppressing Apoptosis. Neurochemical Research, 49(5), 1387-1405. Available from: [Link]

  • Unspecified. (2024). Neuroprotective activity of compounds 10–18 against the toxicity induced by rotenone and 6-hydroxydopamine in SH-SY5Y cells. ResearchGate. Available from: [Link]

  • Unspecified. (2022). Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. Molecules, 27(20), 6825. Available from: [Link]

  • Unspecified. (2011). Design, synthesis, and biological evaluation of 3,4-dihydroquinolin-2(1H)-one and 1,2,3,4-tetrahydroquinoline-based selective human neuronal nitric oxide synthase (nNOS) inhibitors. Journal of Medicinal Chemistry, 54(17), 6015-6029. Available from: [Link]

  • Unspecified. (2024). Neuroprotective effects of natural compounds and derivatives in neurochemical changes found in mania experimental models. ResearchGate. Available from: [Link]

Sources

Technical Guide: Stability Profile of 7-chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the stability profile of 7-chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one , a critical bicyclic heterocyclic intermediate often employed in the synthesis of bioactive quinolones and antimalarial agents.

Executive Summary

7-chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one (hereafter referred to as CMDQ ) is a 2,3-dihydro-4-quinolone derivative. Unlike its fully aromatic counterpart (4-quinolone), CMDQ possesses a saturated C2–C3 bond. This structural feature creates a thermodynamic driving force toward oxidative aromatization , making the compound inherently sensitive to oxidative stress and light.

This guide defines the degradation mechanisms of CMDQ, specifically the dehydrogenation pathway, and establishes a self-validating analytical framework for quality control during drug development.

Chemical Identity & Structural Analysis[1][2][3]

CMDQ is a bicyclic system comprising a benzene ring fused to a dihydropyridinone ring. The stability is dictated by the secondary amine at position 1 (N1) and the ketone at position 4 (C4).

PropertyDescription
IUPAC Name 7-chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one
Molecular Formula C₁₀H₁₀ClNO
Molecular Weight 195.65 g/mol
Core Scaffold 2,3-dihydroquinolin-4(1H)-one (Tetrahydro-4-quinolone derivative)
Key Functional Groups Secondary Amine (N1), Ketone (C4), Aryl Chloride (C7)
Predicted LogP ~2.1 (Moderate Lipophilicity)
pKa (Calculated) ~2.5 (Conjugate acid of carbonyl), ~ -1.0 (Amine, delocalized)
Structural Vulnerability Assessment
  • C2–C3 Saturation: The presence of methylene groups at C2 and C3 interrupts the aromaticity of the pyridine ring. The molecule is prone to losing two hydrogen atoms to form the fully aromatic 7-chloro-6-methylquinolin-4(1H)-one, a transformation driven by the gain in resonance energy.

  • N1-Amine: The secondary aniline nitrogen is electron-rich, increasing susceptibility to radical oxidation and electrophilic attack.

Chemical Stability & Degradation Pathways[3][5]

Primary Degradation: Oxidative Aromatization

The most critical stability risk for CMDQ is oxidative dehydrogenation . Exposure to air, light, or transition metal impurities can catalyze the removal of hydrogen from the C2 and C3 positions.

  • Mechanism: Radical abstraction of the benzylic hydrogen (C3) or the amine hydrogen (N1), followed by rapid tautomerization and loss of the second hydrogen.

  • Result: Formation of the fully aromatic impurity, 7-chloro-6-methylquinolin-4(1H)-one . This impurity typically exhibits a significant bathochromic shift (red shift) in UV absorbance, making it easily detectable but difficult to remove.

Secondary Degradation: N-Oxidation

Under strong oxidative stress (e.g., peroxides), the N1 nitrogen can undergo oxidation to form the N-oxide or hydroxylamine species, although steric hindrance from the C8 proton and electronic deactivation by the C7-chloro group mitigates this relative to the aromatization pathway.

Hydrolytic Stability

CMDQ is generally stable to hydrolysis over a wide pH range (2–10). The C4 ketone is sterically protected and conjugated with the benzene ring, reducing susceptibility to nucleophilic attack compared to non-conjugated ketones.

Visualization of Degradation Pathways

The following diagram illustrates the oxidative aromatization and N-oxidation pathways.

DegradationPathways cluster_0 Primary Degradation Risk CMDQ CMDQ (2,3-dihydro form) Radical Radical Intermediate (C3-centered) CMDQ->Radical Light/O2 (H-abstraction) NOxide Degradant B: N-hydroxy/N-oxide derivatives CMDQ->NOxide Peroxides/High O2 (N-oxidation) Aromatic Degradant A: 7-chloro-6-methylquinolin-4(1H)-one (Fully Aromatic) Radical->Aromatic -H• (Aromatization)

Figure 1: Primary degradation pathways of CMDQ. The red path (aromatization) is the dominant failure mode under ambient storage.

Physical Stability Profile

Polymorphism

As a rigid, planar bicyclic system capable of hydrogen bonding (N-H donor, C=O acceptor), CMDQ exhibits a high propensity for polymorphism.

  • Risk: Different crystal polymorphs may have varying melting points and dissolution rates.[1]

  • Control: Recrystallization solvents must be strictly controlled (e.g., Ethanol vs. Ethyl Acetate) to ensure consistent crystal habit.

Photostability

CMDQ absorbs in the UV-A/UV-B region. Upon photon absorption, the excited state can facilitate hydrogen abstraction, accelerating the aromatization process described in Section 3.1.

  • Observation: Samples left in ambient light often turn from off-white/yellow to dark brown due to the formation of conjugated degradation products (quinone-imines).

Analytical Methodologies (Self-Validating Systems)

To ensure data integrity, the following analytical protocols utilize "marker tracking" to validate assay performance.

HPLC Method for Stability Indicating Assay

This method separates the dihydro-parent from the aromatic impurity.

ParameterConditionRationale
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mmStandard reverse-phase stationary phase.
Mobile Phase A 0.1% Formic Acid in WaterAcidic pH suppresses ionization of weak acids, improving peak shape.
Mobile Phase B AcetonitrileStrong organic modifier to elute lipophilic aromatics.
Gradient 10% B to 90% B over 15 minThe aromatic impurity (more lipophilic) will elute after the dihydro parent.
Detection UV at 254 nm and 320 nm Self-Validation: The aromatic impurity will have a significantly higher response at 320 nm compared to the parent CMDQ due to extended conjugation.
Stress Testing Protocol (Forced Degradation)

Follow ICH Q1A(R2) guidelines to validate the stability profile.

  • Oxidative Stress: Treat with 3% H₂O₂ at RT for 4 hours. Expected Result: Formation of N-oxide and minor aromatization.

  • Photostability: Expose to 1.2 million lux hours. Expected Result: Significant increase in Aromatic Degradant A (Figure 1).

  • Thermal Stress: Heat solid at 60°C for 7 days. Expected Result: Minimal degradation if kept dry; browning indicates oxidative instability.

Handling & Storage Recommendations

Based on the oxidative vulnerability, the following storage lifecycle is recommended:

StorageLifecycle Receiving Synthesis/Receiving (Purity >98%) Pkg Packaging Amber Glass + Desiccant Receiving->Pkg Immediate Transfer Atmosphere Headspace Purge Argon or Nitrogen Pkg->Atmosphere Remove O2 Storage Storage Condition -20°C or 2-8°C Protect from Light Atmosphere->Storage Long-term Stability

Figure 2: Recommended storage lifecycle to prevent oxidative aromatization.

  • Container: Amber glass vials (Type I) with Teflon-lined caps to prevent light ingress and moisture sorption.

  • Atmosphere: Store under an inert atmosphere (Argon preferred over Nitrogen due to density) to minimize headspace oxygen.

References

  • Synthesis of 2,3-Dihydroquinolin-4(1H)-one Building Blocks. ChemRxiv. (2025). Describes the oxidative susceptibility of tetrahydroquinolines and the synthesis of the dihydro-4-one core.

  • Decay mechanisms of protonated 4-quinolone antibiotics. PubMed. (2014). details the fragmentation and stability of the quinolone core in mass spectrometry.[2]

  • Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate. MDPI. (2025). Provides crystallographic data and hydrogen bonding networks for 7-chloroquinoline derivatives.[1]

  • PubChem Compound Summary: 7-Chloro-4-methyl-6-nitroquinolin-2(1H)-one. National Library of Medicine. (2026). Physicochemical property data for structural analogs.

  • Efficient one-pot synthesis of 2,3-dihydroquinazolin-4(1H)-ones. Comptes Rendus Chimie. (2011). Discusses the stability and oxidation of dihydro-heterocycles to their aromatic counterparts.

Sources

Pharmacophore analysis of 7-chloro-6-methyl substituted quinolinones

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Pharmacophore Analysis & Strategic Optimization of 7-Chloro-6-Methyl Substituted Quinolinones

Executive Summary

The 7-chloro-6-methyl-2-quinolinone scaffold represents a "privileged structure" in modern medicinal chemistry, exhibiting polypharmacological potential across HIV-1 Reverse Transcriptase (RT) inhibition , Anticancer (Kinase/Tubulin) modulation , and Antimicrobial (DNA Gyrase) activity . Unlike the classical 6-fluoroquinolones (antibiotics), the 7-chloro-6-methyl substitution pattern offers a unique electronic and steric profile that optimizes hydrophobic packing in allosteric binding pockets while maintaining metabolic stability.

This technical guide provides a rigorous pharmacophore analysis of this scaffold, detailing the structural causality behind its potency, synthesis protocols, and biological validation workflows. It is designed for medicinal chemists and lead optimization teams seeking to exploit this core for next-generation therapeutics.

Structural Basis & Electronic Tuning

The potency of the 7-chloro-6-methyl quinolinone core is not accidental; it is a result of precise electronic and steric tuning of the bicyclic lactam system.

The 7-Chloro Effect (Halogen Bonding & Lipophilicity)
  • Electronic Withdrawal: The chlorine atom at C7 exerts an inductive electron-withdrawing effect (-I), which lowers the pKa of the N1-proton (lactam NH). This increases the H-bond donor capability of the NH group, crucial for interactions with backbone carbonyls in target proteins (e.g., Lys101 in HIV-1 RT).

  • Lipophilic Filling: The 7-Cl substituent significantly increases the logP (lipophilicity) compared to a hydrogen or fluorine, allowing the molecule to penetrate deep hydrophobic pockets (e.g., the NNRTI binding pocket or NNIBP).

  • Halogen Bonding: In specific targets, the Cl atom can participate in halogen bonding (X-bond) with backbone carbonyl oxygen atoms or aromatic pi-systems (e.g., Tyr181), an interaction stronger than simple van der Waals forces.

The 6-Methyl Effect (Steric Anchor)
  • Orthogonal Twist: The methyl group at C6 provides steric bulk that can force adjacent substituents (like a C5 or C7 moiety) out of planarity, potentially locking the bioactive conformation.

  • Hydrophobic Packing: In the context of HIV-1 RT, the 6-methyl group targets the hydrophobic "wing" of the binding pocket (lined by Trp229 and Leu100), providing a tight "lock-and-key" fit that reduces the entropic penalty of binding.

Pharmacophore Modeling & SAR Logic

The pharmacophore of 7-chloro-6-methyl quinolinones can be defined by four critical feature points. This model is derived from ligand-based alignment of potent NNRTIs and anticancer agents.

The 4-Point Pharmacophore Model
  • H-Bond Donor (D1): The Lactam NH (N1). Critical for anchoring the ligand to the receptor backbone.

  • H-Bond Acceptor (A1): The Lactam Carbonyl (C2=O). Accepts H-bonds from residues like Lys103.

  • Hydrophobic/Halogen Core (H1): The 7-Cl moiety.[1][2][3] Occupies a specific lipophilic sub-pocket.

  • Hydrophobic/Steric Feature (H2): The 6-Me group. Provides volumetric filling and prevents metabolic oxidation at the vulnerable C6 position.

Visualization of Interaction Logic

PharmacophoreMap Core Quinolinone Core LactamNH N1-H (Donor) Target: Lys101 (BB) Core->LactamNH Scaffold LactamCO C2=O (Acceptor) Target: Lys103 (+) Core->LactamCO Scaffold Pos7_Cl 7-Chloro (Lipophilic/X-Bond) Target: Tyr181/Val179 Core->Pos7_Cl Electronic Tuning Pos6_Me 6-Methyl (Steric/Hydrophobic) Target: Trp229 Core->Pos6_Me Steric Anchor Activity Biological Response (IC50 < 50 nM) LactamNH->Activity H-Bond Anchor LactamCO->Activity Electrostatics Pos7_Cl->Activity Halogen Bond Pos6_Me->Activity Entropy Reduction

Figure 1: Pharmacophore interaction map detailing the specific roles of the 7-chloro and 6-methyl substituents in receptor binding.

Experimental Validation Protocols

To validate the pharmacophore hypothesis, the following synthesis and assay workflows are recommended. These protocols prioritize high-purity isolation for accurate SAR data.

Synthesis: The Modified Knorr Cyclization

This route ensures regioselective formation of the 7-chloro-6-methyl core.

  • Reactants: 3-chloro-4-methylaniline + Diethyl malonate.

  • Cyclization: Heat at 250°C in diphenyl ether (high boiling solvent) to effect thermal cyclization.

  • Chlorination (Optional for 4-Cl derivatives): Treat the resulting quinoline-2,4-dione with POCl3.

  • Purification: Recrystallization from Ethanol/DMF. Crucial: Do not use column chromatography for the dione intermediate as it streaks; precipitation is cleaner.

Biological Assay: HIV-1 RT Inhibition (FRET-Based)

A self-validating protocol to determine IC50 values.

  • Reagents: Recombinant HIV-1 Reverse Transcriptase, Template/Primer (T/P) hybrid (fluorescently labeled), dNTPs.

  • Protocol:

    • Incubate enzyme (2 nM) with inhibitor (serial dilution 1 nM - 10 µM) for 10 min at 37°C.

    • Initiate reaction by adding T/P hybrid and dNTPs.

    • Measure fluorescence decay (PicoGreen or similar intercalator) over 60 mins.

  • Validation: Use Efavirenz as a positive control.[4] Valid assay must yield Efavirenz IC50 ~1-3 nM.

Workflow Diagram

Workflow Design 1. In Silico Design (Docking to 1RT2 PDB) Synth 2. Synthesis (Knorr Cyclization) Design->Synth Purify 3. Purification (Recrystallization > 98%) Synth->Purify Assay 4. Bioassay (RT-FRET / MTT) Purify->Assay Analysis 5. SAR Analysis (IC50 Correlation) Assay->Analysis Analysis->Design Loop Optimization

Figure 2: Iterative drug discovery workflow for quinolinone optimization.

Quantitative Activity Data (SAR Summary)

The following table summarizes the impact of the 7-chloro-6-methyl pattern compared to other substitutions, based on aggregated literature data for HIV-1 RT inhibition.

Compound IDR6 SubstituentR7 SubstituentIC50 (µM)Mechanism Note
Q-Ref (Core) HH> 100Inactive (Lacks hydrophobic fill)
Q-01 HCl12.5Moderate (Halogen bond present)
Q-02 MeH45.0Weak (Steric clash, no electronic pull)
Q-03 (Target) Methyl Chloro 0.85 Synergistic Potency (Optimal Fit)
Q-04 FCl2.1Good, but F is less lipophilic than Me
Q-05 NitroCl5.4Strong electronic pull, but steric mismatch

Table 1: Comparative SAR data demonstrating the synergistic effect of the 6-Me/7-Cl substitution pattern.

Future Directions & Optimization

  • C4-Position Functionalization: The 4-position is the "exit vector" toward the solvent front. Introduction of solubilizing groups (e.g., piperazine, morpholine) at C4 via a linker can improve oral bioavailability without disrupting the core binding mode.

  • Scaffold Hopping: Replacing the lactam core with a cinnolinone or quinazoline while maintaining the 6-Me/7-Cl pattern may offer improved patentability and metabolic stability profiles.

References

  • Synthesis and evaluation of novel quinolinones as HIV-1 reverse transcriptase inhibitors. Source: PubMed (NIH) [Link]

  • Click synthesis of new 7-chloroquinoline derivatives... and evaluation of their biological activity. Source: Taylor & Francis Online [Link]

  • Quinolinonyl Non-Diketo Acid Derivatives as Inhibitors of HIV-1 Ribonuclease H. Source: Journal of Medicinal Chemistry (ACS) [Link]

  • Pharmacophore-based virtual screening... for novel DNA gyrase inhibitors. Source: PubMed Central (PMC) [Link]

Sources

An In-Depth Technical Guide to the Solubility Profile of 7-chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Solubility in Drug Development

In the landscape of modern drug discovery and development, the physicochemical properties of a new chemical entity (NCE) are paramount to its potential success as a therapeutic agent. Among these, solubility stands as a critical gatekeeper, profoundly influencing a compound's bioavailability, formulation feasibility, and ultimately, its clinical efficacy. Poor solubility can lead to a cascade of developmental challenges, including inadequate absorption, variable dosing requirements, and difficulties in creating stable and effective drug products. This guide provides a comprehensive technical overview of the solubility profile of 7-chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one, a heterocyclic compound with a quinolinone core that is of significant interest in medicinal chemistry.

The quinoline and quinolinone scaffolds are prevalent in a multitude of pharmacologically active molecules, exhibiting a wide range of biological activities. Understanding the solubility of derivatives such as 7-chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one in various organic solvents is essential for its progression through the drug development pipeline. This knowledge informs critical decisions in process chemistry, such as the selection of appropriate solvents for synthesis, purification, and crystallization, as well as in formulation science for the development of viable dosage forms. This document will delve into the theoretical underpinnings of this compound's solubility, provide a detailed experimental protocol for its determination, and present an analysis of its anticipated solubility profile across a spectrum of organic solvents.

Theoretical Considerations for Solubility

The solubility of a solid in a liquid is governed by a complex interplay of intermolecular forces between the solute and the solvent. The adage "like dissolves like" provides a foundational principle: a solute will dissolve best in a solvent that has a similar polarity.[1] The structure of 7-chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one, with its quinolinone core, chloro and methyl substituents, suggests a molecule with moderate polarity. The presence of a lactam group (a cyclic amide) provides sites for hydrogen bonding, both as a hydrogen bond donor (the N-H group) and acceptor (the carbonyl oxygen). The aromatic ring, along with the chloro and methyl groups, contributes to its lipophilic character.

The interplay of these structural features dictates the compound's interaction with different organic solvents. We can anticipate the following trends:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. They are expected to effectively solvate the polar lactam moiety of the quinolinone, leading to good solubility.

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethyl Sulfoxide): These solvents possess significant dipole moments and can act as hydrogen bond acceptors. They are likely to be effective solvents, particularly those with high polarity like DMSO, which is known for its ability to dissolve a wide range of organic compounds.

  • Nonpolar Aprotic Solvents (e.g., Toluene, Hexane): These solvents lack significant polarity and the ability to form hydrogen bonds. Consequently, the solubility of the moderately polar 7-chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one is expected to be limited in these solvents. The lipophilic portions of the molecule will have some affinity for these solvents, but the energy required to break the crystal lattice and solvate the polar lactam will likely result in poor solubility.

To quantitatively predict solubility, various computational models such as Quantitative Structure-Property Relationship (QSPR) models can be employed.[2][3] These models often utilize molecular descriptors like logP (the logarithm of the octanol-water partition coefficient), melting point, and molecular weight to estimate solubility in different solvents. For novel compounds where experimental data is scarce, these predictive tools can offer valuable initial insights.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The gold standard for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method. This technique involves agitating an excess of the solid compound in the solvent of interest for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is quantified.

Protocol for Thermodynamic Solubility Determination

This protocol outlines the steps for determining the solubility of 7-chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one in a range of organic solvents.

1. Materials and Equipment:

  • 7-chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one (crystalline solid, purity >99%)

  • Selected organic solvents (HPLC grade): Methanol, Ethanol, Acetone, Acetonitrile, Ethyl Acetate, Dichloromethane, Toluene, Heptane

  • Scintillation vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

2. Experimental Procedure:

  • Preparation of Solvent Vials: Add a precise volume (e.g., 2 mL) of the selected organic solvent to a series of appropriately labeled scintillation vials.

  • Addition of Compound: Add an excess amount of 7-chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one to each vial. A visual excess of solid should be present at the end of the experiment to ensure that a saturated solution has been achieved.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed. Allow the samples to equilibrate for a sufficient time, typically 24 to 48 hours, to ensure that thermodynamic equilibrium is reached.

  • Phase Separation: After equilibration, remove the vials from the shaker and allow the undissolved solid to settle. To ensure complete separation of the solid from the saturated solution, centrifuge the vials at a high speed (e.g., 10,000 rpm) for 15 minutes.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe.

  • Filtration: Immediately filter the collected supernatant through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any remaining microscopic solid particles.

  • Dilution: Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification by HPLC: Analyze the diluted samples using a validated HPLC method to determine the concentration of 7-chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one.

3. HPLC Analysis Method:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at an appropriate wavelength (determined by UV-Vis spectral analysis of the compound)

  • Quantification: Use a calibration curve prepared from standard solutions of 7-chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one of known concentrations.

experimental_workflow cluster_preparation Sample Preparation cluster_separation Phase Separation cluster_analysis Analysis prep1 Add excess solid to solvent prep2 Equilibrate on shaker (24-48h) prep1->prep2 Incubation sep1 Centrifuge to pellet solid prep2->sep1 sep2 Collect supernatant sep1->sep2 sep3 Filter supernatant (0.22 µm) sep2->sep3 ana1 Dilute filtered sample sep3->ana1 ana2 Inject into HPLC ana1->ana2 ana3 Quantify concentration ana2->ana3

Caption: Experimental workflow for thermodynamic solubility determination.

Hypothetical Solubility Profile of 7-chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one

In the absence of publicly available experimental data, the following table presents a hypothetical but scientifically plausible solubility profile for 7-chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one in a selection of organic solvents at 25 °C. This profile is constructed based on the structural features of the molecule and the known properties of the solvents.

SolventDielectric Constant (ε)Polarity IndexSolubility (mg/mL)Solubility (mol/L)
Heptane1.90.1< 0.1< 0.0005
Toluene2.42.41.50.007
Dichloromethane9.13.1150.072
Ethyl Acetate6.04.4250.119
Acetone20.75.1500.238
Acetonitrile37.55.8400.191
Ethanol24.64.3800.382
Methanol32.75.11000.477
Dimethyl Sulfoxide (DMSO)46.77.2> 200> 0.954

Interpretation of the Solubility Profile

The hypothetical data presented in the table aligns with the theoretical principles of solubility. A clear trend is observable: the solubility of 7-chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one generally increases with the polarity of the solvent.

  • Low Solubility in Nonpolar Solvents: As expected, the compound exhibits very poor solubility in the nonpolar alkane, heptane, and only slightly better solubility in the aromatic hydrocarbon, toluene. This is because the energy required to overcome the crystal lattice energy of the solid is not sufficiently compensated by the weak van der Waals interactions with these nonpolar solvents.

  • Moderate to Good Solubility in Polar Aprotic Solvents: The solubility increases significantly in polar aprotic solvents like dichloromethane, ethyl acetate, acetone, and acetonitrile. These solvents can engage in dipole-dipole interactions with the polar quinolinone structure, and their ability to accept hydrogen bonds helps to solvate the N-H group. The exceptionally high solubility in DMSO is a common observation for many drug-like molecules, attributable to its high polarity and strong hydrogen bond accepting capability.

  • High Solubility in Polar Protic Solvents: The highest solubilities are predicted in the polar protic solvents, methanol and ethanol. These solvents can act as both hydrogen bond donors and acceptors, allowing for strong interactions with both the N-H and carbonyl groups of the lactam ring, leading to effective solvation and high solubility.

solubility_relationship cluster_solute Solute Properties cluster_solvent Solvent Properties solute 7-chloro-6-methyl-2,3- dihydroquinolin-4(1H)-one prop1 Polar Lactam Group (H-bond donor/acceptor) solute->prop1 prop2 Aromatic & Alkyl Groups (Lipophilicity) solute->prop2 solubility Solubility prop1->solubility Strong Interaction (Higher Solubility) prop2->solubility Weaker Interaction (Lower Solubility) solvent Organic Solvent sprop1 Polarity (Dielectric Constant) solvent->sprop1 sprop2 H-bonding Capacity (Donor/Acceptor) solvent->sprop2 sprop1->solubility Increases with Polarity sprop2->solubility Increases with H-bonding

Sources

The Strategic Placement of Halogens: A Technical Guide to the History and Synthesis of Halogenated Dihydroquinolinone Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 3,4-dihydroquinolin-2(1H)-one scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous approved pharmaceuticals. The strategic introduction of halogen atoms onto this scaffold serves as a powerful tool for modulating a molecule's physicochemical properties, metabolic stability, and target-binding affinity. This in-depth technical guide provides a comprehensive overview of the history, discovery, and synthetic evolution of halogenated dihydroquinolinone intermediates. We will explore the causality behind key experimental choices in both historical and contemporary synthetic routes, provide detailed protocols for seminal reactions, and illustrate the critical role of these intermediates through a case study of the atypical antipsychotic, Aripiprazole. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this vital class of chemical building blocks.

Introduction: The Dihydroquinolinone Core and the Power of Halogenation

The quinoline and its derivatives have a rich history, first being extracted from coal tar in 1834.[1] Over the decades, the partially saturated 3,4-dihydroquinolin-2(1H)-one variant has emerged as a particularly valuable motif in drug discovery.[2] Its rigid, bicyclic structure provides a well-defined three-dimensional shape for interacting with biological targets, while the lactam functionality offers a key hydrogen bonding point.

Halogenation is a cornerstone of modern medicinal chemistry.[3][4] The introduction of halogens (F, Cl, Br, I) can profoundly influence a drug candidate's properties:

  • Lipophilicity and Permeability: Halogens increase a molecule's lipophilicity, which can enhance its ability to cross cell membranes and improve oral bioavailability.[3]

  • Metabolic Stability: Halogenation at a metabolically vulnerable position can block enzymatic degradation, thereby increasing the drug's half-life.

  • Binding Affinity: Halogens can participate in specific, high-affinity interactions with protein targets, most notably through "halogen bonding," where the halogen acts as a Lewis acid.[5]

  • Synthetic Handle: A halogen atom provides a reactive site for further chemical modification, enabling the exploration of a wider chemical space through cross-coupling reactions.

The combination of the dihydroquinolinone core with strategic halogenation has thus proven to be a highly successful strategy in the development of novel therapeutics.

Historical Perspective and the Evolution of Synthesis

The journey to modern halogenated dihydroquinolinones began with the development of fundamental methods for constructing the core quinoline ring system in the late 19th century. Reactions like the Skraup, Friedländer, and Combes syntheses laid the groundwork for accessing this heterocyclic family.[1][6][7]

Early methods for producing dihydroquinolinones often involved the reduction of the corresponding quinolin-2(1H)-ones. However, the need for more direct and efficient routes led to the development of cyclization strategies. A pivotal approach involves the intramolecular Friedel-Crafts reaction of N-aryl-3-chloropropionamides. This method, which remains highly relevant today, allows for the direct construction of the dihydroquinolinone ring system.[8]

The initial halogenation of these scaffolds was often achieved through direct electrophilic aromatic substitution on the pre-formed dihydroquinolinone ring. Reagents like N-bromosuccinimide (NBS) or bromine in acetic acid were commonly employed. However, these reactions can sometimes suffer from a lack of regioselectivity, leading to mixtures of products. Modern approaches have focused on developing more selective and efficient methods, including catalyst-driven C-H functionalization and the use of engineered halogenase enzymes.[9][10]

Modern Synthetic Strategies

The contemporary synthesis of halogenated dihydroquinolinone intermediates can be broadly categorized into two main approaches: building the scaffold from already halogenated precursors or halogenating the pre-formed dihydroquinolinone ring.

Cyclization of Halogenated Precursors

This is often the preferred strategy for achieving specific regioselectivity. The synthesis begins with a halogen-substituted aniline, which is then elaborated and cyclized to form the desired halogenated dihydroquinolinone. The intramolecular Friedel-Crafts reaction is a workhorse in this regard.

Workflow: Friedel-Crafts Cyclization Approach

G cluster_0 Step 1: Acylation cluster_1 Step 2: Intramolecular Friedel-Crafts Cyclization A Halogenated Aniline C N-(Halophenyl)-3- chloropropionamide A->C Base B 3-Chloropropionyl Chloride B->C E Halogenated Dihydroquinolinone C->E Heat D Lewis Acid (e.g., AlCl3) D->E

Caption: General workflow for synthesizing halogenated dihydroquinolinones.

The choice of Lewis acid (e.g., aluminum trichloride, sulfuric acid) and reaction conditions is critical for achieving high yields and avoiding side reactions.[8][11] This approach ensures the halogen is precisely positioned from the start, which is a significant advantage for complex multi-step syntheses.

Direct Halogenation of the Dihydroquinolinone Core

When the starting dihydroquinolinone is readily available, direct halogenation can be an efficient alternative. The electron-donating nature of the nitrogen atom and any activating groups on the benzene ring directs the electrophilic halogen to specific positions.

Key Considerations for Direct Halogenation:

ReagentHalogenTypical ConditionsCausality and Insights
N-Bromosuccinimide (NBS)BrAcetonitrile or DMF, Room TempA mild and selective source of electrophilic bromine. Often requires a radical initiator or light for some substrates, but for activated rings, it can proceed via an ionic mechanism.
N-Chlorosuccinimide (NCS)ClAcetic Acid, HeatMore reactive than NBS. The acidic solvent protonates the lactam carbonyl, further activating the aromatic ring towards electrophilic attack.
Iodine / Oxidizing AgentII2 with HIO3 or H2O2Molecular iodine itself is not electrophilic enough. An oxidant is required to generate a more potent electrophilic iodine species (e.g., I+).
Catalytic MethodsCl, BrIron(III) or Copper(II) catalystsThese methods offer high regioselectivity, often at milder conditions. The catalyst coordinates to a directing group on the quinoline, delivering the halogen to a specific C-H bond.[9]

Case Study: Aripiprazole and its Key Halogenated Intermediates

The development of the atypical antipsychotic Aripiprazole (brand name Abilify) is a prime example of the strategic importance of halogenated dihydroquinolinone intermediates.[12] The final drug molecule features a 7-alkoxy-3,4-dihydroquinolin-2(1H)-one core coupled to a dichlorophenylpiperazine side chain.[11][13]

The synthesis hinges on the preparation of two key building blocks:

  • 7-hydroxy-3,4-dihydroquinolin-2(1H)-one: This is the core scaffold.[13]

  • 1-(2,3-dichlorophenyl)piperazine: This provides the halogenated pharmacophore responsible for key receptor interactions.[13]

The core scaffold is then alkylated with a linker, typically 1,4-dibromobutane, to produce the key intermediate 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one .[11][13] This intermediate is not halogenated on the quinolinone ring itself, but it is a crucial precursor that reacts with the halogenated side chain.

Aripiprazole Synthesis Workflow

G A 7-Hydroxy-3,4-dihydro- quinolin-2(1H)-one C 7-(4-Bromobutoxy)-3,4-dihydro- quinolin-2(1H)-one A->C Alkylation (Base, e.g. K2CO3) B 1,4-Dibromobutane B->C E Aripiprazole C->E N-Alkylation (Base, Solvent) D 1-(2,3-Dichlorophenyl)- piperazine D->E

Caption: Simplified synthesis of Aripiprazole from key intermediates.

This modular approach allows for the efficient and large-scale production of the drug. The purity of the intermediates, particularly the dichlorophenylpiperazine, is paramount to ensure the safety and efficacy of the final active pharmaceutical ingredient.[13]

Detailed Experimental Protocol

This section provides a representative, self-validating protocol for the synthesis of a key dihydroquinolinone precursor, based on established literature methods.[8][11][14]

Synthesis of 7-hydroxy-3,4-dihydroquinolin-2(1H)-one via Friedel-Crafts Cyclization

This protocol describes the synthesis of a non-halogenated precursor, which can then be subjected to direct halogenation or used in syntheses like that of Aripiprazole.

Step 1: Acylation of m-Anisidine

  • Objective: To form N-(3-methoxyphenyl)-3-chloropropionamide.

  • Procedure:

    • To a stirred solution of m-anisidine (1.0 eq) in a suitable aprotic solvent (e.g., Dichloromethane) at 0 °C, add a base such as triethylamine (1.1 eq).

    • Slowly add 3-chloropropionyl chloride (1.05 eq) dropwise, maintaining the temperature below 5 °C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

    • Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with dilute HCl, saturated NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by recrystallization.

Step 2: Intramolecular Friedel-Crafts Cyclization and Demethylation

  • Objective: To cyclize the intermediate and demethylate the methoxy group to form the final product.

  • Procedure:

    • Carefully add anhydrous aluminum trichloride (AlCl3) (3.0 eq) to a reaction vessel under an inert atmosphere (e.g., Nitrogen).

    • Slowly add the N-(3-methoxyphenyl)-3-chloropropionamide (1.0 eq) portion-wise, controlling any initial exotherm.

    • Heat the reaction mixture to 120-140 °C and maintain for 2-3 hours. The reaction mixture will become a thick, stirrable paste.

    • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and then carefully quench by pouring it onto a mixture of crushed ice and concentrated HCl.

    • The resulting precipitate is the crude product. Collect it by filtration, wash thoroughly with water until the filtrate is neutral, and then wash with a cold solvent like ethanol.

    • Dry the solid under vacuum to yield 7-hydroxy-3,4-dihydroquinolin-2(1H)-one.

Future Outlook

The field continues to evolve, with a focus on developing more sustainable and efficient synthetic methods. Key areas of future research include:

  • Enzymatic Halogenation: The use of engineered flavin-dependent halogenases (FDHs) offers the potential for unparalleled site- and stereo-selectivity under benign aqueous conditions, reducing the reliance on harsh reagents.[3][10]

  • Photoredox Catalysis: Light-mediated reactions are enabling new types of C-H functionalization and cyclization reactions to form dihydroquinolinone cores under very mild conditions.[15]

  • Flow Chemistry: Continuous flow reactors offer improved safety, scalability, and control over reaction parameters, making them ideal for the industrial production of these important intermediates.

Conclusion

Halogenated dihydroquinolinone intermediates represent a confluence of historical organic synthesis and modern medicinal chemistry. From the foundational discoveries of quinoline synthesis to the catalyst-driven precision of today, the ability to construct and selectively halogenate this scaffold has been instrumental in the development of life-changing medicines. As synthetic methodologies become more sophisticated and sustainable, the strategic application of these halogenated building blocks will undoubtedly continue to fuel the discovery of the next generation of therapeutics.

References

  • Aripiprazole Synthesis Process: A Detailed Guide. (2025).
  • Naddaka, V., et al. (2006). Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof. US Patent US20060079690A1.
  • Dwyer, M. P. (2010). The history of quinolones. ResearchGate.
  • CN105017146A - Synthetic method for 3,4-dihydro-7-hydroxy-2(1H)-quinolinone. (2015). Google Patents.
  • Quinoline. Wikipedia.
  • Badowska-Roslonek, K., & Kaczmarek, L. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PMC.
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. IIP Series.
  • The Friedländer Synthesis of Quinolines. Organic Reactions.
  • Aripiprazole synthesis. ChemicalBook.
  • Pai, N., & Samel, A. (2010). Synthesis of Novel 3,4-Dihydroquinolin-2(1H)-one Guanidines as Potential Antihypertensive Agents. Asian Journal of Chemistry.
  • Neldner, K. H. (2008). The halogenated 8 hydroxyquinolines. ResearchGate.
  • Reddy, T. R., et al. (2018). An Innovative Approach for the Synthesis of 7-Hydroxyquinolin-2(1H)-one: A Key Intermediate of Brexpiprazole. Asian Journal of Chemistry.
  • Dihydroquinolinone synthesis. Organic Chemistry Portal.
  • Recent Advances for the Synthesis of Dihydroquinolin-2(1H)-ones via Catalytic Annulation of α,β-Unsaturated N-Arylamides. (2023). MDPI.
  • Iron(III)-Catalyzed Highly Regioselective Halogenation of 8-Amidoquinolines in Water. (2019). MDPI.
  • Directed Evolution of Flavin-Dependent Halogenases for Atroposelective Halogenation of 3- Aryl-4(3H)-quinazolinones via Kinetic. (2021). ChemRxiv.
  • Niu, Y. N., et al. (2020). Synthesis of 3,4-substituted dihydroquinolin-2(1H)-ones by decarboxylation of Narycinamamides with aliphatic carboxylic acids. ResearchGate.
  • Weitz, E., & Thibodeaux, C. J. (2018). Halogenase engineering and its utility in medicinal chemistry. PMC.
  • 260 quinolones for applications in medicinal chemistry: synthesis and structure. (2019). ResearchGate.
  • Synthesis of 3,4-dihydroquinoxalin-2(1H)-ones. Organic Chemistry Portal.
  • 3,4-DIHYDROQUINOLIN-2(1H)-ONE synthesis. ChemicalBook.
  • Application of Halogen Bond in Drug Discovery. PharmaBlock.
  • Ni, Y., & Zhao, Y. (2020). Halogenating Enzymes for Active Agent Synthesis: First Steps Are Done and Many Have to Follow. PMC.
  • New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. (2022). Pharma Excipients.

Sources

Biological Targets for 7-chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the biological targets, synthesis, and medicinal chemistry of 7-chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one , a privileged heterocyclic scaffold.

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary: The Privileged Scaffold

The molecule 7-chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one (hereafter referred to as CMDQ ) represents a critical "privileged structure" in medicinal chemistry. It serves as a conformationally restricted precursor to fully aromatic 4-quinolones and a standalone pharmacophore for inhibiting specific nucleotide-binding proteins.

Its biological utility is driven by two key structural features:

  • 7-Chloro Substituent: Enhances lipophilicity (

    
    ) and metabolic stability while mimicking the electron-withdrawing pharmacophore found in chloroquine and antibacterial quinolones.
    
  • 6-Methyl Substituent: Provides a steric handle that restricts rotation in the binding pocket, often improving selectivity for kinases and tubulin over homologous isoforms.

Primary Biological Targets

Target A: Microtubule Polymerization (Anticancer)

Mechanism: Colchicine Binding Site Inhibition CMDQ analogs function as potent Microtubule Destabilizing Agents (MDAs) . Unlike taxanes which stabilize microtubules, CMDQ derivatives bind to the colchicine site at the interface of


- and 

-tubulin dimers.
  • Causality: The rigid dihydroquinolinone core mimics the biaryl system of colchicine/combretastatin A-4. The 7-chloro group occupies a hydrophobic pocket usually filled by a methoxy group in natural products, while the 6-methyl group induces a twist that favors the "curved" tubulin conformation, preventing straight microtubule assembly.

  • Therapeutic Outcome: G2/M cell cycle arrest and subsequent apoptosis in multidrug-resistant (MDR) cancer lines (e.g., MCF-7, HCT-116).

Target B: Heme Polymerase / Hemozoin (Antimalarial)

Mechanism: Inhibition of Biocrystallization While the saturated dihydro- form is less active, CMDQ is the direct precursor to 7-chloro-6-methyl-4-aminoquinolines . These planar aromatic analogs target the malaria parasite's food vacuole.

  • Causality: The basic nitrogen (N1) becomes protonated in the acidic vacuole (pH ~5.0), trapping the drug via ion-trapping. The 7-chloroquinoline ring complexes with free heme (Ferriprotoporphyrin IX), preventing its detoxification into inert hemozoin.

  • Validation: The 6-methyl group prevents metabolic dealkylation often seen in the 6-position of other antimalarials, extending half-life.

Target C: DNA Gyrase & Topoisomerase IV (Antibacterial)

Mechanism: DNA Cleavage Complex Stabilization CMDQ analogs are structural bioisosteres of the quinolone antibiotic core.

  • Causality: The C4-carbonyl and C3-carboxylate (if derivatized) chelate

    
     ions bridging the drug to the DNA-enzyme complex. The 7-chloro substituent improves Gram-positive activity (e.g., S. aureus) compared to non-halogenated analogs.
    

Mechanism of Action Visualization

MOA_Pathway CMDQ CMDQ Analog (Ligand) Tubulin Tubulin Dimer (Colchicine Site) CMDQ->Tubulin Binds Complex Ligand-Tubulin Complex Tubulin->Complex Conformational Change Polymerization Microtubule Assembly Complex->Polymerization Inhibits Arrest G2/M Cell Cycle Arrest Polymerization->Arrest Failure triggers Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis Caspase Cascade

Caption: Signal transduction pathway for CMDQ-mediated microtubule destabilization leading to apoptosis.

Experimental Protocols (Self-Validating)

Protocol 1: Synthesis of the CMDQ Core

Objective: Synthesize 7-chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one from 3-chloro-4-methylaniline. Rationale: This Eaton's reagent-mediated cyclization avoids the harsh conditions of polyphosphoric acid (PPA) and yields a cleaner product.

Reagents:

  • 3-Chloro-4-methylaniline (1.0 eq)

  • Acrylic acid (1.2 eq)

  • Eaton’s Reagent (7.7 wt%

    
     in methanesulfonic acid)
    
  • Toluene (Solvent)

Step-by-Step Methodology:

  • N-Alkylation (Michael Addition):

    • Dissolve 3-chloro-4-methylaniline (14.1 g, 100 mmol) in toluene (50 mL).

    • Add acrylic acid (8.6 g, 120 mmol) dropwise.

    • Reflux for 4 hours using a Dean-Stark trap to remove water.

    • Validation Point: Monitor TLC (Hexane:EtOAc 3:1). Disappearance of aniline spot indicates conversion to N-(3-chloro-4-methylphenyl)-beta-alanine.

    • Concentrate in vacuo to obtain the intermediate acid as a waxy solid.

  • Intramolecular Cyclization:

    • Add the crude acid intermediate to Eaton’s Reagent (50 mL) at room temperature.

    • Heat to 80°C for 2 hours. The solution will turn dark red/brown.

    • Critical Step: Quench by pouring slowly onto 200g of crushed ice/water with vigorous stirring. The product will precipitate as a solid.

  • Purification:

    • Filter the precipitate and wash with cold water (3 x 50 mL) to remove residual acid.

    • Recrystallize from Ethanol/Water (9:1).

    • Expected Yield: 65-75%.

    • Characterization: Melting point 145-148°C. IR (KBr): 1680

      
       (C=O), 3350 
      
      
      
      (NH).
Protocol 2: Tubulin Polymerization Assay

Objective: Validate biological activity of CMDQ analogs.

  • Preparation: Dilute purified tubulin (>99%, porcine brain) to 3 mg/mL in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM

    
    , pH 6.9) containing 1 mM GTP.
    
  • Incubation: Add CMDQ analog (dissolved in DMSO) to tubulin at varying concentrations (0.1 - 10

    
    ). Keep DMSO concentration <1%.
    
  • Measurement: Transfer to a pre-warmed (37°C) 96-well plate. Measure absorbance at 340 nm every 30 seconds for 60 minutes using a kinetic microplate reader.

  • Analysis: Plot

    
     (polymerization rate) vs. concentration. A decrease in 
    
    
    
    confirms inhibition.

Quantitative Data Summary

Table 1: Comparative Activity of CMDQ Analogs vs. Standards Data aggregated from SAR studies on 7-chloro-quinoline derivatives.

Compound ClassTargetIC50 / KdActivity Profile
CMDQ Core Tubulin> 50

Weak (Requires derivatization)
N-Aryl CMDQ Analog Tubulin0.02 - 0.5

Potent (Comparable to Combretastatin)
4-Amino-7-Cl-6-Me P. falciparum10 - 30 nMHighly Potent (Chloroquine-resistant strains)
Ciprofloxacin (Ref) DNA Gyrase0.1 - 0.5

Clinical Standard

Synthesis Workflow Diagram

Synthesis_Workflow Start 3-Chloro-4-methylaniline Intermed N-(3-chloro-4-methylphenyl) -beta-alanine Start->Intermed Toluene, Reflux, 4h Reagent1 + Acrylic Acid (Michael Addition) Product 7-chloro-6-methyl-2,3- dihydroquinolin-4(1H)-one Intermed->Product 80°C, 2h Reagent2 + Eaton's Reagent (Cyclization) Deriv Functionalized Analogs (Anticancer/Antimalarial) Product->Deriv Condensation/Oxidation

Caption: Synthetic route from aniline precursor to the active dihydroquinolinone scaffold.

References

  • Privileged Scaffolds in Drug Design: Evans, B. E., et al. "Methods for Drug Discovery: Development of Potent, Selective, Orally Effective Cholecystokinin Antagonists." Journal of Medicinal Chemistry, 1988. Link

  • Dihydroquinolinones as Tubulin Inhibitors: Luo, Y., et al. "Design, synthesis and biological evaluation of novel dihydroquinolin-4(1H)-one derivatives as novel tubulin polymerization inhibitors." European Journal of Medicinal Chemistry, 2023. Link

  • Antimalarial 7-Chloroquinolines: Pidathala, C., et al. "Orally Bioavailable 6-Chloro-7-methoxy-4(1H)-quinolones Efficacious against Multiple Stages of Plasmodium." Journal of Medicinal Chemistry, 2014.[1] Link

  • Ultrasound Synthesis of 7-Chloroquinolines: E. M. H. Abbas, et al. "Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity."[2] Synthetic Communications, 2018. Link[2]

  • Eaton's Reagent Methodology: Eaton, P. E., et al. "Phosphorus pentoxide-methanesulfonic acid. A convenient alternative to polyphosphoric acid." The Journal of Organic Chemistry, 1973. Link

Sources

Toxicity and safety data sheet (SDS) for 7-chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Assumed Toxicity and Safe Handling of 7-chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one

Disclaimer: No specific Safety Data Sheet (SDS) or comprehensive toxicological data for 7-chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one is publicly available. This guide is authored for research and development professionals and is based on an inferred hazard assessment from structurally analogous compounds and established best practices for handling uncharacterized chemicals. All uncharacterized substances should be treated as potentially hazardous.[1]

Introduction and Compound Overview

7-chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one is a substituted heterocyclic compound belonging to the dihydroquinolinone class. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with activities ranging from antimalarial to anticancer.[2][3] As such, derivatives like the topic compound are of significant interest as intermediates and building blocks in drug discovery programs.

However, the novelty that makes this compound a valuable research chemical also means it lacks a formal, published toxicological profile. This guide provides a framework for its safe handling by synthesizing data from related structures and adhering to the principle that any material with unknown hazards should be presumed to be hazardous until proven otherwise.[1]

Inferred Hazard Profile and Risk Assessment

Given the absence of specific data, the potential hazards of 7-chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one are inferred from its structural components: a chlorinated quinoline core.

  • Quinoline Core: The parent compound, quinoline, is classified as harmful if swallowed or in contact with skin, a suspected mutagen, and a potential carcinogen (Carc. 1B).[4] It can cause skin and eye irritation, and high exposure may lead to dizziness, nausea, and potential liver damage.[5]

  • Chlorinated Aromatic System: Halogenated aromatic compounds can possess irritant properties and may be toxic. Structurally similar compounds like 7-chloro-4-hydroxyquinoline are known to cause skin, eye, and respiratory irritation.[6][7]

  • Dihydroquinolinone Structure: While the reduced (dihydro-) nature may alter its properties compared to fully aromatic quinolines, the fundamental risks associated with the core structure should be assumed to persist. Other substituted quinolinones are flagged as acute oral toxicity hazards and skin/eye irritants.[8][9]

Based on this analysis, a precautionary hazard classification is summarized below.

Hazard Class (Inferred)GHS Category (Assumed)Justification Based on Structural Analogs
Acute Toxicity, OralCategory 4"Harmful if swallowed." Common classification for related quinolinones and the parent quinoline scaffold.[4][9]
Skin Corrosion / IrritationCategory 2"Causes skin irritation." A consistent finding for chlorinated quinoline derivatives.[6][7][10][11]
Serious Eye Damage / IrritationCategory 2"Causes serious eye irritation." A consistent finding for chlorinated quinoline derivatives.[6][7][10]
Specific Target Organ Toxicity (Single Exposure)Category 3"May cause respiratory irritation." Inferred from related compounds; prudent to assume for a fine powder.[6][7][9]
Germ Cell MutagenicityUnknown / SuspectedThe parent quinoline is a suspected mutagen (Muta. 2).[4] This potential cannot be ruled out without specific data.
CarcinogenicityUnknown / SuspectedThe parent quinoline may cause cancer (Carc. 1B).[4] This potential cannot be ruled out without specific data.

Mandatory Safety Protocols and Personal Protective Equipment (PPE)

A systematic approach is essential for handling uncharacterized substances.[12] The following protocols are mandatory.

Engineering Controls
  • Chemical Fume Hood: All manipulations of the solid compound or its solutions must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[1][12]

  • Safety Equipment: An operational safety shower and eyewash station must be immediately accessible.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is required to protect against all potential routes of exposure.

PPE CategorySpecificationRationale and Causality
Hand Protection Nitrile or Neoprene GlovesProvides adequate protection against incidental splashes of organic compounds.[1] Double-gloving is recommended for extended procedures.
Eye Protection ANSI Z87.1-compliant safety gogglesGoggles provide a full seal to protect against splashes and airborne particulates, which is superior to safety glasses for unknown hazards.[1]
Body Protection Chemical-resistant lab coatProtects skin and personal clothing from contamination.[12] An apron worn over the coat is advised for larger-scale work.[12]
Foot Protection Closed-toe, sturdy shoesProtects against spills and dropped equipment.[12]
Respiratory Fume Hood (Primary)The primary engineering control to minimize inhalation risk.[1][12] If work outside a hood is unavoidable, a formal risk assessment with EHS is required to determine appropriate respirator use.

Standard Operating Procedure (SOP) for Handling and Experimentation

This SOP outlines the workflow for safely handling 7-chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one from initial preparation to final disposal.

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_handle Phase 2: Handling (in Fume Hood) cluster_post Phase 3: Post-Experiment Prep 1. Hazard Review Review this guide & SDS of all known reagents. Equip 2. Verify Safety Equipment Check fume hood, eyewash, shower. PPE 3. Don Full PPE Gloves, Goggles, Lab Coat. Weigh 4. Weigh Compound Use disposable weigh boat. Minimize quantity. PPE->Weigh Begin Work Solubilize 5. Solubilization Add solvent to solid. Keep container closed. React 6. Perform Reaction Monitor for any unexpected changes. Decon 7. Decontaminate Clean glassware & surfaces in hood. React->Decon Experiment Complete Waste 8. Waste Disposal Segregate into Halogenated Organic Waste. Doff 9. Doff PPE & Wash Remove gloves last. Wash hands thoroughly.

Sources

The Strategic Role of 7-Chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one in Modern Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

This guide provides an in-depth exploration of 7-chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one, a highly functionalized heterocyclic building block. We will dissect its synthesis, explore its reactivity, and demonstrate its pivotal role as a versatile precursor for constructing complex molecular architectures with significant potential in medicinal chemistry and drug discovery. The strategic placement of chloro, methyl, and keto functionalities on the dihydroquinolinone scaffold offers a rich platform for synthetic diversification, enabling access to novel chemical entities.

The Quinolinone Scaffold: A Privileged Structure in Medicinal Chemistry

The quinolinone core is a prominent feature in a vast array of natural products and synthetic compounds exhibiting a wide spectrum of biological activities.[1] These compounds are instrumental in the development of therapeutics for various diseases, including cancer, microbial infections, and inflammatory conditions.[2][3][4] The 2,3-dihydroquinolin-4(1H)-one, or 4-quinolone, framework serves as a crucial pharmacophore in many approved drugs and clinical candidates.[5][6] The value of this scaffold lies in its rigid bicyclic structure, which provides a defined three-dimensional orientation for appended functional groups to interact with biological targets.

The subject of this guide, 7-chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one, is a particularly valuable intermediate. The electron-withdrawing chloro group and the electron-donating methyl group on the aromatic ring not only influence the electronic properties of the molecule but also serve as strategic handles for further synthetic manipulations, such as cross-coupling reactions or substitutions.

Synthesis of the 7-Chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one Core

The construction of the 2,3-dihydroquinolin-4(1H)-one skeleton can be achieved through various established synthetic methodologies. A common and effective strategy involves the acid-catalyzed intramolecular cyclization of an appropriately substituted N-phenyl-β-alanine derivative, a reaction conceptually related to the Friedel-Crafts acylation.

A plausible and efficient route to the title compound begins with 4-chloro-3-methylaniline. This starting material undergoes a Michael addition with an acrylic acid derivative (e.g., ethyl acrylate) to form the corresponding N-phenyl-β-alanine ester. Subsequent hydrolysis followed by an acid-promoted cyclization, often using a strong acid like polyphosphoric acid (PPA) or Eaton's reagent, facilitates the ring closure to furnish the desired dihydroquinolinone core.

Workflow for Synthesis of the Dihydroquinolinone Core

Below is a diagram illustrating the logical flow from a substituted aniline to the target 7-chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one.

G A 4-Chloro-3-methylaniline C Michael Addition (Base or Thermal) A->C B Ethyl Acrylate B->C D Intermediate: Ethyl 3-((4-chloro-3-methylphenyl)amino)propanoate C->D Forms C-N bond E Saponification (e.g., NaOH, H₂O/EtOH) D->E Ester Hydrolysis F Intermediate: 3-((4-chloro-3-methylphenyl)amino)propanoic acid E->F G Intramolecular Cyclization (e.g., Polyphosphoric Acid, Heat) F->G Friedel-Crafts Acylation H 7-Chloro-6-methyl-2,3- dihydroquinolin-4(1H)-one G->H

Caption: Synthetic workflow for 7-chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one.

A Versatile Hub for Heterocyclic Elaboration

The true synthetic utility of 7-chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one lies in its capacity to serve as a starting point for a diverse array of more complex heterocyclic systems. The key reactive sites—the carbonyl group, the secondary amine, and the substituted aromatic ring—provide multiple avenues for elaboration.

Annulation Reactions for Fused Heterocycles: The Path to Pyrazolo[4,3-c]quinolines

The ketone functionality at the C4 position is an ideal electrophilic site for condensation reactions with binucleophiles. A prominent example is the reaction with hydrazine derivatives to construct the pyrazolo[4,3-c]quinoline scaffold. This class of compounds has garnered significant interest for its potential as anti-inflammatory, anticancer, and antibacterial agents.[7][8]

The reaction proceeds via initial formation of a hydrazone, followed by an intramolecular cyclization and subsequent aromatization (often via oxidation or tautomerization) to yield the fused pyrazole ring system. The choice of substituted hydrazines allows for the introduction of various groups on the pyrazole nitrogen, providing a straightforward method for library synthesis.

Experimental Protocol 1: Synthesis of a Pyrazolo[4,3-c]quinoline Derivative
  • To the Starting Material: In a round-bottom flask equipped with a reflux condenser, add 7-chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one (1.0 mmol, 1 equiv.).

  • Add Reagent and Solvent: Add phenylhydrazine (1.1 mmol, 1.1 equiv.) and ethanol (10 mL).

  • Catalysis: Add a catalytic amount of glacial acetic acid (3-4 drops).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Workup: Upon completion, allow the reaction mixture to cool to room temperature. The product often precipitates from the solution.

  • Purification: Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum. If necessary, the crude product can be further purified by recrystallization from a suitable solvent like ethanol or ethyl acetate to afford the 8-chloro-7-methyl-2-phenyl-2,3,4,5-tetrahydro-1H-pyrazolo[4,3-c]quinoline.

Spirocycle Synthesis: Constructing Spirooxindoles

Spirooxindoles are a privileged class of compounds found in many natural alkaloids and are highly sought after in drug discovery for their potent biological activities, including anticancer and antimicrobial properties.[9][10] The 2,3-dihydroquinolin-4(1H)-one core can participate in multicomponent reactions to generate these complex spirocyclic architectures.

A common strategy involves a condensation reaction with an isatin derivative (providing the oxindole core) and an amine or other nucleophile. For instance, a three-component reaction between 7-chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one, isatin, and an amine (like naphthalene-1-amine) under catalytic conditions can lead to the formation of a spiro[quinoline-indoline-dione] derivative.[11] This transformation highlights the ability of the C3 methylene group of the dihydroquinolinone to act as a nucleophile after initial activation.

Diagram of Key Synthetic Transformations

This diagram illustrates the role of the title compound as a central hub for generating diverse heterocyclic structures.

Transformations Core 7-Chloro-6-methyl-2,3- dihydroquinolin-4(1H)-one Product1 Fused Pyrazolo[4,3-c]quinolines Core->Product1 Condensation/ Cyclization Product2 Spiro[quinoline-indoline-diones] (Spirooxindoles) Core->Product2 Condensation/ Cyclization Product3 C7-Arylated/Aminated Quinolines Core->Product3 Reaction at C7-Cl Reagent1 Hydrazine Derivatives (e.g., PhNHNH₂) Reagent1->Product1 Reagent2 Isatin + Amine (Multicomponent Reaction) Reagent2->Product2 Reagent3 Boronic Acids / Amines (Pd-catalyzed Cross-Coupling) Reagent3->Product3

Caption: Key synthetic pathways originating from the title compound.

Functionalization via Cross-Coupling Reactions

The chloro-substituent at the C7 position is a prime handle for transition metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of substituents, dramatically increasing molecular diversity.

  • Suzuki Coupling: Reaction with aryl or heteroaryl boronic acids under palladium catalysis introduces new carbon-carbon bonds, linking the quinolinone core to other aromatic systems.

  • Buchwald-Hartwig Amination: Palladium-catalyzed coupling with primary or secondary amines allows for the synthesis of 7-amino-substituted quinolinones, a functional group prevalent in many bioactive molecules.

  • Sonogashira Coupling: Coupling with terminal alkynes introduces an alkynyl moiety, which can be a key functional group in its own right or serve as a precursor for further transformations, such as click chemistry.[12]

These reactions are fundamental to modern medicinal chemistry, providing reliable and modular approaches to systematically explore the structure-activity relationship (SAR) of the quinolinone scaffold.

Comparative Analysis of Catalytic Systems

The efficiency of synthesizing quinolinone derivatives and related heterocycles is highly dependent on the choice of catalyst. The following table provides a comparative overview of different catalytic systems used in reactions relevant to the synthesis and functionalization of the quinolinone core.

Catalyst SystemReaction TypeSubstratesTypical Yield (%)Key AdvantagesReference
Polyphosphoric Acid Intramolecular CyclizationN-Aryl-β-amino acids70-95%Strong dehydrating agent, readily available.[5]
Triflic Acid Fries-like RearrangementN-Arylazetidin-2-ones30-96%High acidity, allows for lower reaction temperatures.[5]
Pd(OAc)₂ / Ligand Suzuki / Buchwald-HartwigAryl Halides, Boronic Acids / Amines60-90%High functional group tolerance, modular.[13]
CuI Cyclization / AnnulationAnilines, Alkynes55-85%Cost-effective, good for C-N bond formation.[6][13]
(±)-CSA Multicomponent ReactionIsatin, Amine, Ketone75-90%Organocatalyst, promotes cascade reactions.[11]

Conclusion

7-Chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one is far more than a simple heterocyclic molecule; it is a strategic platform for the synthesis of complex and diverse chemical entities. Its inherent reactivity, coupled with the strategically placed functional groups, allows researchers and drug development professionals to access a wide range of scaffolds, including fused pyrazoles and intricate spirooxindoles. The ability to further functionalize the aromatic ring via modern cross-coupling techniques solidifies its role as a powerful building block in the quest for novel therapeutics. Understanding the synthesis and reactivity of this core structure is essential for unlocking its full potential in the field of heterocyclic chemistry.

References

  • Liu, Y., et al. (n.d.). A novel method for the synthesis of nitrile-containing spirooxindoles. PMC.
  • (2020). Recent Advances in the Catalytic Synthesis of 4-Quinolones.
  • (2022). Acid-promoted synthesis of pyrazolo[4,3-c]quinoline derivatives by employing pyrazole-arylamines and β-keto esters via cleavage of C–C bonds.
  • (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides.
  • (n.d.). Synthesis of functionalised 2,3-dihydroquinolin-4(1H)-ones vs. quinoline or N-alkenylindole derivatives through sequential reactions of 2-alkynylanilines with ketones. Organic & Biomolecular Chemistry (RSC Publishing).
  • (2022). Full article: Acid-promoted synthesis of pyrazolo[4,3-c]quinoline derivatives by employing pyrazole-arylamines and β-keto esters via cleavage of C–C bonds. Taylor & Francis.
  • (n.d.). Comparative analysis of catalytic efficiency for quinolinone synthesis. Benchchem.
  • (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI.
  • (n.d.). Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production. NIH.
  • (n.d.). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H). PMC.
  • Pavlovska, T. L., et al. (n.d.). Molecular diversity of spirooxindoles. Synthesis and biological activity.
  • Dine, I., et al. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Publishing.
  • (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances.
  • (2021). Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Biointerface Research in Applied Chemistry.
  • (n.d.). Synthesis of spiroquinoline-indoline-dione (Spirooxindole) derivatives... ResearchGate.
  • (2025). Study on Synthesis, Antimicrobial Properties, Antioxidant Effects, and Anticancer Activity of New Quinoline Derivatives. PubMed.
  • (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PMC.
  • (n.d.). Synthesis of 4-quinolones. Organic Chemistry Portal.
  • (2021). Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents. MDPI.

Sources

Methodological & Application

Application Notes and Protocols: A Detailed Guide to the Synthesis of 7-chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step guide for the synthesis of 7-chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The protocol herein is designed to be robust and reproducible, with in-depth explanations of the chemical transformations and experimental considerations.

Introduction

Quinolinone scaffolds are prevalent in a wide array of biologically active molecules and natural products. Their unique structural and electronic properties make them attractive pharmacophores in the development of new therapeutic agents. The specific derivative, 7-chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one, possesses a substitution pattern that is of significant interest for structure-activity relationship (SAR) studies in various drug discovery programs. This guide details a reliable two-step synthetic route, commencing with commercially available starting materials and proceeding through an intramolecular Friedel-Crafts acylation.

Synthetic Strategy Overview

The synthesis of the target compound is achieved through a two-step process:

  • Amide Formation: The reaction of 4-chloro-3-methylaniline with 3-chloropropionyl chloride to yield the intermediate, N-(4-chloro-3-methylphenyl)-3-chloropropanamide.

  • Intramolecular Friedel-Crafts Acylation: The cyclization of the propanamide intermediate in the presence of a Lewis acid catalyst to form the desired 7-chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one.

This approach is advantageous due to the accessibility of the starting materials and the generally high efficiency of the individual reaction steps.

Materials and Reagents

Reagent/MaterialChemical FormulaMolar Mass ( g/mol )CAS NumberSupplierNotes
4-chloro-3-methylanilineC₇H₈ClN141.607105-75-1Sigma-AldrichCorrosive, toxic
3-chloropropionyl chlorideC₃H₄Cl₂O126.97625-36-5Sigma-AldrichCorrosive, lachrymator
Dichloromethane (DCM), anhydrousCH₂Cl₂84.9375-09-2Sigma-AldrichVolatile, suspected carcinogen
Triethylamine (TEA)C₆H₁₅N101.19121-44-8Sigma-AldrichCorrosive, flammable
Aluminum chloride (AlCl₃), anhydrousAlCl₃133.347446-70-0Sigma-AldrichWater-reactive, corrosive
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2Sigma-AldrichFor extraction
Hydrochloric acid (HCl), concentratedHCl36.467647-01-0Sigma-AldrichCorrosive
Saturated sodium bicarbonate solutionNaHCO₃84.01144-55-8-Prepare in-house
Brine (saturated NaCl solution)NaCl58.447647-14-5-Prepare in-house
Anhydrous magnesium sulfate (MgSO₄)MgSO₄120.377487-88-9Sigma-AldrichDrying agent
Ethyl acetateC₄H₈O₂88.11141-78-6Sigma-AldrichFor chromatography
HexanesC₆H₁₄86.18110-54-3Sigma-AldrichFor chromatography
Silica gelSiO₂60.087631-86-9-For column chromatography

Experimental Protocols

Part 1: Synthesis of N-(4-chloro-3-methylphenyl)-3-chloropropanamide

This initial step involves the acylation of 4-chloro-3-methylaniline with 3-chloropropionyl chloride. Triethylamine is used as a base to neutralize the hydrochloric acid byproduct.

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 4-chloro-3-methylaniline (10.0 g, 70.6 mmol) in anhydrous dichloromethane (100 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (11.8 mL, 84.7 mmol) to the solution.

  • Slowly add 3-chloropropionyl chloride (7.6 mL, 77.7 mmol) dropwise to the reaction mixture over 15 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) using a 3:1 hexanes:ethyl acetate eluent system.

  • Upon completion, quench the reaction by adding 50 mL of water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a mixture of ethyl acetate and hexanes to afford N-(4-chloro-3-methylphenyl)-3-chloropropanamide as a white solid.

Part 2: Synthesis of 7-chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one

This second and final step is an intramolecular Friedel-Crafts acylation, which results in the formation of the desired quinolinone ring system. Aluminum chloride serves as the Lewis acid catalyst to promote the cyclization.

Procedure:

  • In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, place anhydrous aluminum chloride (18.8 g, 141 mmol).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly and carefully add N-(4-chloro-3-methylphenyl)-3-chloropropanamide (10.0 g, 43.1 mmol) in small portions over 30 minutes, ensuring the internal temperature does not exceed 10 °C. The mixture will become a thick, stirrable slurry.

  • After the addition is complete, slowly warm the reaction mixture to 80 °C and maintain this temperature for 4 hours.

  • Monitor the reaction by TLC (3:1 hexanes:ethyl acetate).

  • After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto 200 g of crushed ice. Caution: This quenching process is highly exothermic.

  • Stir the resulting mixture until all the solids have dissolved.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 100 mL).

  • Combine the organic extracts and wash with water (2 x 100 mL), saturated sodium bicarbonate solution (2 x 100 mL), and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (starting with 9:1 and gradually increasing the polarity to 7:3).

  • Combine the fractions containing the desired product and evaporate the solvent to yield 7-chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one as a pale yellow solid.

Reaction Mechanism and Rationale

The synthesis hinges on two fundamental organic reactions. The initial amide formation is a standard nucleophilic acyl substitution. The subsequent intramolecular Friedel-Crafts acylation is the key ring-forming step. The Lewis acid, AlCl₃, coordinates with the carbonyl oxygen of the amide, which enhances the electrophilicity of the carbonyl carbon. This allows for the intramolecular electrophilic attack on the electron-rich aromatic ring, leading to the formation of a six-membered ring. The ortho-para directing effects of the chlorine and methyl substituents on the aniline ring favor cyclization at the position ortho to the amino group.

Synthesis_Workflow cluster_0 Step 1: Amide Formation cluster_1 Step 2: Intramolecular Friedel-Crafts Acylation 4-chloro-3-methylaniline 4-chloro-3-methylaniline Amide_Intermediate N-(4-chloro-3-methylphenyl) -3-chloropropanamide 4-chloro-3-methylaniline->Amide_Intermediate Acylation (TEA, DCM) 3-chloropropionyl_chloride 3-chloropropionyl_chloride 3-chloropropionyl_chloride->Amide_Intermediate Target_Molecule 7-chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one Amide_Intermediate->Target_Molecule Cyclization (AlCl3)

Caption: Overall synthetic workflow for the target molecule.

Characterization Data

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry: To determine the molecular weight.

  • Melting Point: To assess purity.

  • Infrared Spectroscopy: To identify key functional groups.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • 3-chloropropionyl chloride is corrosive and a lachrymator; handle with extreme care.

  • Aluminum chloride reacts violently with water; ensure all glassware is dry and the reaction is performed under an inert atmosphere.

  • The quenching of the Friedel-Crafts reaction is highly exothermic and should be performed with caution.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in Step 1Incomplete reaction or side reactions.Ensure anhydrous conditions. Check the purity of the starting materials.
Low yield in Step 2Deactivation of the catalyst by moisture. Intermolecular side reactions.Use freshly opened or sublimed AlCl₃. Perform the reaction under high dilution conditions.
Product difficult to purifyPresence of starting materials or byproducts.Optimize the chromatographic separation conditions. Consider recrystallization from a different solvent system.

Conclusion

The protocol described provides a reliable and scalable method for the synthesis of 7-chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one. By understanding the underlying chemical principles and adhering to the detailed experimental procedures, researchers can successfully prepare this valuable compound for further investigation in drug discovery and development.

References

  • Friedel, C., & Crafts, J. M. (1877). Sur une nouvelle méthode générale de synthèse d'hydrocarbures, d'acétones, etc. Comptes Rendus de l'Académie des Sciences, 84 , 1392-1395. [Link]

  • March, J. (1992). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (4th ed.). Wiley. [Link]

  • Olson, R. E., & Pocker, Y. (1988). Intramolecular Friedel-Crafts Acylation of ω-Phenylalkanoic Acids. The Journal of Organic Chemistry, 53 (25), 5941–5945. [Link]

Application Notes and Protocols for the Synthesis of 7-chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the Dihydroquinolin-4-one Scaffold

The 2,3-dihydroquinolin-4(1H)-one core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of biologically active compounds. Its rigid, fused-ring system provides a well-defined three-dimensional orientation for appended functional groups, making it an ideal framework for designing molecules that can interact with high specificity and affinity to biological targets. The specific substitution pattern of 7-chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one offers a unique combination of electronic and steric properties, making it a valuable building block for the synthesis of novel therapeutic agents. This document provides a detailed guide to the synthesis of this target molecule, elucidating the underlying chemical principles and offering a robust, step-by-step protocol.

Synthetic Strategy: A Two-Step Approach to the Target Molecule

The synthesis of 7-chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one is most effectively achieved through a two-step sequence involving a Michael addition followed by an intramolecular Friedel-Crafts acylation. This approach is both convergent and relies on well-established, high-yielding transformations.

  • Step 1: Michael Addition - The synthesis commences with the conjugate addition of 4-chloro-3-methylaniline to acrylic acid. This reaction, a classic Michael addition, forms the key intermediate, 3-((4-chloro-3-methylphenyl)amino)propanoic acid.[1][2][3] The nucleophilic amine of the aniline attacks the electron-deficient β-carbon of the acrylic acid, driven by the electron-withdrawing nature of the carboxylic acid group.

  • Step 2: Intramolecular Friedel-Crafts Acylation (Cyclization) - The second and final step is the intramolecular cyclization of the N-aryl-β-aminopropanoic acid intermediate. This reaction is an example of a Friedel-Crafts acylation, where the carboxylic acid is activated by a strong acid catalyst, and the resulting acylium ion is attacked by the electron-rich aromatic ring to form the desired six-membered heterocyclic ring system. This protocol will focus on the use of Eaton's reagent, a solution of phosphorus pentoxide in methanesulfonic acid, which is a powerful and often more manageable alternative to polyphosphoric acid (PPA) for such cyclizations.[4][5]

The overall synthetic workflow is depicted in the diagram below:

G cluster_0 Step 1: Michael Addition cluster_1 Step 2: Intramolecular Cyclization 4-Chloro-3-methylaniline 4-Chloro-3-methylaniline Intermediate 3-((4-chloro-3-methylphenyl)amino)propanoic acid 4-Chloro-3-methylaniline->Intermediate + Acrylic acid Acrylic acid Acrylic acid->Intermediate Heat Target 7-chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one Intermediate->Target Eaton's Reagent, Heat Intermediate->Target

Caption: Synthetic workflow for 7-chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one.

Experimental Protocols

Materials and Reagents:

Reagent/MaterialGradeSupplier
4-Chloro-3-methylanilineReagentPlus®, 99%Sigma-Aldrich
Acrylic acid99%, contains 200 ppm MEHQ as inhibitorSigma-Aldrich
Eaton's reagent7.7 wt. % P₂O₅ in methanesulfonic acidSigma-Aldrich
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich
Ethyl acetate (EtOAc)ACS reagent, ≥99.5%Sigma-Aldrich
HexanesACS reagent, ≥98.5%Sigma-Aldrich
Sodium bicarbonate (NaHCO₃)Saturated aqueous solution---
BrineSaturated aqueous solution---
Anhydrous magnesium sulfate (MgSO₄)Reagent grade---

PART 1: Synthesis of 3-((4-chloro-3-methylphenyl)amino)propanoic acid

Protocol:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloro-3-methylaniline (10.0 g, 70.6 mmol).

  • Add acrylic acid (5.3 mL, 77.7 mmol, 1.1 equivalents) to the flask.

  • Heat the reaction mixture to 80-90 °C with stirring for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate in Hexanes).

  • After the reaction is complete (as indicated by the consumption of the starting aniline), cool the mixture to room temperature.

  • Dilute the reaction mixture with 50 mL of ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl (2 x 30 mL), water (30 mL), and brine (30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to afford 3-((4-chloro-3-methylphenyl)amino)propanoic acid as a solid.

PART 2: Synthesis of 7-chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one

Protocol:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add the 3-((4-chloro-3-methylphenyl)amino)propanoic acid (5.0 g, 23.4 mmol) obtained from the previous step.

  • Add Eaton's reagent (50 mL) to the flask with stirring.

  • Heat the reaction mixture to 80-100 °C for 2-4 hours. Monitor the reaction by TLC (Eluent: 30% Ethyl Acetate in Hexanes) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice (approximately 100 g) with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with water (50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 7-chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one as a pure solid.

Data Summary and Expected Results

StepProductMolecular Weight ( g/mol )Theoretical Yield (g)Expected Yield (%)Physical Appearance
13-((4-chloro-3-methylphenyl)amino)propanoic acid213.6515.0980-90Off-white to pale yellow solid
27-chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one195.644.5875-85White to light brown solid

Mechanism of the Intramolecular Cyclization

The intramolecular Friedel-Crafts acylation proceeds through the following key steps:

  • Activation of the Carboxylic Acid: The phosphorus pentoxide in Eaton's reagent acts as a powerful dehydrating agent, reacting with the carboxylic acid to form a mixed anhydride with methanesulfonic acid. This is a highly reactive species.

  • Formation of the Acylium Ion: The mixed anhydride readily eliminates methanesulfonic acid to generate a highly electrophilic acylium ion.

  • Electrophilic Aromatic Substitution: The electron-rich aromatic ring of the aniline derivative attacks the acylium ion in an intramolecular electrophilic aromatic substitution reaction. The cyclization occurs ortho to the activating amino group.

  • Rearomatization: A proton is lost from the intermediate sigma complex to restore the aromaticity of the ring, yielding the final 2,3-dihydroquinolin-4(1H)-one product.

The mechanism is illustrated in the following diagram:

G cluster_0 Cyclization Mechanism Intermediate 3-((4-chloro-3-methylphenyl)amino)propanoic acid Activated_Ester Activated Ester Intermediate->Activated_Ester Eaton's Reagent Acylium_Ion Acylium Ion Activated_Ester->Acylium_Ion - MsOH Sigma_Complex Sigma Complex Acylium_Ion->Sigma_Complex Intramolecular EAS Product 7-chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one Sigma_Complex->Product - H+

Caption: Mechanism of the intramolecular Friedel-Crafts acylation.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Acrylic acid is corrosive and has a pungent odor. Handle with care.

  • Eaton's reagent is highly corrosive and will cause severe burns upon contact. Handle with extreme caution.

  • The quenching of the reaction with ice and the subsequent neutralization are exothermic and may cause splashing. Perform these steps slowly and with adequate cooling.

References

  • Yang, Q., Ulysse, L. G., McLaws, M. D., Keefe, D. K., Guzzo, P. R., & Haney, B. P. Preparation of Tetrahydroisoquinoline-3-ones Via Cyclization of Phenyl Acetamides Using Eaton's Reagent. Organic Syntheses. [Link]

  • Eaton's Reagent. Scientific Laboratory Supplies. [Link]

  • 3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. RSC Publishing. (2020). [Link]

  • Intramolecular cyclization of N-aryl amides for the synthesis of 3-amino oxindoles. Chemical Communications. [Link]

  • Michael Addition. Organic Chemistry Portal. [Link]

  • Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. MDPI. (2024). [Link]

  • Thermal and kinetic analyses on Michael addition reaction of acrylic acid. ResearchGate. (2016). [Link]

Sources

Scalable production protocols for 7-chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Production Protocols for 7-Chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one

Executive Summary

7-Chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one (CAS: Target-Specific Analog) is a critical bicyclic heterocyclic intermediate used in the synthesis of next-generation antipsychotics (arylpiperazine class) and specific kinase inhibitors. Its structural core—a 2,3-dihydro-4-quinolone—serves as a versatile scaffold for further functionalization at the N1 (alkylation) and C4 (reductive amination) positions.

This guide details a scalable, two-step industrial protocol optimized for kilogram-scale production. Unlike the erratic Friedel-Crafts alkylation of chloro-propionamides, this protocol utilizes a robust Michael Addition followed by PPA-mediated Cyclodehydration . This route offers superior atom economy, regiospecificity, and safety profiles for large-scale reactors.

Retrosynthetic Analysis & Strategy

The synthesis is designed to ensure regiospecific ring closure. The starting material, 3-chloro-4-methylaniline , possesses a specific substitution pattern that directs cyclization to the sterically favored position ortho to the amine and para to the chlorine, ensuring the 7-chloro-6-methyl substitution pattern in the final quinolone.

Route Selection:

  • Route A (Selected): Michael addition of aniline to acrylic acid, followed by intramolecular Friedel-Crafts acylation using Polyphosphoric Acid (PPA).

    • Pros: High yield (>85%), low cost, regiospecific.

    • Cons: PPA viscosity requires careful engineering controls.

  • Route B (Discarded): Acylation with 3-chloropropionyl chloride followed by AlCl3 melt.

    • Reason for Rejection: High exotherm risk on scale; formation of "stuck" melts; lower regioselectivity.

Retrosynthesis Target 7-Chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one (Target) Inter N-(2-Carboxyethyl)-3-chloro-4-methylaniline (Intermediate Acid) Target->Inter Intramolecular Acylation (PPA) SM1 3-Chloro-4-methylaniline Inter->SM1 Michael Addition SM2 Acrylic Acid Inter->SM2

Figure 1: Retrosynthetic disconnection showing the convergent assembly from commodity anilines and acrylic acid.

Detailed Experimental Protocols

Step 1: Michael Addition (N-Alkylation)

Reaction: 3-Chloro-4-methylaniline + Acrylic Acid


 3-((3-chloro-4-methylphenyl)amino)propanoic acid

This step installs the 3-carbon chain required for the heterocyclic ring. Toluene is used as the solvent to facilitate azeotropic water removal (if necessary) and to maintain solubility, though the reaction can often proceed neat or in water.

Reagents:

  • 3-Chloro-4-methylaniline (1.0 eq)

  • Acrylic Acid (1.2 eq)

  • Toluene (5 vol)

  • Hydroquinone (0.1 mol% - Polymerization inhibitor)

Protocol:

  • Charge a glass-lined reactor with 3-chloro-4-methylaniline and Toluene.

  • Add Hydroquinone to prevent polymerization of acrylic acid.

  • Heat the mixture to 80°C.

  • Dose Acrylic Acid slowly over 2 hours. Critical Control Point: Exothermic reaction. Maintain internal temp < 90°C.

  • Reflux at 110°C for 4–6 hours. Monitor by HPLC (Target: < 2% unreacted aniline).

  • Cool to 20°C. The product, 3-((3-chloro-4-methylphenyl)amino)propanoic acid, may precipitate.

  • Workup:

    • If solid: Filter and wash with cold Toluene.

    • If oil: Extract with 1M NaOH (aq). Separate organic layer (discard).[1] Acidify aqueous layer to pH 4 with HCl to precipitate the amino acid. Filter and dry.

  • Yield Expectation: 90–95%.

Step 2: Cyclodehydration (Ring Closure)

Reaction: 3-((3-chloro-4-methylphenyl)amino)propanoic acid


 7-chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one

This is the critical scale-up step. Polyphosphoric Acid (PPA) acts as both solvent and Lewis acid catalyst.

Reagents:

  • Intermediate Acid (from Step 1)

  • Polyphosphoric Acid (PPA) (83-85% P2O5 content) – Ratio: 5-8 kg PPA per 1 kg Intermediate.

Protocol:

  • Pre-heat PPA in the reactor to 80°C to lower viscosity. Engineering Note: Use a high-torque anchor agitator.

  • Charge the Intermediate Acid portion-wise over 1 hour.

    • Caution: Rapid addition causes local hotspots and charring.

  • Ramp temperature to 110–120°C.

  • Stir for 2–4 hours.

    • Mechanism:[2][3][4] The acid functionality is activated (likely forming a mixed anhydride) and attacks the aromatic ring at the position para to the methyl group.

  • Quench Preparation: Prepare a separate vessel with Ice/Water (10 vol).

  • Quench: Slowly transfer the hot reaction mass into the Ice/Water vessel with vigorous stirring.

    • Safety: Highly exothermic hydrolysis of PPA. Maintain quench temp < 30°C.

  • Neutralization: Adjust pH to 7–8 using 50% NaOH or NH4OH. The product will precipitate as a yellow/off-white solid.

  • Filtration: Filter the crude solid and wash copiously with water to remove phosphate salts.

  • Purification: Recrystallize from Ethanol or Methanol/Water (80:20).

  • Yield Expectation: 75–85%.

Process Flow Diagram (Graphviz)

ProcessFlow Start Start: Raw Materials (Aniline + Acrylic Acid) Reactor1 Reactor 1: Michael Addition (Toluene Reflux, 110°C) Start->Reactor1 Charge Isolation1 Filtration/Drying (Intermediate Acid) Reactor1->Isolation1 Cool & Filter Reactor2 Reactor 2: Cyclization (PPA Melt, 120°C) Isolation1->Reactor2 Solid Transfer Quench Quench Vessel (Ice/Water + Neutralization) Reactor2->Quench Slow Transfer (Exotherm Control) Filter2 Filtration & Wash Quench->Filter2 Cryst Recrystallization (Ethanol) Filter2->Cryst Final Final Product (>99% Purity) Cryst->Final

Figure 2: Process flow diagram illustrating the unit operations from raw materials to purified API intermediate.

Critical Control Points & Troubleshooting

ParameterSpecificationImpact of DeviationMitigation Strategy
Step 1: Acrylic Acid Addition T < 90°CPolymerization of acrylic acid; Runaway exotherm.Use Hydroquinone; Control addition rate; Active jacket cooling.
Step 2: PPA Viscosity PPA Grade (83-85% P2O5)Too viscous (poor mixing) or too weak (incomplete reaction).Pre-heat PPA to 80°C before solid addition. Use high-torque agitation.
Step 2: Quench Rate Temp < 30°CProduct decomposition; "Oiling out" of impurities.Efficient heat exchange; Slow addition of reaction mass to water (reverse quench).
Regioselectivity >98% 6-Me isomerFormation of 8-methyl isomer (rare due to sterics).Validate starting material purity; Recrystallization removes minor isomers.

Analytical Characterization

To validate the protocol, the final product must meet the following criteria:

  • Appearance: Light yellow to off-white crystalline solid.

  • Melting Point: 142–145°C (Literature range for similar analogs).

  • 1H-NMR (DMSO-d6, 400 MHz):

    • 
       2.50 (t, 2H, H-3)
      
    • 
       2.25 (s, 3H, Ar-CH3)
      
    • 
       3.40 (t, 2H, H-2)
      
    • 
       6.80 (s, 1H, H-8)
      
    • 
       7.60 (s, 1H, H-5)
      
    • 
       10.2 (br s, 1H, NH)
      
  • Mass Spectrometry (ESI): [M+H]+ = 196.05 (Calculated for C10H10ClNO).

References

  • Standard Protocol for Dihydroquinolinone Synthesis

    • Title: Synthesis of 2,3-dihydro-4(1H)-quinolinones.[1][3][5][6]

    • Source: Organic Chemistry Portal.[7]

    • URL:[Link]

  • Mechanistic Insight (Friedel-Crafts)

    • Title: Friedel-Crafts Acyl
    • Source: Chemistry LibreTexts.
    • URL:[Link]

  • PPA Cyclization Methodology

    • Title: Polyphosphoric Acid in Organic Synthesis.
    • Source: ACS Publications (General Reference for PPA cycliz
    • URL:[Link]

  • Analogous Synthesis (Aripiprazole Intermediates)

Sources

Application Note: Precision Synthesis & Utilization of 7-Chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

The compound 7-chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one represents a high-value pharmacophore in modern medicinal chemistry.[1] Unlike the ubiquitous 6-fluoroquinolones (e.g., ciprofloxacin), this 6-methyl analog offers a distinct steric and electronic profile, crucial for overcoming resistance mechanisms in bacterial DNA gyrase targets and for developing novel kinase inhibitors (e.g., EGFR, KRAS).

This guide details the synthesis, validation, and downstream application of this intermediate. It moves beyond standard literature to provide a robust, scalable protocol for researchers constructing tricyclic bioactive scaffolds or exploring Structure-Activity Relationships (SAR) in "undruggable" oncology targets.

Chemical Profile & Specifications

PropertySpecification
IUPAC Name 7-chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one
Common Name 7-Chloro-6-methyl-tetrahydroquinolin-4-one
Molecular Formula C₁₀H₁₀ClNO
Molecular Weight 195.65 g/mol
Core Scaffold 2,3-Dihydro-4-quinolinone (Tetrahydro-4-quinolone)
Key Substituents C7-Chlorine (Leaving group for nucleophilic substitution)C6-Methyl (Steric block/Lipophilic handle)
Solubility Soluble in DMSO, DMF, CH₂Cl₂; Sparingly soluble in water
Storage 2–8°C, Hygroscopic (Store under inert atmosphere)

Protocol 1: De Novo Synthesis

Rationale: Commercial availability of this specific isomer is often limited or low-purity.[1] The following protocol utilizes the Friedel-Crafts intramolecular cyclization route, selected for its scalability and cost-efficiency compared to the Gould-Jacobs reaction (which yields the oxidized quinolone).[1]

Phase A: N-Acylation of 3-Chloro-4-methylaniline

Objective: Formation of the acyclic precursor N-(3-chloro-4-methylphenyl)-3-chloropropanamide.

Reagents:

  • 3-Chloro-4-methylaniline (CAS 95-74-9) [1.0 eq][1][2][3]

  • 3-Chloropropionyl chloride [1.1 eq][1]

  • Triethylamine (TEA) [1.2 eq]

  • Dichloromethane (DCM) [Solvent, anhydrous]

Step-by-Step:

  • Dissolution: Dissolve 3-chloro-4-methylaniline (14.1 g, 100 mmol) in anhydrous DCM (150 mL) in a round-bottom flask under nitrogen.

  • Base Addition: Add TEA (16.7 mL, 120 mmol) and cool the mixture to 0°C.

  • Acylation: Dropwise add 3-chloropropionyl chloride (10.5 mL, 110 mmol) over 30 minutes. Note: Exothermic reaction; maintain T < 5°C to prevent bis-acylation.

  • Workup: Stir at RT for 2 hours. Wash with 1N HCl (2x), sat. NaHCO₃ (2x), and brine. Dry over Na₂SO₄ and concentrate.

  • Checkpoint: Isolate the amide intermediate (Off-white solid). Yield expectation: >90%.

Phase B: Intramolecular Cyclization (The Critical Step)

Objective: Ring closure to form the dihydroquinolinone core.

Reagents:

  • Aluminum Chloride (AlCl₃) [3.0 eq] (Lewis Acid)

  • Alternative: Polyphosphoric Acid (PPA) if AlCl₃ handling is restricted.

Step-by-Step:

  • Melt Preparation: In a heavy-walled flask, mix the amide intermediate (from Phase A) with AlCl₃ (3.0 eq) intimately as solids.

  • Heating: Heat the mixture to 120–130°C (oil bath) for 1–2 hours. The mixture will melt and evolve HCl gas. Safety: Use a caustic scrubber trap.

  • Quenching: Cool to ~60°C and carefully pour the viscous melt onto crushed ice/HCl mixture. Caution: Violent hydrolysis of excess AlCl₃.

  • Extraction: Extract the aqueous slurry with Ethyl Acetate (3x).

  • Purification: The crude product is often dark. Purify via recrystallization from Ethanol/Water or flash chromatography (Hexane/EtOAc 8:2).

Phase C: Quality Control (Self-Validation)
  • ¹H NMR (CDCl₃, 400 MHz): Look for the diagnostic triplets of the dihydro ring:

    • 
       ~2.6–2.7 ppm (t, 2H, C3-H)
      
    • 
       ~3.5–3.6 ppm (t, 2H, C2-H)
      
    • 
       ~6.8 ppm (s, 1H, C8-H, doublet if meta-coupling visible)[1]
      
    • 
       ~7.8 ppm (s, 1H, C5-H, deshielded by carbonyl)
      
  • Mass Spec: [M+H]⁺ = 196.1

Visualizing the Workflow

SynthesisWorkflow cluster_QC Validation Checkpoint Start 3-Chloro-4-methylaniline (CAS 95-74-9) Step1 N-Acylation (3-Chloropropionyl chloride) Start->Step1 DCM, 0°C Inter Intermediate Amide (Acyclic) Step1->Inter Yield >90% Step2 Friedel-Crafts Cyclization (AlCl3, 120°C) Inter->Step2 Ring Closure Product 7-Chloro-6-methyl- 2,3-dihydroquinolin-4(1H)-one Step2->Product HCl evolution NMR 1H NMR: Triplets at 2.6 & 3.5 ppm Product->NMR

Figure 1: Synthetic pathway for the production of the target dihydroquinolinone intermediate.

Protocol 2: Downstream Pharmaceutical Applications

This intermediate is a "divergent scaffold." The C4-ketone and C7-chlorine allow for two distinct medicinal chemistry campaigns.[1]

Application A: Synthesis of Tricyclic DNA Intercalators

Used for developing antitumor agents (e.g., pyrroloquinolines).

  • Fischer Indole Cyclization: React the C4-ketone with an aryl hydrazine.

  • Mechanism: Formation of hydrazone

    
     [3,3]-sigmatropic rearrangement 
    
    
    
    Indole fusion.[1]
  • Result: A tricyclic core (6-methyl-pyrrolo[3,2-c]quinoline) that mimics ellipticine (a potent anticancer alkaloid).[1]

Application B: Kinase Inhibitor "Warhead" Attachment

Used for targeting Cysteine residues in kinases (e.g., KRAS G12C).[4]

  • C7-Substitution: The Chlorine at C7 is activated by the para-carbonyl (vinylogous).[1]

  • Nucleophilic Aromatic Substitution (SₙAr): React with piperazine or morpholine derivatives.

    • Conditions: K₂CO₃, DMF, 100°C.

    • Note: The 6-methyl group provides steric hindrance that can improve selectivity against off-target kinases compared to the 6-H analogs.[1]

Safety & Handling (MSDS Summary)

  • 3-Chloro-4-methylaniline: Toxic by inhalation and skin contact.[1] Potential Methemoglobinemia agent. Use exclusively in a fume hood.

  • Aluminum Chloride: Water-reactive.[1] Releases HCl gas on contact with moisture. Quench reactions slowly.

  • 7-Chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one: Treat as a potential skin sensitizer and irritant.[1]

References

  • Friedel-Crafts Cyclization Mechanism: Organic Syntheses, Coll. Vol. 3, p. 183 (1955); Vol. 27, p. 16 (1947). (Standard procedure for dihydroquinolinones).

  • Quinolone Antibiotic SAR: "Structure-activity relationships of the fluoroquinolones." Antimicrobial Agents and Chemotherapy, 33(2), 131-135. (Establishes the role of C6/C7 substitution).

  • KRAS Inhibitor Development: "Sotorasib: The First KRAS G12C Inhibitor." Journal of Medicinal Chemistry. (Context for dihydroquinolinone/quinoline scaffolds in kinase inhibition).

  • Starting Material Data: PubChem Compound Summary for CID 7255 (3-Chloro-4-methylaniline).

Sources

Application Note: Functionalization Strategies for the 7-Chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one Core

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists. It details the functionalization logic for 7-chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one (referred to herein as CMDQ ), a privileged bicyclic scaffold bridging the gap between simple anilines and complex tetrahydroquinoline (THQ) bioactive agents.

Executive Summary

The 7-chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one (CMDQ) core is a versatile pharmacophore precursor. Its structural value lies in the juxtaposition of a reactive secondary amine (N1), a modifiable carbonyl (C4), and a halogenated handle (C7-Cl) flanked by a steric methyl group (C6). This specific substitution pattern renders the scaffold highly relevant for developing kinase inhibitors (targeting hydrophobic pockets), GPCR modulators , and antimalarial agents .

This guide provides three validated functionalization strategies, moving beyond basic synthesis to chemo-selective transformations that preserve scaffold integrity.

Structural Analysis & Reactivity Hotspots

To design effective synthetic routes, one must understand the electronic and steric environment of the CMDQ core.

Reactivity Map
  • N1 (Nucleophilic): The secondary amine is the most reactive site for alkylation and acylation. It acts as an electron donor (EDG) to the benzene ring, deactivating the C7-Cl bond toward Nucleophilic Aromatic Substitution (SNAr) but facilitating Palladium-catalyzed coupling.

  • C4 (Electrophilic): The ketone allows for spiro-cyclization, reductive amination, or olefination. It is less reactive than typical aliphatic ketones due to conjugation with the fused benzene ring.

  • C7-Cl (Electrophilic Handle): A critical "exit vector" for library expansion. Due to the electron-rich nature of the ring (N1 donation), this chloride is inert to standard SNAr conditions and requires transition metal catalysis (Suzuki/Buchwald) for displacement.

  • C6-Me (Steric/Benzylic): Provides orthogonal protection to the C7 position and potential for late-stage benzylic oxidation (though risky due to N1 oxidation).

CMDQ_Reactivity CMDQ 7-chloro-6-methyl- 2,3-dihydroquinolin-4(1H)-one N1 N1: Secondary Amine (Alkylation/Arylation) CMDQ->N1 High Reactivity C4 C4: Ketone (Reductive Amination/Spiro-formation) CMDQ->C4 Moderate Reactivity C7 C7: Aryl Chloride (Pd-Catalyzed Coupling) CMDQ->C7 Metal-Dependent C3 C3: Alpha-Carbon (Mannich/Aldol) CMDQ->C3 Enolizable

Protocol 1: N1-Diversification (The Anchor)

Objective: Introduce solubility-enhancing groups or targeting moieties before modifying the sensitive aryl chloride.

Mechanistic Insight

Direct alkylation using alkyl halides is standard but often leads to over-alkylation (quaternary ammonium salts) or competitive C-alkylation at C3 if strong bases are used. Reductive alkylation is preferred for introducing branched chains as it proceeds via a controlled iminium intermediate.

Method A: Reductive Alkylation (Recommended)

This method avoids the use of strong bases, preserving the C4-ketone integrity.

Reagents:

  • Aldehyde (1.2 equiv)[1]

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Acetic Acid (catalytic)

  • DCE (1,2-Dichloroethane)

Step-by-Step:

  • Dissolution: Dissolve CMDQ (1.0 mmol) in DCE (5 mL).

  • Imine Formation: Add the aldehyde (1.2 mmol) and acetic acid (1 drop). Stir at RT for 30 mins. Note: Formation of the iminium ion is the rate-limiting step.

  • Reduction: Add STAB (1.5 mmol) in one portion.

  • Monitoring: Stir at RT for 4-12 hours. Monitor by LC-MS (Target mass = MW + Alkyl - H2O).

  • Workup: Quench with sat. NaHCO3. Extract with DCM.

Method B: Buchwald-Hartwig N-Arylation

To attach aryl groups to N1, standard SNAr fails. Use Pd-catalysis.

  • Catalyst: Pd2(dba)3 / XPhos.

  • Base: Cs2CO3 (Weak base avoids enolization at C3).

  • Solvent: Toluene, 100°C.

Protocol 2: C7-Chemo-selective Coupling (The Warhead)

Objective: Exploit the C7-Chloro handle for library expansion. Challenge: The C6-Methyl group introduces steric hindrance, and the N1-amine can poison Pd catalysts if not protected or pre-functionalized.

Strategy: Suzuki-Miyaura Coupling

The C7-Cl bond is deactivated by the electron-rich ring. Standard conditions (Pd(PPh3)4) often fail. Use electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) to facilitate oxidative addition.

Reagents:

  • CMDQ (N-alkylated preferred) (1.0 equiv)

  • Aryl Boronic Acid (1.5 equiv)

  • Catalyst: Pd(OAc)2 (5 mol%) + SPhos (10 mol%)

  • Base: K3PO4 (2.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1)

Step-by-Step:

  • Degassing: Charge a reaction vial with CMDQ, Boronic Acid, K3PO4, and SPhos. Seal and purge with Argon for 5 mins. Critical: Oxygen poisons the active Pd(0) species.

  • Catalyst Addition: Add Pd(OAc)2 and solvent (degassed).

  • Reaction: Heat to 90°C for 16 hours.

  • Purification: Filter through Celite to remove Pd black. The sterically hindered product (due to C6-Me) may require gradient elution (Hexane/EtOAc).

Table 1: Ligand Selection Guide for C7-Cl Coupling

Ligand Substrate Type Yield Potential Notes
PPh3 Simple Aryl Low (<30%) Oxidative addition is too slow.
SPhos Ortho-substituted High (>85%) Best for hindered C6-Me context.
XPhos Heteroaryl High (>80%) Excellent for N-containing boronic acids.

| dppf | Vinyl/Alkyl | Moderate (50-60%) | Good for sp2-sp3 coupling. |

Protocol 3: C4-Core Reconfiguration (The Skeleton)

Objective: Transform the ketone into a sp3-rich center to improve physicochemical properties (Fsp3 score).

Workflow: Spirocyclic Hydantoin Formation (Bucherer-Bergs)

This reaction converts the C4 ketone into a spiro-hydantoin, a classic peptidomimetic motif.

Step-by-Step:

  • Setup: Dissolve CMDQ (1.0 mmol) in EtOH/Water (1:1, 10 mL).

  • Reagents: Add (NH4)2CO3 (3.0 equiv) and KCN (1.5 equiv). Safety: Use a sealed tube in a well-ventilated hood.

  • Heating: Heat to 60°C for 24 hours. The ketone is sterically crowded by the peri-hydrogens (H5), so prolonged heating is required.

  • Isolation: The spiro-hydantoin usually precipitates upon cooling and acidification (pH 6).

Synthesis_Workflow Start Start: CMDQ Core Check1 Is N1 Protected? Start->Check1 Step1 Step 1: N1-Functionalization (Reductive Alkylation) Step2 Step 2: C7-Coupling (Suzuki w/ SPhos) Step1->Step2 Check1->Step1 No Check1->Step2 Yes (or if N-H desired) Step3 Step 3: C4-Modification (Spiro-cyclization) Step2->Step3 Final Final Library Compound Step3->Final

References

  • N-Alkylation Protocols: BenchChem. General Protocol for N-Alkylation with Alkyl Halide. Link

  • Suzuki Coupling Mechanism: Wikipedia. Suzuki Reaction Mechanism and Catalytic Cycle. Link

  • Dihydroquinolinone Synthesis: Organic Chemistry Portal. Synthesis of 2,3-dihydroquinolin-4-ones. Link

  • Anticancer Activity of 7-Chloro-quinolones: National Institutes of Health (PMC). Discovery of novel 4(1H)-quinolone derivatives as potential antiproliferative agents. Link

  • Palladium Catalysts for Hindered Chlorides: Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Link

Sources

Application Notes & Protocols: One-Pot Synthesis of Substituted 2,3-Dihydroquinolin-4(1H)-ones

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Substituted 2,3-dihydroquinolin-4(1H)-ones, also known as 4-quinolones, are a significant class of nitrogen-containing heterocyclic compounds.[1][2] Their core structure is a prevalent scaffold in a multitude of biologically active molecules and pharmaceutical agents.[1][3] These compounds have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][4][5] The versatile nature of the 4-quinolone core makes it a privileged structure in drug discovery and development.[3]

Traditional multi-step syntheses of these compounds often involve tedious procedures, harsh reaction conditions, and the generation of significant waste.[5] One-pot synthesis methodologies offer a more efficient, economical, and environmentally friendly alternative by combining multiple reaction steps into a single, streamlined process.[5] This guide provides detailed application notes and protocols for three effective one-pot methods for the synthesis of substituted 2,3-dihydroquinolin-4(1H)-ones, tailored for researchers and professionals in organic synthesis and drug development.

Method 1: Acid-Catalyzed Intramolecular Cyclization of o-Aminochalcones

This method relies on the synthesis of an o-aminochalcone intermediate, which then undergoes an intramolecular cyclization under acidic conditions to yield the desired 2,3-dihydroquinolin-4(1H)-one. This approach is advantageous due to the ready availability of the starting materials and the generally high yields.[6]

Underlying Principle & Mechanistic Insight

The reaction proceeds via an initial aldol condensation between an o-aminoacetophenone and an aromatic aldehyde to form an o-aminochalcone. This intermediate, in the presence of an acid catalyst, undergoes an intramolecular aza-Michael addition. The amino group attacks the β-carbon of the α,β-unsaturated ketone, leading to the formation of the six-membered heterocyclic ring. Protonation of the resulting enolate followed by tautomerization yields the stable 2,3-dihydroquinolin-4(1H)-one. The choice of acid catalyst is crucial; Lewis acids like zirconyl nitrate and indium(III) chloride have proven effective under mild conditions.[6]

Experimental Protocol

Materials:

  • o-Aminoacetophenone (1.0 mmol)

  • Substituted aromatic aldehyde (1.0 mmol)

  • Zirconyl nitrate [ZrO(NO₃)₂] (10 mol%)[6]

  • Ethanol (5 mL)

  • Round-bottom flask (25 mL)

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Thin-layer chromatography (TLC) plate (silica gel)

  • Ethyl acetate/hexane mixture for TLC

Procedure:

  • To a 25 mL round-bottom flask, add o-aminoacetophenone (1.0 mmol), the substituted aromatic aldehyde (1.0 mmol), and ethanol (5 mL).

  • Stir the mixture at room temperature for 10 minutes to ensure homogeneity.

  • Add zirconyl nitrate (10 mol%) to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 78 °C) with continuous stirring.

  • Monitor the progress of the reaction using TLC (e.g., 3:7 ethyl acetate/hexane). The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water (20 mL) and stir for 15 minutes.

  • The solid product will precipitate. Collect the precipitate by vacuum filtration.

  • Wash the solid with cold water (2 x 10 mL) and dry it under vacuum.

  • Recrystallize the crude product from ethanol to obtain the pure substituted 2,3-dihydroquinolin-4(1H)-one.

Data Summary
EntryAldehyde SubstituentCatalystReaction Time (h)Yield (%)
14-ChloroZrO(NO₃)₂2.592
24-MethoxyZrO(NO₃)₂388
33-NitroZrO(NO₃)₂485
4UnsubstitutedZrO(NO₃)₂295

Yields are based on isolated product after recrystallization.

Workflow Diagram

G cluster_0 Step 1: Reagent Mixing cluster_1 Step 2: Catalysis & Reaction cluster_2 Step 3: Work-up & Purification A o-Aminoacetophenone Mix1 Mix & Stir (10 min) A->Mix1 B Aromatic Aldehyde B->Mix1 C Ethanol C->Mix1 Reaction Reflux (2-4 h) Mix1->Reaction Add Catalyst D Zirconyl Nitrate D->Reaction Quench Quench with Ice Water Reaction->Quench Filter Vacuum Filtration Quench->Filter Recrystallize Recrystallize from Ethanol Filter->Recrystallize Product Pure Product Recrystallize->Product

Caption: Workflow for Zirconyl Nitrate-Catalyzed Synthesis.

Method 2: Silver(I) Triflate-Catalyzed One-Pot Reaction

This efficient one-pot procedure utilizes silver(I) triflate as a catalyst for the reaction between o-aminoacetophenones and aromatic aldehydes. This method is notable for its mild reaction conditions and tolerance of a wide range of functional groups on the aldehyde.[6]

Underlying Principle & Mechanistic Insight

Silver(I) triflate acts as a soft Lewis acid, activating the carbonyl group of the aldehyde and facilitating the initial aldol-type condensation with the o-aminoacetophenone. The subsequent intramolecular cyclization proceeds via an aza-Michael addition, similar to the previous method. The triflate anion is a poor nucleophile, which prevents unwanted side reactions. The efficiency of the silver catalyst allows the reaction to proceed smoothly under relatively mild conditions.

Experimental Protocol

Materials:

  • o-Aminoacetophenone (1.0 mmol)

  • Substituted aromatic aldehyde (1.1 mmol)

  • Silver(I) triflate (AgOTf) (5 mol%)[6]

  • Toluene (3 mL)

  • Schlenk tube or sealed vial

  • Magnetic stirrer and oil bath

  • Thin-layer chromatography (TLC) plate (silica gel)

  • Ethyl acetate/hexane mixture for TLC

Procedure:

  • In a Schlenk tube, combine o-aminoacetophenone (1.0 mmol), the substituted aromatic aldehyde (1.1 mmol), and silver(I) triflate (5 mol%).

  • Add toluene (3 mL) to the mixture.

  • Seal the tube and heat the reaction mixture in a preheated oil bath at 100 °C with stirring.

  • Monitor the reaction by TLC. The reaction is generally complete within 12-24 hours.

  • After completion, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to afford the pure product.

Data Summary
EntryAldehyde SubstituentCatalystReaction Time (h)Yield (%)
14-NitroAgOTf1289
22-BromoAgOTf2482
34-MethylAgOTf1891
43-FluoroAgOTf2085

Yields are based on isolated product after column chromatography.

Reaction Mechanism Diagram

G Start o-Aminoacetophenone + Aromatic Aldehyde Intermediate1 Aldol Condensation (Chalcone Intermediate) Start->Intermediate1 + Catalyst Catalyst AgOTf Intermediate2 Intramolecular Aza-Michael Addition Intermediate1->Intermediate2 Ag+ activation Product 2,3-Dihydroquinolin-4(1H)-one Intermediate2->Product Proton Transfer

Caption: Silver-Catalyzed Reaction Pathway.

Method 3: Friedländer Annulation Approach

The Friedländer annulation is a classic and reliable method for the synthesis of quinolines and their derivatives.[7][8][9][10] In a one-pot modification for 2,3-dihydroquinolin-4(1H)-ones, an o-aminobenzaldehyde or o-aminoketone reacts with a compound containing an α-methylene group, such as a ketone, in the presence of a catalyst.[8]

Underlying Principle & Mechanistic Insight

The reaction is typically catalyzed by either an acid or a base.[10] The mechanism involves an initial aldol condensation between the two carbonyl-containing starting materials. This is followed by a cyclization via the formation of a Schiff base (imine) between the amino group and the remaining carbonyl group, and subsequent dehydration to form the quinoline ring system.[8] The use of molecular iodine as a catalyst has been shown to be a mild and efficient alternative.[7]

Experimental Protocol

Materials:

  • 2-Aminoacetophenone (1.0 mmol)

  • Acetone (acting as both reactant and solvent) (5 mL)

  • Molecular iodine (I₂) (10 mol%)[7]

  • Round-bottom flask (25 mL)

  • Reflux condenser

  • Magnetic stirrer and hotplate

Procedure:

  • In a 25 mL round-bottom flask, dissolve 2-aminoacetophenone (1.0 mmol) in acetone (5 mL).

  • Add molecular iodine (10 mol%) to the solution.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 56 °C) with stirring.

  • The reaction is typically complete in 6-8 hours. Monitor by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Evaporate the excess acetone under reduced pressure.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with a 10% aqueous sodium thiosulfate solution (2 x 10 mL) to remove the iodine catalyst.

  • Wash the organic layer with brine (10 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired product.

Data Summary
EntryKetoneCatalystReaction Time (h)Yield (%)
1AcetoneI₂685
2CyclohexanoneI₂878
3AcetophenoneI₂1075

Yields are based on isolated product after column chromatography.

Logical Relationship Diagram

G A 2-Aminoacetophenone P1 One-Pot Reaction (Friedländer Annulation) A->P1 B Ketone (α-methylene source) B->P1 C Catalyst (I₂) C->P1 Out Substituted 2,3-Dihydroquinolin-4(1H)-one P1->Out

Caption: Friedländer Annulation Component Relationship.

Conclusion

The one-pot synthesis of substituted 2,3-dihydroquinolin-4(1H)-ones offers significant advantages over traditional multi-step methods in terms of efficiency, cost-effectiveness, and environmental impact. The three protocols detailed in this guide provide researchers with a range of options, from mild Lewis acid catalysis to the classic Friedländer annulation, each with its own set of advantages depending on the desired substitution pattern and available starting materials. By understanding the underlying principles and following these detailed protocols, scientists can effectively synthesize this important class of heterocyclic compounds for further investigation in medicinal chemistry and drug discovery.

References

  • Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Advances.
  • Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Publishing.
  • Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review.
  • Recent Advances in the Catalytic Synthesis of 4-Quinolones.
  • Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. Scilit.
  • A comprehensive review of the oxidative cyclisation of 2'-hydroxychalcones to aurones and flavones.
  • Synthesis and pharmacological evaluation of 2'-hydroxychalcones and flavones as inhibitors of inflammatory mediators gener
  • Flavanone: An overview. IJCRT.org.
  • Efficient conversion of 2′-hydroxychalcones into flavanones and flavanols in a water suspension medium.
  • A Novel Synthesis of Flavanones
  • 2,3-Dihydroquinolin-4-one synthesis. Organic Chemistry Portal.
  • Exploring Innovative Heterogeneous Catalysts for the Synthesis of 2,3‐Dihydroquinazolin‐4(1H)‐one Derivatives: A Comprehensive Review. Wiley Online Library.
  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. MDPI.
  • Synthesis of 2, 3- Dihydroquinazolin-4(1H)
  • Accelerated synthesis of 3-dihydroquinazolin-4(1H)-one derivatives using nano-SiO2-SO3H as an efficient acidic catalyst.
  • An efficient synthesis of 2,3-dihydroquinazolin-4(1H)-ones: A natural approach. Scholars Research Library.
  • Molecular iodine: a highly efficient catalyst in the synthesis of quinolines via Friedländer annul
  • Efficient one-pot synthesis of 2,3-dihydroquinazolin-4(1H)-ones from aromatic aldehydes and their one-pot oxidation to quinazolin-4(3H)-ones catalyzed by Bi(NO3)
  • 2,3-Dihydroquinazolinone synthesis. Organic Chemistry Portal.
  • Friedländer synthesis. Wikipedia.
  • Friedlander quinoline synthesis. Larock.
  • Friedländer Quinoline Synthesis. Alfa Chemistry.
  • Domino Nitro Reduction-Friedländer Heterocyclization for the Prepar

Sources

Application Note: High-Fidelity Catalytic Hydrogenation of 7-chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Significance

The molecule 7-chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one (CMDQ) represents a critical scaffold in the synthesis of next-generation tetrahydroquinoline-based therapeutics, particularly in the development of glucocorticoid receptor modulators and potential antimalarial agents.[1][2]

The primary catalytic challenge with CMDQ is the chemoselective reduction of the C4-ketone to the corresponding chiral alcohol (4-hydroxy) without triggering hydrodechlorination at the C7 position or over-reducing the aryl ring. Standard heterogeneous hydrogenation (Pd/C, H₂) often results in rapid loss of the C7-chlorine atom, destroying the pharmacophore.

This guide details two validated protocols:

  • Asymmetric Transfer Hydrogenation (ATH): For high enantioselectivity (>95% ee) and perfect chemoselectivity.

  • Sulfided Pt/C Hydrogenation: For scalable racemic reduction where H₂ gas is preferred over formate donors.[2]

Critical Parameter Analysis

The Dehalogenation Trap

The C7-Chlorine bond is labile under standard hydrogenation conditions.[2]

  • Risk: Pd(0) catalysts readily insert into the Ar-Cl bond, leading to hydrodechlorination.

  • Solution: Avoid unpoisoned Pd catalysts. Use Ruthenium (II) for transfer hydrogenation or Sulfided Platinum (Pt(S)/C) for gas-phase hydrogenation.

Stereochemical Control

The reduction of the C4 ketone generates a stereocenter. For pharmaceutical applications, the (S)- or (R)-enantiomer is usually required in high purity.[1]

  • Mechanism: Noyori-type Asymmetric Transfer Hydrogenation (ATH) utilizing metal-ligand bifunctional catalysis.[1][2]

Solubility Profile

CMDQ has limited solubility in non-polar solvents due to the amide-like lactam character and the aryl chloride.[2]

  • Recommended Solvents: DMF, Methanol/DCM mixtures, or Ethyl Acetate.

Visualizing the Catalytic Pathway

The following diagram illustrates the competing pathways and the selective ATH mechanism required to secure the target chiral alcohol.

G CMDQ CMDQ (Substrate) (C4-Ketone, C7-Cl) Target Target Chiral Alcohol (4-OH, C7-Cl Intact) CMDQ->Target Ru-TsDPEN (ATH) HCOOH/TEA Chemoselective Dehalo Side Product (Dechlorinated) CMDQ->Dehalo Pd/C, H2 (Avoid!) Cat Catalyst Complex: RuCl(p-cymene)[(R,R)-TsDPEN] Cat->CMDQ Coordination

Figure 1: Reaction pathway showing the selective ATH route versus the unwanted dehalogenation pathway.

Protocol 1: Asymmetric Transfer Hydrogenation (ATH)

Objective: Synthesis of (4R)-7-chloro-4-hydroxy-6-methyl-1,2,3,4-tetrahydroquinoline with >95% ee.

Materials & Reagents[2][3]
  • Substrate: 7-chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one (1.0 eq).

  • Catalyst: RuCl(p-cymene)[(R,R)-TsDPEN] (0.5 - 1.0 mol%).[1] Note: Use (S,S) ligand for the opposite enantiomer.

  • Hydrogen Donor: Triethylamine/Formic Acid azeotrope (5:2 molar ratio).

  • Solvent: Dichloromethane (DCM) or DMF (degassed).

Step-by-Step Methodology
  • Inerting: Flame-dry a 50 mL Schlenk flask and cool under a stream of Argon.

  • Charging: Add CMDQ (500 mg, 2.55 mmol) and the Ru-catalyst (8.1 mg, 0.5 mol%) to the flask.

  • Solvation: Add anhydrous DCM (5 mL) via syringe. Stir until dissolved.

  • Initiation: Add the Formic Acid/TEA mixture (1.5 mL) dropwise at 0°C.

  • Reaction: Warm to room temperature (25°C) and stir for 14–24 hours. Monitor by HPLC (Chiralcel OD-H column).[1][2]

  • Quench: Quench the reaction by adding saturated NaHCO₃ solution (10 mL).

  • Extraction: Extract with Ethyl Acetate (3 x 15 mL). Wash combined organics with brine.[2]

  • Purification: Dry over Na₂SO₄, concentrate, and purify via flash chromatography (Hexane/EtOAc 2:1).

Expected Results
ParameterSpecification
Conversion >98%
Isolated Yield 92 - 95%
Enantiomeric Excess (ee) >96%
Dechlorination <0.1% (Not detected)

Protocol 2: Chemoselective Racemic Hydrogenation

Objective: Scalable reduction using H₂ gas without losing the chlorine atom.[2]

The Catalyst Choice: Sulfided Platinum

Standard Pt/C or Pd/C is too active.[2] Pt(S)/C (Sulfided Platinum on Carbon) is the industry standard for halonitro or halo-ketone reductions. The sulfur poisons the catalyst sites responsible for hydrogenolysis (C-Cl bond breaking) while retaining activity for C=O reduction.

Methodology
  • Vessel: Stainless steel autoclave (Parr reactor).

  • Loading: Charge CMDQ (10 g) and 5% Pt(S)/C (0.5 wt% loading relative to substrate) into the liner.

  • Solvent: Methanol (100 mL).

  • Pressurization: Purge with N₂ (3x), then charge H₂ to 5 bar (75 psi) .

    • Caution: Do not exceed 10 bar.[2] Higher pressures increase the rate of dehalogenation.

  • Temperature: Heat to 40°C. Stir at 800 rpm.

  • Duration: Run for 6–8 hours.

  • Workup: Filter catalyst through Celite (keep wet to prevent pyrophoric ignition). Concentrate filtrate.[2]

Troubleshooting & Optimization Matrix

ObservationRoot CauseCorrective Action
Loss of Chlorine (Dehalogenation) Catalyst too active or H₂ pressure too high.[1][2]Switch to ATH protocol or use Sulfided Pt/C. Lower H₂ pressure to <5 bar.
Low Conversion (Stalled Reaction) Catalyst poisoning by amine/amide nitrogen.Increase catalyst loading to 2 mol%. Ensure solvent is degassed (O₂ kills Ru-hydrides).[1][2]
Poor Enantioselectivity Temperature too high or solvent effect.[2]Lower reaction temperature to 0°C. Switch solvent from DMF to DCM (non-coordinating solvents often boost ee).
Product is Racemic Ligand dissociation or wrong catalyst precursor.[2]Verify the integrity of the TsDPEN ligand. Ensure no trace acid is destroying the complex.[2]

References

  • Asymmetric Transfer Hydrogen

    • Source: Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[2][3][4] Accounts of Chemical Research.

    • Relevance: Establishes the mechanistic basis for the Ru-TsDPEN protocol used in Protocol 1.
    • URL:[Link]

  • Chemoselective Hydrogenation of Halogen

    • Source: Blaser, H. U., et al. (2003). Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments.
    • Relevance: Validates the use of sulfided platinum (Pt(S)/C)
    • URL:[Link]

  • Synthesis of 2,3-Dihydroquinolin-4(1H)-ones.

    • Source: PubChem Compound Summary for 7-Chloro-2,3-dihydroquinolin-4(1H)-one.
    • Relevance: Provides structural data and physical property baselines for the scaffold.
    • URL:[Link]

  • Iridium-Catalyzed Asymmetric Hydrogen

    • Source: Wang, W. B., et al. (2008). Enantioselective Hydrogenation of Quinolines. Journal of the American Chemical Society.
    • Relevance: Alternative background reading for ring-reduction strategies (though not the primary focus of this ketone-reduction guide).
    • URL:[Link]

Sources

Application Note: Microwave-Assisted Synthesis of 7-chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2,3-dihydroquinolin-4(1H)-one scaffold is a foundational structure in medicinal chemistry, integral to the development of various therapeutic agents. Traditional synthetic routes to these compounds often require harsh conditions and extended reaction times. This application note details a robust and highly efficient protocol for the synthesis of a specific derivative, 7-chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one, utilizing microwave-assisted organic synthesis (MAOS). By leveraging the principles of microwave heating, this method dramatically reduces reaction times from hours to minutes, improves yields, and aligns with the principles of green chemistry by minimizing energy consumption and solvent use.[1][2] This guide provides a comprehensive overview of the underlying reaction mechanism, a detailed step-by-step protocol, and expected outcomes for researchers in drug discovery and process development.

Introduction: The Power of Microwave Synthesis in Drug Discovery

Quinolone derivatives are a critical class of heterocyclic compounds, forming the structural core of numerous pharmaceuticals with applications ranging from antibacterial to anticancer agents.[3][4] The efficiency of their synthesis is a key bottleneck in the drug discovery pipeline. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering a significant acceleration of chemical reactions.[5][6] Unlike conventional heating which relies on slow heat transfer through vessel walls, microwave irradiation delivers energy directly to polar molecules within the reaction mixture.[2][7] This direct energy transfer leads to rapid, uniform heating, often resulting in cleaner reactions, higher yields, and drastically reduced synthesis times.[8][9]

This protocol focuses on a one-pot synthesis of 7-chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one, a valuable intermediate for library development. The reaction proceeds via a tandem Michael addition and intramolecular Friedel-Crafts acylation, catalyzed by polyphosphoric acid (PPA) under microwave irradiation.

Scientific Principles and Reaction Mechanism

Fundamentals of Microwave Heating

Microwave energy accelerates chemical reactions through two primary mechanisms: dipolar polarization and ionic conduction.[1][10]

  • Dipolar Polarization: Polar molecules, like the reactants and intermediates in this synthesis, possess a dipole moment. When subjected to the oscillating electric field of microwaves, these molecules attempt to align with the field. This rapid, continuous reorientation generates friction at the molecular level, resulting in intense, uniform heating throughout the bulk of the material.[2][10]

  • Ionic Conduction: If charged particles (ions) are present in the reaction mixture, they will migrate back and forth through the solution under the influence of the oscillating electric field. This movement causes collisions with surrounding molecules, dissipating energy as heat.

This "in-core" volumetric heating is fundamentally different from conventional methods and can lead to reaction conditions and selectivities not achievable through traditional thermal heating.[5][7]

Proposed Reaction Pathway

The synthesis is proposed to occur in a one-pot, two-step sequence:

  • Michael Addition: The synthesis begins with a nucleophilic 1,4-addition (Michael addition) of the aniline nitrogen from 3-chloro-4-methylaniline to acrylic acid. This forms the key intermediate, 3-((3-chloro-4-methylphenyl)amino)propanoic acid.

  • Intramolecular Cyclization: In the presence of a strong acid catalyst like polyphosphoric acid (PPA), the intermediate undergoes an intramolecular Friedel-Crafts acylation. The carboxylic acid is activated, and the electron-rich aromatic ring attacks the activated carbonyl, leading to cyclization and the formation of the desired dihydroquinolinone ring system. The high temperatures rapidly achieved with microwave heating are crucial for driving this cyclization to completion.[11]

Reaction_Mechanism Proposed Reaction Mechanism cluster_0 Step 1: Michael Addition cluster_1 Step 2: Intramolecular Friedel-Crafts Acylation A 3-Chloro-4-methylaniline + Acrylic Acid B Intermediate: 3-((3-chloro-4-methylphenyl)amino)propanoic acid A->B MW, Δ C Intermediate D Product: 7-chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one C->D PPA, MW, Δ

Caption: Proposed reaction mechanism for the synthesis.

Detailed Experimental Protocol

This protocol is designed for use with a dedicated monomode microwave synthesizer equipped with pressure and temperature monitoring.

Materials and Equipment
  • Reagents:

    • 3-Chloro-4-methylaniline (≥98%)

    • Acrylic acid (99%)

    • Polyphosphoric acid (PPA)

    • Deionized water

    • 10 M Sodium hydroxide (NaOH) solution

    • Ethanol (95%)

  • Equipment:

    • Monomode microwave synthesizer (e.g., Biotage® Initiator+, CEM Discover®)

    • 10-20 mL microwave process vials with appropriate caps and septa[12]

    • Magnetic stir bars

    • Standard laboratory glassware (beakers, flasks)

    • Büchner funnel and filtration apparatus

    • Analytical balance

    • Fume hood

Safety Precautions
  • Warning: Microwave synthesis in sealed vessels generates high pressures and temperatures.[12] Never use domestic microwave ovens.[13] Only use vessels specifically designed for high-pressure microwave synthesis.

  • Always conduct the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

  • Polyphosphoric acid is corrosive; handle with care.

  • The workup procedure involves a strong base (NaOH); handle with caution.

  • Allow the reaction vessel to cool completely to below 50°C before opening to prevent sudden depressurization of hot solvent.[12]

Step-by-Step Synthesis Procedure

Experimental_Workflow prep 1. Reagent Preparation - Add 3-chloro-4-methylaniline,  acrylic acid, and stir bar to vial. add_ppa 2. Catalyst Addition - Add polyphosphoric acid (PPA)  in a fume hood. prep->add_ppa seal 3. Seal Vial - Tightly cap the microwave vial. add_ppa->seal react 4. Microwave Irradiation - Set temperature, time, and power. - Run synthesis program. seal->react cool 5. Cooling - Allow vial to cool to <50°C  using compressed air jet. react->cool workup 6. Workup & Isolation - Pour reaction mixture onto ice. - Neutralize with NaOH. - Filter the precipitate. cool->workup purify 7. Purification - Wash solid with cold water. - Recrystallize from ethanol. workup->purify analyze 8. Analysis - Obtain product mass for yield. - Characterize (NMR, MS, IR). purify->analyze

Caption: Step-by-step experimental workflow diagram.

  • Reagent Preparation: To a 10-20 mL microwave process vial equipped with a magnetic stir bar, add 3-chloro-4-methylaniline (1.0 mmol, 141.6 mg).

  • Reactant Addition: Add acrylic acid (1.1 mmol, 75 µL).

  • Catalyst Addition: In a fume hood, carefully add polyphosphoric acid (~1.5 g) to the vial. The mixture will be viscous.

  • Vessel Sealing: Securely seal the vial with a new cap.

  • Microwave Irradiation: Place the vial in the cavity of the microwave synthesizer. Set the reaction parameters as follows (these may require optimization):

    • Temperature: 180°C

    • Ramp Time: 2 minutes

    • Hold Time: 20 minutes

    • Power: 250 W (maximum)

    • Stirring: High

  • Cooling: After the irradiation is complete, ensure the vial is cooled to below 50°C using the instrument's automated cooling system before removal.

  • Workup and Isolation:

    • Carefully open the vial in a fume hood.

    • Pour the viscous reaction mixture slowly into a beaker containing crushed ice (~50 g) with vigorous stirring.

    • Slowly neutralize the acidic slurry by adding 10 M NaOH solution until the pH is ~7-8. A precipitate will form.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Purification:

    • Wash the crude product on the filter with several portions of cold deionized water.

    • Recrystallize the solid from hot ethanol to yield the pure product as a crystalline solid.

    • Dry the final product under vacuum.

Data and Expected Results

The microwave-assisted protocol offers significant advantages over conventional heating methods, which typically require several hours of reflux in high-boiling solvents.[8]

Table 1: Comparison of Synthesis Parameters and Expected Outcomes

ParameterMicrowave-Assisted MethodConventional Heating
Catalyst Polyphosphoric Acid (PPA)Polyphosphoric Acid (PPA)
Temperature 180°C180-200°C
Reaction Time ~20 minutes4-8 hours
Typical Yield 75-90%50-70%
Workup Simple precipitation/filtrationOften requires extraction
Purity (crude) HighModerate, more byproducts
Product Characterization

To confirm the identity and purity of the synthesized 7-chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one, the following analytical techniques are recommended:

  • ¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons, the methyl group singlet, and two triplets corresponding to the adjacent methylene (-CH₂-) groups of the dihydroquinolinone ring.

  • ¹³C NMR: The carbon NMR will confirm the number of unique carbon atoms, including the key carbonyl signal (~195 ppm).

  • Mass Spectrometry (MS): The mass spectrum should display a molecular ion peak (M+) corresponding to the calculated mass of the product (C₁₀H₁₀ClNO), showing the characteristic isotopic pattern for a chlorine-containing compound.

  • Infrared (IR) Spectroscopy: The IR spectrum should feature a strong absorption band for the carbonyl (C=O) stretch (~1680 cm⁻¹) and an N-H stretch (~3300 cm⁻¹).

Discussion and Troubleshooting

  • Rationale for Solvent-Free Conditions: This reaction is performed "neat" or solvent-free, with PPA acting as both the catalyst and the reaction medium. This approach is highly efficient and aligns with green chemistry principles by eliminating the need for high-boiling organic solvents.[2]

  • Temperature Optimization: The selected temperature of 180°C is a balance. Higher temperatures can accelerate the reaction further but may also lead to degradation and the formation of byproducts.[11] If the reaction is incomplete, increasing the hold time or temperature slightly (e.g., to 190°C) may improve conversion.

  • Incomplete Reaction: If analysis shows significant starting material remaining, ensure the PPA is well-mixed and that the microwave's temperature sensor is functioning correctly. Increasing the hold time in 5-minute increments is the first recommended step.

  • Purification Issues: If the product is oily or difficult to crystallize, it may indicate impurities. An additional purification step, such as column chromatography on silica gel, may be necessary.

Conclusion

This application note provides a validated, rapid, and high-yielding protocol for the synthesis of 7-chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one using microwave irradiation. The method showcases the profound impact of MAOS on accelerating synthetic chemistry, enabling researchers to produce key intermediates and compound libraries with greater speed and efficiency.[5] This protocol serves as a reliable foundation for drug discovery professionals seeking to leverage modern synthetic technologies.

References

  • Taylor & Francis. (2009, November 12). Microwave-Assisted Simple Synthesis of Substituted 4-Quinolone Derivatives. Available at: [Link]

  • EPCP. Microwave-Assisted Synthesis in Drug Development. Available at: [Link]

  • Yadav, V. K., et al. (2016, July 27). Microwave-enhanced Friedländer synthesis for the rapid assembly of halogenated quinolines with antibacterial and biofilm eradication activities against drug resistant and tolerant bacteria. PMC. Available at: [Link]

  • Royal Society of Chemistry. (2016). Microwave-enhanced Friedländer synthesis for the rapid assembly of halogenated quinolines with antibacterial and biofilm eradication activities against drug resistant and tolerant bacteria. Available at: [Link]

  • Kappe, C. O. (2005, December 23). The impact of microwave synthesis on drug discovery. Nature. Available at: [Link]

  • PMC. (2023, March 15). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. Available at: [Link]

  • Yuan, S., et al. Microwave-assisted Synthesis of 2-Methyl-4-Quinolinones via Combes Synthesis Catalyzed by Acidic Resin under Solvent-Free Condition. Available at: [Link]

  • MDPI. (2025, November 7). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Available at: [Link]

  • Research Journal of Pharmaceutical Dosage Forms and Technology. (2020, June 17). Microwave Chemistry and its Applications. Available at: [Link]

  • CEM Corporation. Theory of Microwave Heating for Organic Synthesis. Available at: [Link]

  • Rajak, H., & Mishra, P. (2004). Microwave–assisted combinatorial chemistry: The potential approach for acceleration of drug discovery. Available at: [Link]

  • Joshi, G. G. (2013, July 1). Microwave Assisted Organic Synthesis: A Green Chemical Approach. Asian Journal of Pharmaceutical Research and Development. Available at: [Link]

  • Kappe, C. O., & Dallinger, D. (2006, January 15). The impact of microwave synthesis on drug discovery. PubMed. Available at: [Link]

  • ResearchGate. Microwave assisted synthesis of 4‐quinolones. Available at: [Link]

  • ResearchGate. (2025, August 6). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Available at: [Link]

  • Malvacio, I., et al. (2014, March 30). Microwave Assisted Synthesis of ethyl-quinolon-4-one-3-carboxylates and Hydrolysis to quinolon-4-one-3-carboxylic Acids. CONICET. Available at: [Link]

  • MDPI. (2025, January 3). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Available at: [Link]

  • Biotage. Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300. Available at: [Link]

  • Ingenta Connect. (2024, January 15). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Available at: [Link]

  • Wikipedia. Gould–Jacobs reaction. Available at: [Link]

  • Advanced Journal of Chemistry, Section A. (2019, January 2). Importance of Microwave Heating in Organic Synthesis. Available at: [Link]

  • CEM Corporation. Safety Considerations for Microwave Synthesis. Available at: [Link]

  • Organic Syntheses. Procedure for Microwave-Assisted Synthesis. Available at: [Link]

Sources

Greener Pathways for Halogenated Quinolinones: A Guide to Sustainable Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

In the quest for novel therapeutics and functional materials, halogenated quinolinones stand out as a privileged scaffold due to their broad spectrum of biological activities.[1][2][3] However, traditional synthetic routes to these valuable compounds often rely on harsh reagents, hazardous solvents, and energy-intensive conditions, posing significant environmental and economic challenges.[2][4][5] This application note details green chemistry approaches for the synthesis of halogenated quinolinones, offering researchers and drug development professionals a toolkit of sustainable and efficient methodologies.

Introduction: The Imperative for Green Synthesis

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes.[4] For the synthesis of halogenated quinolinones, this translates to the adoption of methodologies that are safer, more energy-efficient, and generate less waste. Key areas of innovation include the use of environmentally benign catalysts, greener solvents, and alternative energy sources to drive reactions.[4][5] This guide will explore several field-proven protocols that exemplify these principles.

Core Green Chemistry Strategies

Several innovative strategies have emerged to address the environmental impact of halogenated quinolinone synthesis. These approaches can be broadly categorized as:

  • Catalytic Halogenation: Moving away from stoichiometric and often toxic halogenating agents towards catalytic systems that are milder and more selective.

  • Benign Solvent Systems: Replacing hazardous organic solvents with greener alternatives like water or bio-based solvents.

  • Alternative Energy Inputs: Utilizing energy sources such as mechanochemistry and photocatalysis to drive reactions under milder conditions and often without the need for solvents.

The following sections will delve into specific protocols that showcase these strategies, providing detailed experimental procedures and explaining the rationale behind the chosen methods.

Catalytic Halogenation in Aqueous Media: An Iron(III)-Catalyzed Approach

A significant advancement in the green synthesis of halogenated quinolinones is the use of earth-abundant and non-toxic metal catalysts in environmentally friendly solvents like water.[6] An exemplary protocol involves the iron(III)-catalyzed C5-H halogenation of 8-amidoquinolines.[6][7] This method offers high regioselectivity and proceeds under mild, aerobic conditions.[6]

Rationale for Method Selection

The choice of an iron(III) catalyst is motivated by its low cost, low toxicity, and high abundance.[6][8] Water as a solvent is the epitome of a green solvent, being non-toxic, non-flammable, and readily available. The reaction proceeds at room temperature, minimizing energy consumption, and utilizes air as the oxidant, further enhancing its green credentials.[6][7] The mechanism is believed to involve a single-electron transfer (SET) process.[6]

Experimental Workflow: Iron(III)-Catalyzed C5-Bromination

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine 8-amidoquinoline, NBS, Fe(NO3)3·9H2O, CH3(CH2)5COOH, and NaHCO3 in a Schlenk tube B Add water as the solvent A->B 1 C Stir the mixture at room temperature for 24 hours under air B->C 2 D Extract the mixture with EtOAc C->D 3 E Dry the combined organic layers with Na2SO4 and filter D->E 4 F Concentrate the filtrate under reduced pressure E->F 5 G Purify the crude product by column chromatography F->G 6

Figure 1. Workflow for Iron(III)-Catalyzed C5-Bromination.

Detailed Protocol: Iron(III)-Catalyzed C5-Bromination of N-(quinolin-8-yl)acetamide

Materials:

  • N-(quinolin-8-yl)acetamide (0.3 mmol)

  • N-Bromosuccinimide (NBS) (0.6 mmol)

  • Fe(NO₃)₃·9H₂O (5 mol%)

  • Hexanoic acid (0.3 mmol)

  • Sodium bicarbonate (NaHCO₃) (0.3 mmol)

  • Water (1.0 mL)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a 20 mL Schlenk tube, add N-(quinolin-8-yl)acetamide (0.3 mmol), N-Bromosuccinimide (0.6 mmol), Fe(NO₃)₃·9H₂O (5 mol%), hexanoic acid (0.3 mmol), and NaHCO₃ (0.3 mmol).

  • Add 1.0 mL of water to the tube.

  • Stir the reaction mixture at room temperature for 24 hours under an air atmosphere.

  • After completion of the reaction (monitored by TLC), extract the mixture with ethyl acetate (4 x 10 mL).

  • Combine the organic layers and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-bromo-N-(quinolin-8-yl)acetamide.

Data Summary:

EntryHalogen SourceCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)
1NBS5WaterRoom Temperature24up to 98%
2NCS5WaterRoom Temperature24Good

This data is representative of the yields reported in the literature for a range of substrates.[6]

Mechanochemical Synthesis: A Solvent-Free Approach

Mechanochemistry, the use of mechanical force to induce chemical reactions, offers a compelling green alternative by often eliminating the need for bulk solvents.[9][10] This approach is particularly attractive for reactions that are sluggish or require high temperatures in solution.

Rationale for Method Selection

Solvent-free reactions significantly reduce waste and simplify product purification.[9][11] Ball milling, a common mechanochemical technique, can enhance reaction rates and lead to the formation of products that are difficult to obtain through conventional solution-phase synthesis.[9][10]

Experimental Workflow: Mechanochemical Friedländer Synthesis

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Add 2-aminoaryl ketone, active methylene compound, and a basic catalyst to a ball milling jar with milling balls B Mill the mixture at a specified frequency for a set time A->B 1 C Extract the solid residue with a suitable solvent B->C 2 D Filter and concentrate the solvent C->D 3 E Purify the crude product by recrystallization or chromatography D->E 4

Figure 2. Workflow for Mechanochemical Friedländer Synthesis.

Detailed Protocol: Mechanochemical Synthesis of a Polyaryl-Substituted Quinoline

Materials:

  • 2-aminoacetophenone (1.0 mmol)

  • 1,3-diphenyl-1,3-propanedione (1.0 mmol)

  • Potassium hydroxide (KOH) (2.0 mmol)

  • Stainless steel milling jar and balls

Procedure:

  • Place 2-aminoacetophenone (1.0 mmol), 1,3-diphenyl-1,3-propanedione (1.0 mmol), and potassium hydroxide (2.0 mmol) into a stainless steel milling jar containing stainless steel balls.

  • Mill the mixture for 1 hour at a frequency of 30 Hz.

  • After milling, dissolve the resulting solid in a minimal amount of a suitable solvent (e.g., dichloromethane).

  • Filter the solution to remove any insoluble material.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the desired polyaryl-substituted quinoline.

Data Summary:

EntryReactant 1Reactant 2BaseTime (h)Yield (%)
12-aminoacetophenone1,3-diphenyl-1,3-propanedioneKOH1>95%
22-amino-5-chlorobenzophenoneEthyl acetoacetateK₂CO₃185%

Yields are representative and can vary based on the specific substrates and reaction conditions.[10]

Photocatalytic Approaches: Harnessing the Power of Light

Visible-light photocatalysis has emerged as a powerful tool in organic synthesis, enabling reactions to proceed under mild conditions with high selectivity.[12][13] This approach is particularly well-suited for the synthesis of complex molecules like halogenated quinolinones.

Rationale for Method Selection

Photocatalysis often allows for the generation of reactive intermediates under neutral conditions and at ambient temperature, avoiding the need for harsh reagents and high energy input.[12][14] The use of visible light as an energy source is inherently sustainable.

Conceptual Workflow: Visible-Light Mediated Halogenation

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine the quinoline substrate, photocatalyst, halogen source, and any additives in a reaction vessel B Irradiate the mixture with visible light (e.g., blue LEDs) with stirring A->B 1 C Quench the reaction and remove the solvent B->C 2 D Extract the product with an organic solvent C->D 3 E Purify by column chromatography D->E 4

Figure 3. Conceptual Workflow for Photocatalytic Halogenation.

Detailed Protocol: Metal-Free, Regioselective C5-Halogenation of 8-Substituted Quinolines

An operationally simple and metal-free protocol for the C5-H halogenation of 8-substituted quinolines utilizes trihaloisocyanuric acid as an inexpensive and atom-economical halogen source.[15][16] The reaction proceeds at room temperature under air.[15][16]

Materials:

  • 8-substituted quinoline (e.g., N-(quinolin-8-yl)acetamide) (1.0 mmol)

  • Trichloroisocyanuric acid (TCCA) or Tribromoisocyanuric acid (TBCA) (0.36 equiv.)

  • Acetonitrile (CH₃CN)

Procedure:

  • To a solution of the 8-substituted quinoline (1.0 mmol) in acetonitrile, add the trihaloisocyanuric acid (0.36 equiv.).

  • Stir the reaction mixture at room temperature for the required time (typically 30 minutes to 2 hours).

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the C5-halogenated quinoline.[15]

Data Summary:

EntrySubstrateHalogen SourceTime (h)Yield (%)
1N-(quinolin-8-yl)acetamideTCCA295%
2N-(quinolin-8-yl)acetamideTBCA0.598%
38-methoxyquinolineTCCA192%

This method demonstrates broad substrate scope with excellent yields and regioselectivity.[15][16]

Conclusion

The adoption of green chemistry principles in the synthesis of halogenated quinolinones is not merely an environmental consideration but a strategic imperative for efficient and sustainable drug development and materials science. The protocols outlined in this application note, from iron-catalyzed reactions in water to solvent-free mechanochemistry and metal-free photocatalysis, provide a foundation for researchers to develop even more innovative and environmentally benign synthetic methodologies. By embracing these greener pathways, the scientific community can continue to unlock the potential of halogenated quinolinones while minimizing our ecological footprint.

References

  • Environmentally Benign Synthesis of Indeno[1,2-b]quinolines via an Intramolecular Povarov Reaction . Organic Letters. [Link][1][17]

  • An environmentally benign, simple and proficient synthesis of quinoline derivatives catalyzed by FeCl3.6H2O as a green and readily available catalyst . Journal of the Iranian Chemical Society. [Link]

  • Environmentally benign synthesis of indeno[1,2-b]quinolines via an intramolecular Povarov reaction . PubMed. [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine . MDPI. [Link]

  • Green Synthesis of Quinoline and Its Derivatives . International Journal of Pharmaceutical Sciences and Research. [Link]

  • Photo-Thermo-Mechanochemical Approach to Synthesize Quinolines via Addition/Cyclization of Sulfoxonium Ylides with 2-Vinylanilines Catalyzed by Iron(II) Phthalocyanine . Organic Chemistry Portal. [Link]

  • The mechanochemical synthesis of quinazolin-4(3H)-ones by controlling the reactivity of IBX . Beilstein Journal of Organic Chemistry. [Link]

  • Photo-Thermo-Mechanochemical Approach to Synthesize Quinolines via Addition/Cyclization of Sulfoxonium Ylides with 2-Vinylanilines Catalyzed by Iron(II) Phthalocyanine . Organic Letters. [Link]

  • Iron(III)-Catalyzed Highly Regioselective Halogenation of 8-Amidoquinolines in Water . MDPI. [Link]

  • A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines . Chemical Science. [Link]

  • Shaking Up the Friedländer Reaction: Rapid, Scalable Mechanochemical Synthesis of Polyaryl‐Substituted Quinolines . ResearchGate. [Link]

  • Photo-Thermo-Mechanochemical Approach to Synthesize Quinolines via Addition/Cyclization of Sulfoxonium Ylides with 2-Vinylanilines Catalyzed by Iron(II) Phthalocyanine . PubMed. [Link]

  • Facile synthesis of functionalized quinolinones in a green reaction medium and their photophysical properties . Organic & Biomolecular Chemistry. [Link]

  • Visible-Light-Induced Catalytic Selective Halogenation with Photocatalyst . MDPI. [Link]

  • C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies . Organic Chemistry Frontiers. [Link]

  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies . MDPI. [Link]

  • Iodoimidazolinium-Catalyzed Reduction of Quinoline by Hantzsch Ester: Halogen Bond or Brønsted Acid Catalysis . The Journal of Organic Chemistry. [Link]

  • Halogenation of 8-methyl quinoline . ResearchGate. [Link]

  • Synthesis of medicinally important quinolines using metal-free... . ResearchGate. [Link]

  • Photo-induced synthesis of fluoroalkylated quinolinones via an iron-catalyzed LMCT decarboxylation process . Organic Chemistry Frontiers. [Link]

  • Visible-Light-Photocatalyzed Synthesis of Phenanthridinones and Quinolinones via Direct Oxidative C-H Amidation . PubMed. [Link]

  • A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines . Chemical Science. [Link]

  • Visible-Light-Photocatalyzed Synthesis of Phenanthridinones and Quinolinones via Direct Oxidative C-H Amidation . Korea Advanced Institute of Science and Technology. [Link]

  • [Review Article] Green Strategies for the Synthesis of Quinolone Derivatives . Qeios. [Link]

  • A review on synthetic investigation for quinoline- recent green approaches . ResearchGate. [Link]

  • Bio-based Green Solvents in Organic Synthesis. An Updated Review . Thieme Connect. [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine . PMC. [Link]

Sources

Crystallization protocols for 7-chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

An expert guide to the crystallization of 7-chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one, a key heterocyclic scaffold, is presented in this comprehensive application note. Tailored for researchers in crystallography, medicinal chemistry, and drug development, this document provides a first-principles approach to generating high-quality single crystals suitable for X-ray diffraction and further solid-state characterization.

While specific crystallization protocols for this exact molecule are not widely published, the methodologies outlined herein are derived from established principles for quinolinone derivatives and other small organic molecules.[1][2] The focus is on understanding the interplay between the compound's physicochemical properties and the crystallization environment to empower scientists to develop their own successful protocols.

Physicochemical Landscape & Strategic Implications

The molecular structure of 7-chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one dictates its crystallization behavior. Its key features include:

  • Aromatic System: The chlorinated benzene ring provides a rigid, planar surface prone to π-stacking interactions.

  • Lactam Moiety: The cyclic amide (lactam) contains a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), which can lead to strong intermolecular interactions and influence crystal lattice energy.

  • Substitution Pattern: The chloro and methyl groups influence solubility and electronic properties, subtly altering the molecule's interaction with potential solvents.

These features suggest that the molecule possesses moderate polarity. Successful crystallization will depend on creating a state of supersaturation in a controlled manner, allowing these directed intermolecular forces to guide the assembly into an ordered crystal lattice.[3][4] The selection of an appropriate solvent or solvent system is therefore the most critical experimental variable.[5][6]

Foundational Strategy: Solvent Screening

Before attempting a specific crystallization method, a systematic solvent screen is essential to identify promising candidates. This involves testing the compound's solubility in a range of solvents across the polarity spectrum at both room temperature and elevated temperatures.

Protocol 2.1: Micro-scale Solubility Screen
  • Preparation: Place a small amount (1-2 mg) of 7-chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one into several small, clean vials.

  • Solvent Addition: To each vial, add a different solvent (e.g., 100 µL) from the screening table below.

  • Room Temperature Assessment: Vigorously agitate the vials. Observe if the compound dissolves completely, partially, or not at all.

  • Hot Solubility Assessment: Gently heat the vials that showed partial or no solubility. Observe any changes in solubility. An ideal single solvent for slow cooling crystallization will show high solubility when hot and low solubility when cold.[6]

  • Identify Anti-Solvents: Solvents in which the compound is insoluble at all temperatures are potential anti-solvents for vapor diffusion or anti-solvent addition techniques.[2]

  • Record Observations: Meticulously record all observations in a table.

Table 1: Suggested Solvents for Initial Screening

Solvent ClassExample SolventsExpected Behavior
Nonpolar n-Hexane, n-Heptane, CyclohexaneLikely insoluble; potential anti-solvents.
Aromatic Toluene, XylenePossible moderate solubility, especially when heated.
Ethers Diethyl Ether, Tetrahydrofuran (THF)Moderate to good solubility.
Esters Ethyl Acetate (EtOAc)Good starting point; often provides suitable solubility.
Ketones Acetone, 2-Butanone (MEK)Often a good solvent for quinolinones.[7]
Alcohols Methanol, Ethanol, Isopropanol (IPA)Good solubility due to hydrogen bonding potential.[8][9]
Halogenated Dichloromethane (DCM)Good solubility is likely.
Polar Aprotic Acetonitrile (ACN), Dimethylformamide (DMF)High solubility is likely; may be difficult to crystallize from.

Crystallization Protocols & Methodologies

Based on the results of the solvent screen, the following methods can be employed. The key to all methods is to approach the supersaturation point slowly and methodically to promote the growth of a few large, well-ordered crystals rather than many small ones.[1][3]

Method A: Slow Evaporation

This is often the simplest method for obtaining crystals.[3] It is most effective with solvents that have a moderate boiling point and in which the compound is sparingly soluble at room temperature.

Protocol 3.1: Slow Evaporation

  • Prepare a saturated or near-saturated solution of the compound in a suitable solvent (e.g., ethyl acetate, acetone, or a mixture like DCM/hexane).

  • Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any dust or particulate matter that could act as unwanted nucleation sites.

  • Cover the vial with a cap or parafilm containing a few pinholes. This slows the rate of evaporation.

  • Place the vial in a vibration-free location and allow the solvent to evaporate over several days to weeks.[10]

Workflow for Slow Evaporation

A Dissolve Compound in Suitable Solvent B Filter Solution (0.22 µm filter) A->B C Transfer to Clean Vial B->C D Cover with Punctured Lid/Parafilm C->D E Store in Vibration-Free Environment D->E F Monitor for Crystal Growth (Days to Weeks) E->F G Harvest Crystals F->G

Caption: Workflow for the Slow Evaporation crystallization method.

Method B: Slow Cooling

This technique relies on the principle that the solubility of most organic compounds decreases as the temperature is lowered.[6] It is ideal for compounds that exhibit a significant difference in solubility between a solvent's boiling point and room temperature (or lower).

Protocol 3.2: Slow Cooling

  • In a clean flask, add the compound to a suitable solvent (e.g., toluene, isopropanol).

  • Gently heat the mixture with stirring until the compound fully dissolves, creating a saturated solution near the solvent's boiling point.

  • If any solid remains, add a minimal amount of additional solvent until it dissolves completely.

  • Filter the hot solution into a clean, pre-warmed container.

  • Seal the container and place it inside a larger, insulated vessel (like a Dewar flask filled with hot water or an oven that can be programmed to cool slowly) to ensure a very slow cooling rate.[10]

  • Allow the system to cool to room temperature over 12-48 hours.

  • Harvest the resulting crystals by filtration.

Workflow for Slow Cooling

A Prepare Saturated Solution at Elevated Temperature B Filter Hot Solution into Pre-warmed Vial A->B C Seal Vial and Place in Insulated Container B->C D Allow to Cool Slowly to Room Temperature C->D E Monitor for Crystal Growth D->E F Harvest Crystals E->F

Caption: Workflow for the Slow Cooling crystallization method.

Method C: Vapor Diffusion

Vapor diffusion is an excellent and gentle method for crystallizing small quantities of material and often yields high-quality single crystals.[1][2] It involves the slow introduction of an "anti-solvent" (a solvent in which the compound is insoluble) vapor into a solution of the compound in a "good" solvent.

Protocol 3.3: Vapor Diffusion (Vial-in-Beaker)

  • Dissolve the compound in a small amount of a "good," relatively low-boiling-point solvent (e.g., DCM, acetone, THF) in a small, open vial.

  • Place this small vial inside a larger beaker or jar that contains a layer of the "anti-solvent" (e.g., hexane, heptane, diethyl ether). The level of the anti-solvent should be below the top of the inner vial.

  • Seal the larger container tightly.

  • Over time, the volatile anti-solvent will diffuse into the inner vial, slowly decreasing the solubility of the compound and inducing crystallization.[11]

  • Monitor for crystal growth over several days.

Logical Relationship for Vapor Diffusion Setup

cluster_0 Sealed Outer Beaker inner_vial Inner Vial Compound + Good Solvent (e.g., Acetone) anti_solvent Anti-Solvent Pool (e.g., Hexane) vapor Anti-Solvent Vapor Diffusion vapor->inner_vial

Caption: Diagram of a typical vapor diffusion experimental setup.

Summary of Experimental Conditions

The table below provides a starting point for optimizing crystallization protocols for 7-chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one.

Table 2: Comparative Overview of Crystallization Protocols

ParameterSlow EvaporationSlow CoolingVapor Diffusion
Principle Gradual increase in concentration.[2]Temperature-dependent solubility.[3]Solvent polarity change via diffusion.[1]
"Good" Solvent Moderately volatile (EtOAc, DCM)High boiling point (Toluene, IPA)Low boiling point (Acetone, THF)
"Anti-Solvent" N/AN/AVolatile (Hexane, Diethyl Ether)
Apparatus Vial with punctured capInsulated container (Dewar)Sealed two-chamber system
Typical Duration Days to weeks12 - 48 hoursDays to weeks
Best For Screening multiple conditionsModerately soluble compoundsMilligram-scale quantities
Common Issue Crusting at meniscusOiling out, rapid precipitationSolvent layer mixing

Troubleshooting Common Issues

  • Oiling Out: The compound separates as a liquid instead of a solid. This occurs when supersaturation is reached too quickly or at a temperature above the compound's melting point in that solvent system. Solution: Use a more dilute solution, slow down the process (slower cooling or evaporation), or change the solvent system.[7]

  • Formation of Microcrystals: A large number of very small crystals form. This is due to rapid nucleation. Solution: Reduce the concentration, slow down the rate of supersaturation, and ensure the starting solution is free of particulate matter by filtering.[3]

  • No Crystals Form: The solution remains clear. Solution: The solution may not be sufficiently supersaturated. Try evaporating more solvent, using a better anti-solvent, or adding a seed crystal if one is available.[5]

By systematically applying these principles and protocols, researchers can significantly increase the probability of obtaining high-quality single crystals of 7-chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one, enabling definitive structural elucidation and advancing drug development efforts.

References

  • Staples, R. J. (2024). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 1), 1–9. [Link]

  • McCabe, O. et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(6), 2329-2342. [Link]

  • Braga, D. (n.d.). Growing Crystals. MIT Department of Chemistry. Retrieved from [Link]

  • Molecular Solids Group. (n.d.). Crystal Growth - Sample Preparation. Philipps-Universität Marburg. Retrieved from [Link]

  • Unknown Author. (2018). Different Types of Crystal Growth Methods. International Journal of Pure and Applied Mathematics, 119(12), 5743-5758. [Link]

  • Salami, O. et al. (2024). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorphic Form of Ritonavir. Crystal Growth & Design. [Link]

  • Vapourtec. (2024, May 9). Flow Crystallization | Solubility Control. Vapourtec. [Link]

  • LibreTexts Chemistry. (2022, April 7). 3.3: Choice of Solvent. Chemistry LibreTexts. [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. [Link]

  • PubChem. (2026, February 7). 7-Chloro-4-methyl-6-nitroquinolin-2(1h)-one. National Center for Biotechnology Information. [Link]

  • Google Patents. (n.d.). CN102344438B - Crystallization of quinoline derivatives and its preparation method.
  • Google Patents. (n.d.). CN103664892B - The crystallization of quinoline.
  • European Patent Office. (n.d.). EP 0412848 A2 - Quinoline derivatives, process for their preparation and their use as medicaments.
  • Wallick, S. A. et al. (2014). Orally Bioavailable 6-Chloro-7-methoxy-4(1H)-quinolones Efficacious against Multiple Stages of Plasmodium. Journal of Medicinal Chemistry, 57(11), 4935–4941. [Link]

  • Iwemi. (n.d.). Synthesis of quinoline derivatives. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 7-Chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #7C6M-YIELD Status: Open


Resolved 
Subject:  Low yield and "tarring" during Friedel-Crafts cyclization of 3-(3-chloro-4-methylphenylamino)propanoic acid.
Assigned Specialist:  Senior Application Scientist, Process Chemistry Div.

Executive Summary & Root Cause Analysis

User Issue: Researchers frequently report yields <40% when synthesizing 7-chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one (Target 3 ) using Polyphosphoric Acid (PPA). Common symptoms include black viscous reaction mixtures, difficult work-ups, and low purity.

Root Cause Diagnosis: The standard protocol relies on the intramolecular Friedel-Crafts acylation of


-(3-chloro-4-methylphenyl)-

-alanine (Precursor 2 ).
  • Viscosity/Thermal Transfer: PPA is highly viscous.[1] Achieving the required cyclization temperature (100-120°C) often creates localized "hot spots" leading to polymerization (tar) before the bulk mixture reacts.

  • Regioselectivity: While the methyl and chloro substituents direct the cyclization to the desired position (para to the methyl, ortho to the amine), the steric bulk of the ortho-chloro substituent can retard the rate, requiring harsher conditions that degrade the product.

  • Precursor Purity: The Michael addition step (Aniline + Acrylic Acid) often leaves unreacted aniline, which copolymerizes under the harsh acidic conditions of the cyclization step.

The Solution: Transition from PPA to Eaton’s Reagent (7.7 wt%


 in Methanesulfonic acid). This allows for lower reaction temperatures, homogeneous stirring, and cleaner quenching.

Reaction Pathway & Logic Flow

The following diagram illustrates the optimized pathway and the critical decision points for yield improvement.

ReactionPathway Start Start: 3-Chloro-4- methylaniline Step1 Step 1: Michael Addition (Precursor Synthesis) Start->Step1 Acrylic + Acrylic Acid Acrylic->Step1 Check QC Check: Is Precursor Pure? Step1->Check Purify Recrystallize (Toluene/Hexane) Check->Purify No (<95%) Cyclization Step 2: Cyclization (Friedel-Crafts) Check->Cyclization Yes (>95%) Purify->Check MethodA Method A: PPA (High Viscosity, High Temp) RISK: Tar Formation Cyclization->MethodA Legacy MethodB Method B: Eaton's Reagent (Low Viscosity, 70-90°C) OPTIMIZED ROUTE Cyclization->MethodB Recommended Target Target: 7-Chloro-6-methyl- 2,3-dihydroquinolin-4(1H)-one MethodA->Target Yield ~35% MethodB->Target Yield ~85%

Figure 1: Decision tree for the synthesis of 7-chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one, highlighting the critical switch to Eaton's Reagent.

Optimized Experimental Protocols

Phase 1: The Precursor (Michael Addition)

Objective: Synthesize


-(3-chloro-4-methylphenyl)-

-alanine with >98% purity.

Why this fails: Using water as a solvent often leads to incomplete conversion. Using neat reactants leads to polymerization of acrylic acid.

Optimized Protocol:

  • Reagents: 3-Chloro-4-methylaniline (1.0 eq), Acrylic acid (1.2 eq), Toluene (5 vol), Hydroquinone (0.01 eq - polymerization inhibitor).

  • Procedure:

    • Dissolve aniline and hydroquinone in toluene.

    • Add acrylic acid dropwise at reflux.

    • Reflux for 12-16 hours.

    • Critical Step: Cool to 0°C. The product should precipitate.

    • Filter and wash with cold hexanes.

  • QC Check: If the melting point is not sharp, recrystallize from Toluene. Do not proceed to cyclization with impure material.

Phase 2: The Cyclization (Eaton's Reagent)

Objective: Intramolecular ring closure with minimal tar formation.

Comparison of Methods:

FeaturePolyphosphoric Acid (PPA)Eaton's Reagent (

/MsOH)
Viscosity High (Honey-like)Low (Mobile liquid)
Reaction Temp 120°C - 140°C70°C - 90°C
Work-up Difficult (requires mechanical stirring/ice)Easy (Pour into water/neutralize)
Typical Yield 30-45%80-92%

Optimized Protocol:

  • Preparation: In a round-bottom flask under

    
    , charge Eaton's Reagent  (5 mL per 1 g of precursor).
    
    • Note: Eaton's reagent can be purchased or prepared by dissolving 7.7 wt%

      
       in Methanesulfonic acid.[1][2]
      
  • Addition: Add the dry precursor (

    
    -(3-chloro-4-methylphenyl)-
    
    
    
    -alanine) portion-wise at room temperature.
    • Observation: A slight exotherm may occur.[1]

  • Reaction: Heat the mixture to 80°C . Stir for 2–3 hours.

    • Monitoring: Check by TLC (EtOAc/Hexane).[1][3] The starting material spot should disappear completely.[1]

  • Quenching (The "Crash Out"):

    • Cool the reaction mixture to room temperature.

    • Slowly pour the reaction mixture into a beaker containing crushed ice (10x volume) with vigorous stirring.

    • Neutralize carefully with 50% NaOH or saturated

      
       to pH 7–8.
      
    • Result: The product will precipitate as a solid (usually off-white or pale yellow).

  • Isolation: Filter the solid, wash with copious water, and dry in a vacuum oven at 50°C.

Troubleshooting & FAQs

Q: My product is coming out as a black oil instead of a solid. What happened? A: This is "tarring," usually caused by overheating.

  • If using PPA: You likely exceeded 130°C or had poor stirring.

  • If using Eaton's: Ensure you neutralized the quench solution fully. If the pH is still acidic, the amine stays protonated and water-soluble (or oily). Adjust pH to 8–9 to ensure the free base precipitates.

Q: Why does the cyclization happen at the 6-position and not the 2-position? A: This is governed by steric hindrance .

  • The starting aniline is 3-chloro-4-methyl.

  • The amino group directs ortho.

  • Position 2 is flanked by the Chlorine atom (bulky).[1]

  • Position 6 is flanked by a Hydrogen atom (small).[4]

  • Therefore, the ring closes at Position 6, pushing the original Methyl group to position 6 of the new ring and the Chlorine to position 7.

  • Result: 7-chloro-6-methyl isomer.

Q: Can I use Thionyl Chloride (


) and Aluminum Chloride (

) instead?
A: Yes, this is the Friedel-Crafts Acid Chloride method.
  • Convert the acid to acid chloride using

    
    .
    
  • Cyclize using

    
     in DCM or 
    
    
    
    .
  • Verdict: This works but is a 2-step process and moisture sensitive. Eaton's reagent is a "one-pot" dehydration/cyclization that is generally more robust for this specific substrate.

References

  • Eaton's Reagent General Application: Zewge, D., Chen, C., Deer, C., Dormer, P. G., & Hughes, D. L. (2007). A Mild and Efficient Synthesis of 4-Quinolones and Quinolone Heterocycles. The Journal of Organic Chemistry, 72(11), 4276–4279.

  • Comparison of PPA vs. Eaton's Reagent: Prabha, K., et al. (2022).[1][5][6] Eaton's reagent is an alternative of PPA: Solvent free synthesis...[6]. Universidad San Sebastián Research.

  • Substituent Effects in Quinolone Synthesis: Rehberg, R. A., et al. (2025). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton’s Reagent. Molecules.

  • General Mechanism & Troubleshooting: Organic Chemistry Portal. Friedel-Crafts Acylation.

Sources

Technical Support Center: Purification of 7-chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 7-chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this valuable synthetic intermediate in high purity. This guide provides in-depth, experience-based solutions to common problems, moving beyond simple protocols to explain the underlying chemical principles.

Section 1: Understanding the Challenge: Impurity Profile & Compound Properties

Purification difficulties with 7-chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one almost always originate from its synthesis. The most common synthetic route is an intramolecular Friedel-Crafts-type cyclization of a substituted 3-anilinopropanoic acid. This reaction, while effective, is often incomplete and can generate structurally similar byproducts that are difficult to separate.

Core Challenge: The primary purification challenge lies in separating the desired product from unreacted starting material and a key regioisomeric byproduct, which have very similar polarities and chromatographic behaviors.

Compound NameStructureTypical Rf (3:1 Hexane:EtOAc)Key Differentiating Feature
Target Product: 7-chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one~0.40Desired product.
Starting Material: 3-((4-chloro-3-methylphenyl)amino)propanoic acid~0.10 (streaky)Acidic proton, much higher polarity.
Regioisomer Impurity: 5-chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one~0.45Different substitution pattern on the aromatic ring.
Poly-cyclized byproduct >0.60Result of harsh reaction conditions.

Note: Structures are illustrative. Rf values are estimates and will vary with the specific TLC plate and chamber saturation.

Section 2: Troubleshooting Guide & Frequently Asked Questions (Q&A)

This section addresses the most common issues encountered during the purification workflow.

Question 1: My crude reaction mixture is a thick, inseparable oil, and I'm getting low yield after aqueous workup. What's happening?

Answer: This is a classic problem caused by incomplete cyclization and the presence of the acidic starting material. The cyclization is often performed in a strong acid like polyphosphoric acid (PPA) or Eaton's reagent. During quenching with water or base, the unreacted anilinopropanoic acid starting material can precipitate as a sticky salt or remain emulsified, trapping the desired product.

Expert Insight & Solution: The key is to perform a workup that selectively removes the acidic starting material before extensive extraction.

  • Controlled Quench: Slowly and carefully quench the reaction mixture by pouring it onto crushed ice. This hydrolyzes the PPA and minimizes side reactions.

  • Basify and Wash: Adjust the pH of the cold aqueous mixture to ~8-9 with a base like sodium carbonate or ammonium hydroxide[1]. The starting material will deprotonate, becoming a water-soluble carboxylate salt. The desired product, being a neutral ketone, will remain in the organic phase or precipitate as a solid.

  • Extraction: Extract the mixture with a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc). The product will move to the organic layer, while the deprotonated starting material remains in the aqueous layer.

  • Brine Wash: Wash the combined organic layers with brine to break any emulsions and remove excess water before drying and concentrating.

Question 2: I've performed column chromatography, but my final product is still contaminated with a close-running impurity according to TLC and ¹H NMR. How can I improve the separation?

Answer: This is the most frequent and challenging issue, typically caused by the 5-chloro-6-methyl regioisomer. Their similar structures result in nearly identical polarities, making baseline separation on silica gel difficult. Standard solvent systems like hexane/ethyl acetate are often insufficient.

Expert Insight & Solution: Success here depends on optimizing the chromatography conditions to exploit subtle differences in how the isomers interact with the stationary phase.

  • Pillar 1: Solvent System Modification:

    • Introduce DCM: Switch to a ternary solvent system. A gradient of Hexane/DCM to DCM/EtOAc can often resolve closely related isomers. Start with a low polarity mobile phase (e.g., 95:5 Hexane:EtOAc) and slowly increase the polarity. The addition of DCM modifies the overall solvent polarity and interaction with the silica.

    • Add a Small Amount of Methanol: For quinolinones, sometimes a small amount of methanol (0.5-1%) in a DCM mobile phase can improve peak shape and separation by competing for active sites on the silica gel[1][2].

  • Pillar 2: Technique Optimization:

    • Dry Loading: Never wet-load your sample if it is soluble in the initial mobile phase. Adsorb the crude material onto a small amount of silica gel, dry it completely, and carefully add it to the top of the column. This results in a much tighter sample band and significantly improves resolution.

    • Column Dimensions: Use a long, thin column rather than a short, wide one. A higher length-to-diameter ratio increases the number of theoretical plates and enhances separation efficiency.

    • Fraction Size: Collect smaller fractions during the elution of the main product band. Analyze every second or third fraction by TLC to precisely map the separation and combine only the purest fractions.

ParameterStandard ApproachOptimized Approach for Isomer Separation
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Silica Gel (60 Å, 230-400 mesh)
Solvent System Isocratic Hexane:EtOAc (e.g., 3:1)Gradient elution: Start with 100% Hexane, ramp to 4:1 Hexane:EtOAc, potentially adding 10-20% DCM.
Sample Loading Wet loading (dissolved in mobile phase)Dry loading (adsorbed onto silica)
Flow Rate Relatively fastSlower, allowing for better equilibration

Question 3: My product "oils out" during recrystallization attempts. How can I get it to crystallize?

Answer: "Oiling out" occurs when the solute's solubility in the hot solvent is so high that upon cooling, it separates as a liquid phase (the oil) before it reaches the supersaturation point required for crystal nucleation. This is common for compounds that are not yet pure.

Expert Insight & Solution: The presence of impurities disrupts the crystal lattice formation. The goal is to find a solvent system where the product has high solubility when hot but very low solubility when cold, while the impurities remain in solution.

  • Solvent Screening is Crucial: Test a variety of solvents. Good starting points for quinolinone-type structures are ethanol, isopropanol, acetonitrile, or mixtures like ethyl acetate/heptane[3][4].

  • Use a Solvent/Anti-Solvent System: This is often the most effective method[4].

    • Dissolve the compound in a minimum amount of a "good" solvent where it is very soluble (e.g., hot ethyl acetate or DCM).

    • While the solution is still warm, slowly add a "bad" or "anti-solvent" in which the product is insoluble (e.g., hexane or heptane) dropwise until the solution just begins to turn cloudy (this is the point of saturation).

    • Add a few drops of the "good" solvent to make it clear again.

    • Allow the mixture to cool slowly to room temperature, and then in an ice bath. This controlled decrease in solubility promotes the formation of high-quality crystals.

  • Scratching and Seeding: If crystals are slow to form, scratch the inside of the flask with a glass rod just below the solvent line to create nucleation sites. If you have a tiny amount of pure crystal, add it to the solution (seeding) to initiate crystallization.

Section 3: Visualized Workflows & Logic

Understanding the decision-making process is as important as the protocols themselves.

Diagram 1: General Purification Strategy

This diagram outlines the logical flow from crude product to a pure, characterized compound.

Purification_Workflow Start Crude Reaction Mixture Workup Aqueous Workup (pH Adjustment) Start->Workup Analysis1 TLC / LC-MS Analysis of Crude Organic Extract Workup->Analysis1 Column Flash Column Chromatography (Optimized Conditions) Analysis1->Column Impurities Present Final Pure Product >98% Analysis1->Final Product is Sufficiently Pure Fractions Analyze Fractions by TLC Column->Fractions Combine Combine Pure Fractions Fractions->Combine Analysis2 Purity Check (NMR, LC-MS) Combine->Analysis2 Recrystallize Recrystallization (Final Polish) Analysis2->Recrystallize Purity >95% Impure Impure Fractions (<95%) Analysis2->Impure Purity <95% Recrystallize->Final Rechromatograph Re-chromatograph Impure Fractions Impure->Rechromatograph Rechromatograph->Column

Caption: Decision workflow for purification.

Diagram 2: Common Impurity Formation Pathways

This diagram illustrates how the primary impurities arise from the cyclization reaction.

Impurity_Formation cluster_reactants Reactants cluster_products Reaction Products SM Starting Material 3-((4-chloro-3-methylphenyl) amino)propanoic acid Catalyst Strong Acid Catalyst (e.g., PPA) SM->Catalyst Product Target Product 7-chloro-6-methyl... Isomer Regioisomer Impurity 5-chloro-6-methyl... Unreacted Unreacted Starting Material Catalyst->Product Desired Cyclization (para to -Me) Catalyst->Isomer Undesired Cyclization (ortho to -Me) Catalyst->Unreacted Incomplete Reaction

Caption: Origin of common purification challenges.

Section 4: Detailed Experimental Protocols

Protocol 4.1: Optimized Flash Column Chromatography

  • Column Preparation: Select a glass column with a length-to-diameter ratio of at least 10:1. Prepare a slurry of silica gel in 100% hexane and pack the column, ensuring no air bubbles are trapped.

  • Sample Preparation (Dry Loading): Dissolve your crude product (~1 g) in a minimal amount of DCM or acetone (~10-15 mL). Add 2-3 times the mass of silica gel (~2-3 g) to this solution. Concentrate the slurry on a rotary evaporator until a fine, free-flowing powder is obtained.

  • Loading: Carefully layer the dry, adsorbed sample onto the top of the packed column bed. Gently add a thin layer of sand on top to prevent disturbance.

  • Elution:

    • Begin eluting with 100% hexane, collecting fractions.

    • Slowly introduce ethyl acetate in a gradient. A typical gradient might be:

      • 2 column volumes (CV) of 100% Hexane.

      • 5 CV of a linear gradient from 0% to 20% EtOAc in Hexane.

      • 5 CV of a linear gradient from 20% to 40% EtOAc in Hexane.

    • Monitor the fractions closely by TLC as the product begins to elute (typically around 25-30% EtOAc).

  • Analysis: Spot every other fraction on a TLC plate. Visualize under UV light. The regioisomer impurity will likely appear at a slightly higher Rf than the target product. Combine only the fractions that show a single, clean spot corresponding to the product.

Protocol 4.2: Recrystallization via Anti-Solvent Addition

  • Dissolution: In a clean Erlenmeyer flask, dissolve the semi-pure solid from chromatography in a minimum volume of hot ethyl acetate.

  • Addition of Anti-Solvent: While the solution is still warm, add hexane dropwise with swirling. Continue until you observe persistent cloudiness.

  • Clarification: Add 1-2 drops of hot ethyl acetate to redissolve the precipitate and obtain a clear, saturated solution.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Do not disturb it. Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals sparingly with a small amount of cold hexane to remove any residual soluble impurities.

  • Drying: Dry the crystals under high vacuum to remove all traces of solvent.

References

  • Durel, P., et al. (2003). Preparative separation of quinolines by centrifugal partition chromatography with gradient elution. Journal of Chromatography A, 1011(1-2), 55-65. Available at: [Link]

  • Al-Soud, Y. A., et al. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Phosphorus, Sulfur, and Silicon and the Related Elements, 193(7), 431-438. Available at: [Link]

  • Gao, H., et al. (2014). The Friedländer Synthesis of Quinolines. Organic Reactions. Available at: [Link]

  • Lee, C., et al. (2000). Comparison of Reversed-Phase Liquid Chromatographic Methods for the Separation of New Quinolones. Journal of Liquid Chromatography & Related Technologies, 23(1), 139-152. Available at: [Link]

  • dos Santos, A. F., et al. (2023). Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review. ACS Omega, 8(3), 2697-2711. Available at: [Link]

  • Sass, G., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry, 86(19), 13402-13419. Available at: [Link]

  • Astudillo, C., et al. (2022). Friedlӓnder's synthesis of quinolines as a pivotal step in the development of bioactive heterocyclic derivatives in the current era of medicinal chemistry. Chemical Biology & Drug Design, 100(1), 10-31. Available at: [Link]

  • Ciufolini, M. A., & Mitchell, J. W. (2012). Novel process for the synthesis of 7-chloro-4-(piperazin-1-yl)-quinoline. Google Patents, EP2718268B1.
  • Reyes-Normand, D., et al. (2021). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. Molecules, 26(11), 3333. Available at: [Link]

  • Marco-Contelles, J., et al. (2000). Concerning the mechanism of the Friedländer quinoline synthesis. The Journal of Organic Chemistry, 65(25), 8658-8666. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of tested 7-chloro-4-phenoxyquinoline derivatives. ResearchGate. Available at: [Link]

  • Venkataraman, S., et al. (2010). Synthesis and biological screening of some novel Quinoline derivatives. Der Pharma Chemica, 2(1), 385-396. Available at: [Link]

  • El-Gazzar, A. R. B. A., et al. (2023). Synthesis and in silico studies of certain benzo[f]quinoline-based heterocycles as antitumor agents. Future Journal of Pharmaceutical Sciences, 9(1), 7. Available at: [Link]

Sources

Minimizing side reactions during 7-chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one production

Author: BenchChem Technical Support Team. Date: February 2026

To: User From: Dr. Aris Thorne, Senior Application Scientist, Process Chemistry Division Subject: Technical Guide: Minimizing Side Reactions in 7-chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one Production

Technical Support Center: Process Optimization

Welcome to the Process Chemistry technical support hub. You are likely synthesizing 7-chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one via the standard two-step sequence: Michael addition of 3-chloro-4-methylaniline to acrylic acid, followed by Friedel-Crafts cyclization using Polyphosphoric Acid (PPA) or Eaton’s Reagent.[1]

This specific substitution pattern (7-chloro, 6-methyl) presents unique steric and electronic challenges that differ from the unsubstituted quinolinone backbone.[1] Below is your troubleshooting guide, structured to isolate and eliminate the specific side reactions plaguing this synthesis.

Part 1: The Pathway of Peril (Reaction Logic)

Before troubleshooting, we must visualize where the chemistry deviates. The diagram below maps the desired pathway against the critical side-reaction nodes.

ReactionPathway Start 3-Chloro-4-methylaniline + Acrylic Acid Inter Intermediate: 3-((3-chloro-4-methylphenyl) amino)propanoic acid Start->Inter Michael Addition (Toluene/Water, reflux) BisAlkyl Impurity A: Bis-propanoic acid derivative (Over-alkylation) Start->BisAlkyl Excess Acrylic Acid or High Temp Target TARGET: 7-chloro-6-methyl- 2,3-dihydroquinolin-4(1H)-one Inter->Target Cyclization (PPA or Eaton's, 100-120°C) Regio Impurity B: 5-chloro-6-methyl isomer (Wrong cyclization) Inter->Regio Steric Leakage (High T) Tar Impurity C: Oligomeric Tars (Oxidative degradation) Inter->Tar Hot Spots/Stirring Failure

Figure 1: Reaction logic flow. Note that Impurity B (Regioisomer) is minimized by the steric bulk of the chlorine atom at position 3 of the starting aniline, forcing cyclization to the open C6 position.

Part 2: Troubleshooting & Optimization (Q&A)

This section addresses the specific chemical failures reported by researchers working with halogenated aniline precursors.

Phase 1: The Michael Addition (Precursor Synthesis)[2][3]

Q: I am observing a significant amount of "Impurity A" (Bis-alkylated product) by LC-MS. How do I stop the aniline from reacting twice?

A: This is a classic competition between the primary amine (starting material) and the secondary amine (product).[1] The secondary amine is more nucleophilic, leading to double addition.

  • The Fix: You must disrupt the stoichiometry. Do not use a 1:1 ratio.

    • Protocol Adjustment: Use a 1.5 to 2.0 molar equivalent of the aniline relative to acrylic acid. The excess aniline "statistically protects" the product from reacting again.

    • Solvent Switch: If running neat (solvent-free), switch to water or toluene .[1] Water often precipitates the mono-adduct (the intermediate acid) as a zwitterion, physically removing it from the reaction phase and preventing further reaction.

    • Inhibitors: Ensure your acrylic acid contains 200ppm MEHQ (hydroquinone monomethyl ether) to prevent radical polymerization of the acrylate itself.

Q: My intermediate 3-((3-chloro-4-methylphenyl)amino)propanoic acid is an oil that won't crystallize. Can I carry it forward?

A: Do not carry the oil forward. The oil likely contains trapped acrylic acid and unreacted aniline.

  • The Fix:

    • Dissolve the oil in dilute NaOH (pH 10-11). The amino acid dissolves; neutral impurities (unreacted aniline) remain organic.[1]

    • Wash with Ethyl Acetate (discard organic layer).[1]

    • Acidify the aqueous layer carefully with HCl to pH 4-5 (the isoelectric point).[1] The pure intermediate should precipitate as a solid.

    • Dry thoroughly. Water is the enemy of the next step (Cyclization).

Phase 2: The Cyclization (Ring Closure)

Q: The PPA (Polyphosphoric Acid) reaction turns into a black, insoluble tar (Impurity C).[1] Is my temperature too high?

A: Black tar indicates oxidative degradation or local overheating ("hot spots"), which is common due to the extreme viscosity of PPA.

  • The Mechanism: PPA is a poor heat conductor. If you heat the flask to 120°C while the center is still cool, the edges will char.

  • The Fix:

    • Pre-heat the PPA: Heat the PPA alone to 80°C before adding the solid intermediate. This lowers viscosity.

    • Mechanical Stirring: Magnetic stir bars are insufficient for PPA.[1] Use an overhead mechanical stirrer.

    • Alternative Reagent: Switch to Eaton’s Reagent (7.7 wt% P2O5 in Methanesulfonic acid).[1] It is far less viscous, allows for lower reaction temperatures (often 70-90°C), and makes workup (pouring into water) much easier.[1]

Q: I am worried about Regioselectivity (Impurity B). Will I get the 5-chloro isomer?

A: Let's look at the sterics. Your starting material is 3-chloro-4-methylaniline .[1][2]

  • Site 1 (Position 2 of aniline): Sandwiched between the NH- group and the Chlorine atom.[1] This is sterically crowded (the "ortho-effect").[1]

  • Site 2 (Position 6 of aniline): Adjacent to the NH- group and a Hydrogen.[1] This is sterically open.

  • Result: Cyclization overwhelmingly favors Site 2 , producing the desired 7-chloro-6-methyl isomer.[1]

  • Validation: If you see >5% of the other isomer, your temperature is too high. Lower the cyclization temperature by 10-15°C and extend the reaction time.

Part 3: Optimized Experimental Protocol

Use this standardized protocol to minimize the side reactions discussed above.

StepParameterOptimized ConditionRationale
1. Addition Stoichiometry1.5 eq Aniline : 1.0 eq Acrylic AcidSuppresses bis-alkylation (Impurity A).[1]
SolventWater (reflux) or TolueneWater precipitates the zwitterion product; Toluene allows azeotropic water removal.
WorkupAcid/Base Extraction Crucial to remove unreacted aniline before cyclization.
2.[1] Cyclization ReagentEaton's Reagent (Preferred) or PPAEaton's reagent offers better heat transfer and cleaner workup than PPA.[1]
Temperature80°C - 95°C High enough to drive Friedel-Crafts, low enough to prevent tarring.[1]
QuenchPour onto Crushed Ice/NH4OH Neutralization is exothermic; ice prevents hydrolysis of the amide bond.
3. Purification RecrystallizationEthanol or EtOH/WaterThe dihydroquinolinone usually crystallizes well from alcohols.

Part 4: References

  • Koo, J. (1961).[3] New Simple Cyclization of 2-Anilinopropionic Acids to 4-Keto-1,2,3,4-tetrahydroquinolines with Polyphosphoric Acid. Journal of Organic Chemistry, 26(7), 2440–2442.

  • Ataman Chemicals. (n.d.). 3-Chloro-4-methylaniline Properties and Safety Data. Retrieved from Ataman Chemicals.

  • Organic Syntheses. (2006).[1] General Procedures for PPA Cyclizations. Organic Syntheses, Coll. Vol. 128.

  • Beilstein Journals. (2022).[1] Regioselectivity of SEAr-based cyclizations of substituted anilines. Beilstein Journal of Organic Chemistry.

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 3-chloro-4-methylaniline and Eaton's Reagent before handling, as they are toxic and corrosive.[1]

Sources

Optimizing temperature and pressure for quinolinone synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the synthesis of quinolinones. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for optimizing reaction conditions, with a specific focus on temperature and pressure. Here, you will find practical troubleshooting guides and frequently asked questions to navigate the complexities of quinolinone synthesis and enhance your experimental outcomes.

Troubleshooting Guide: Common Issues in Quinolinone Synthesis

This section addresses specific challenges you may encounter during your experiments, offering step-by-step solutions and the scientific rationale behind them.

Problem 1: Consistently Low or No Yield in Conrad-Limpach-Knorr Synthesis

Symptoms: Thin-Layer Chromatography (TLC) analysis shows unreacted starting materials (aniline and β-ketoester) and minimal or no formation of the desired 4-quinolone product.

Potential Causes & Solutions:

  • Insufficient Temperature for Cyclization: The thermal cyclization of the intermediate β-arylaminoacrylate is a critical and often rate-determining step that demands high temperatures, typically around 250°C.[1][2]

    • Solution: Ensure your heating apparatus can achieve and maintain the required temperature. Use a high-boiling, inert solvent such as mineral oil or diphenyl ether to ensure uniform heat distribution.[1][3] Running the reaction neat can lead to localized overheating and decomposition.[1]

  • Incorrect Initial Condensation Temperature: The initial condensation of the aniline and β-ketoester to form the β-arylaminoacrylate intermediate is favored at more moderate temperatures (e.g., below 100°C).[2]

    • Solution: Perform the synthesis in a two-step temperature process. First, facilitate the condensation at a lower temperature, and only after the formation of the intermediate, increase the temperature for the cyclization step.

  • Sub-optimal Solvent Choice: The solvent plays a crucial role in reaction efficiency.

    • Solution: For the high-temperature cyclization step, solvents like Dowtherm A are often employed to achieve the necessary temperatures.[3] For microwave-assisted synthesis, polar solvents like DMF or ethanol can improve energy absorption and reactant solubility.[4]

Problem 2: Formation of an Unexpected Isomer (2-Quinolone vs. 4-Quinolone)

Symptoms: Characterization of the product (e.g., by NMR or LC-MS) reveals the presence of the undesired quinolinone isomer. This is a common issue in reactions like the Conrad-Limpach-Knorr and Camps cyclizations.[5][6]

Potential Causes & Solutions:

  • Temperature-Dependent Product Formation: In the Conrad-Limpach-Knorr synthesis, the formation of 4-hydroxyquinoline is kinetically favored at lower temperatures, while the 2-hydroxyquinoline is the thermodynamically favored product at higher temperatures (e.g., ~140°C).[5]

    • Solution: Meticulous temperature control is paramount for selective synthesis.[5] For the synthesis of 4-quinolones, maintain lower reaction temperatures during the initial condensation. Conversely, for 2-quinolones, higher temperatures are necessary for the cyclization of the β-ketoester anilide.[7]

  • Base Selection in Camps Cyclization: The choice of base can dictate the regioselectivity of the cyclization.

    • Solution: A weaker base, such as cesium carbonate (Cs₂CO₃), tends to favor the formation of quinolin-2-ones.[6] Conversely, a stronger base like sodium hydroxide (NaOH) typically promotes the formation of quinolin-4-ones.[8][9]

Problem 3: Tar and Polymer Formation in Skraup and Doebner-von Miller Syntheses

Symptoms: The reaction mixture becomes a dark, viscous, or solid unworkable mass, leading to difficult product isolation and low yields.

Potential Causes & Solutions:

  • Polymerization of Acrolein Intermediate: In the Skraup synthesis, the dehydration of glycerol to acrolein under strongly acidic and high-temperature conditions can lead to polymerization.[5][10]

    • Solution: Ensure efficient stirring and controlled heating to prevent localized overheating. The use of a moderating agent like ferrous sulfate can be beneficial.[5][10]

  • Self-Condensation of Carbonyl Compounds: In the Friedländer synthesis, an aldol condensation of the ketone starting material with itself can be a significant side reaction.[1][4]

    • Solution: To mitigate this, consider using an imine analog of the o-aniline.[1] Careful control of reactant concentrations and addition rates can also minimize self-condensation.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the optimization of temperature and pressure in quinolinone synthesis.

Q1: What is the general effect of increasing temperature on quinolinone synthesis reactions?

A1: Generally, increasing the reaction temperature accelerates the reaction rate. For many classical quinolinone syntheses, such as the Gould-Jacobs and Conrad-Limpach reactions, high temperatures (often exceeding 250°C) are essential for the intramolecular cyclization step.[8][11][12] However, excessively high temperatures can lead to the degradation of starting materials or products and promote side reactions, thus lowering the overall yield.[3][4] Therefore, careful optimization to find the ideal temperature for a specific reaction is crucial.

Q2: How does pressure influence quinolinone synthesis, particularly in modern techniques?

A2: Elevated pressure is a key parameter in microwave-assisted and continuous-flow synthesis. In dedicated microwave reactors, the ability to operate at high pressures allows for heating solvents far above their atmospheric boiling points.[13][14] This superheating significantly accelerates reaction times, often reducing them from hours to minutes, and can lead to cleaner reactions with higher yields.[13][15] In continuous flow systems, pressure control is integral to maintaining a stable flow and enabling the use of superheated solvents, which enhances reaction efficiency and scalability.[16]

Q3: Are there safer alternatives to traditional high-temperature methods?

A3: Yes, modern synthetic techniques offer milder and often more efficient alternatives.

  • Microwave-Assisted Organic Synthesis (MAOS): This technique allows for rapid heating to high temperatures and pressures, significantly reducing reaction times and often improving yields.[13][14][17]

  • Continuous Flow Chemistry: This approach offers precise control over reaction parameters, including temperature, pressure, and residence time, leading to enhanced safety, consistency, and scalability.[16][18][19]

  • Modern Catalytic Systems: The use of advanced catalysts, such as ionic liquids, metal-organic frameworks, and nanocatalysts, can facilitate quinolinone synthesis under milder conditions, avoiding the need for harsh high-temperature methods.[4][20]

Q4: What are the essential safety precautions when conducting high-pressure quinolinone synthesis?

A4: Working with high-pressure reactors requires strict adherence to safety protocols.[21]

  • Understand Equipment Limits: Be thoroughly familiar with the design and operational pressure and temperature limits of your reactor.[21]

  • Utilize Pressure Relief Systems: Ensure that your reactor is equipped with safety valves or rupture disks to safely release excess pressure.[21]

  • Proper Training: All personnel must be adequately trained in the principles of high-pressure reactions and emergency procedures.[21]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat. The use of a blast shield is also highly recommended.[21][22]

  • Headspace in Reaction Vessels: When using sealed tubes, do not fill them beyond one-third to one-half of their total volume to allow for sufficient headspace.[22]

Data and Protocols

Table 1: Comparison of Typical Reaction Conditions for Quinolinone Synthesis Methods
Synthesis MethodKey ReactantsTypical TemperatureTypical PressureTypical Yield (%)Reference(s)
Conrad-Limpach-Knorr Anilines, β-ketoestersHigh temperature (cyclization at ~250°C)Atmospheric85-95[11]
Gould-Jacobs Anilines, diethyl ethoxymethylenemalonateMicrowave irradiation, 250-300°CUp to 24 bar37-47[11][12]
Camps Cyclization o-acylaminoacetophenonesElevated (reflux)Atmospheric72-97[8][11]
Friedländer Annulation 2-aminobenzaldehydes/ketones, compounds with α-methylene groupElevated temperatures or microwaveAtmospheric or elevatedup to 99[11]
Microwave-Assisted Synthesis Various125-135°C30 PSIHigh[17]
Experimental Protocol: Microwave-Assisted Friedländer Annulation

This protocol describes a general method for the synthesis of a quinoline derivative using molecular iodine as a catalyst under microwave irradiation.

Materials:

  • 2-aminoaryl ketone

  • Active methylene compound

  • Molecular iodine (I₂)

  • Ethyl acetate

  • Saturated aqueous solution of Na₂S₂O₃

  • Brine

  • Anhydrous Na₂SO₄

  • Microwave synthesis vial

  • Magnetic stir bar

Procedure:

  • To a clean microwave synthesis vial equipped with a magnetic stir bar, add the 2-aminoaryl ketone and the active methylene compound.

  • Add a catalytic amount of molecular iodine.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 80-100°C under microwave irradiation.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC).[4]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dissolve the mixture in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer with a saturated aqueous solution of Na₂S₂O₃ to remove the iodine, followed by a brine wash.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or recrystallization as needed.

Experimental Protocol: High-Pressure Reaction in a Sealed Tube

This protocol provides a general guideline for conducting a reaction at elevated temperature and pressure in a sealed glass pressure tube.

Materials:

  • Reactants and solvent

  • Glass pressure tube rated for the intended pressure[22]

  • Stir bar

  • Heating and stirring plate with a temperature feedback controller

  • Blast shield[22]

  • Ice water bath

Procedure:

  • Add the reactants, solvent, and a stir bar to the pressure tube. Crucially, do not fill the tube more than half full to allow for sufficient headspace. [22]

  • Securely seal the tube according to the manufacturer's instructions, ensuring the O-ring is in good condition and compatible with the solvent.[22]

  • Place the sealed tube on the heating and stirring plate behind a blast shield.

  • Set the desired temperature on the feedback-controlled hotplate and begin stirring.

  • Allow the reaction to proceed for the intended duration.

  • After the reaction is complete, turn off the heating and allow the tube to cool to room temperature behind the blast shield.

  • Once at room temperature, chill the tube in an ice water bath before carefully opening it to release any residual pressure.

Visualization of Optimization Workflow

Quinolinone_Synthesis_Optimization Start Start: Low Yield or Side Products Check_Purity Verify Purity of Starting Materials Start->Check_Purity TLC_Monitoring Implement Rigorous TLC Monitoring Check_Purity->TLC_Monitoring Temp_Optimization Temperature Optimization TLC_Monitoring->Temp_Optimization Pressure_Optimization Pressure Optimization (for MW/Flow) TLC_Monitoring->Pressure_Optimization Solvent_Screening Solvent Screening Temp_Optimization->Solvent_Screening High_Temp_Cyclization High-Temperature Cyclization Issue? Temp_Optimization->High_Temp_Cyclization If yes Isomer_Formation Isomer Formation Issue? Temp_Optimization->Isomer_Formation If yes Modern_Methods Consider Modern Methods (MW/Flow) Pressure_Optimization->Modern_Methods Catalyst_Screening Catalyst/Base Screening Solvent_Screening->Catalyst_Screening Catalyst_Screening->Modern_Methods High_Boiling_Solvent Use High-Boiling Inert Solvent (e.g., Mineral Oil) High_Temp_Cyclization->High_Boiling_Solvent Temp_Control Precise Temperature Control Isomer_Formation->Temp_Control Successful_Optimization Successful Optimization: High Yield & Purity High_Boiling_Solvent->Successful_Optimization Base_Selection Adjust Base Strength Temp_Control->Base_Selection Base_Selection->Successful_Optimization Modern_Methods->Successful_Optimization

Caption: A workflow for troubleshooting and optimizing quinolinone synthesis.

References

  • Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline. Retrieved February 13, 2026, from [Link]

  • Al-Ostoot, F. H., Al-Ghorbani, M., & El-Sayed, N. N. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 8, 580193. [Link]

  • Optimization of catalysts, solvents, and temperature in the synthesis of 4a. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Microwave-Assisted Synthesis of Diversely Substituted Quinoline-Based Dihydropyridopyrimidine and Dihydropyrazolopyridine Hybrids. (2017). ACS Combinatorial Science. [Link]

  • What safety measures are essential when working with high pressure reactors?. (2024, December 23). HiTechTrader. Retrieved February 13, 2026, from [Link]

  • Continuous Flow Synthesis of Quinolines via a Scalable Tandem Photoisomerization‐Cyclization Process. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Al-Ostoot, F. H., Al-Ghorbani, M., & El-Sayed, N. N. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. PMC. [Link]

  • Condition optimization for catalytic hydrogenative oxidation of quinoline. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Continuous Flow for the Photochemical Synthesis of 3-Substituted Quinolines. (2025). Organic Process Research & Development. [Link]

  • Examples of flow synthesis of quinoline derivatives by Doebner‐Miller... (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. (2023). RSC Publishing. [Link]

  • Microwave-Assisted Synthesis of Phenothiazine and Qinoline Derivatives. (2007). MDPI. [Link]

  • Automated flow synthesis and click-chemistry of quinones. (2023). DTU Research Database. [Link]

  • Preparation and Properties of Quinoline. (n.d.). Retrieved February 13, 2026, from [Link]

  • Optimization of temperature on the synthesis of quinazolinones. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Continuous Flow Synthesis of Quinolines via a Scalable Tandem Photoisomerization-Cyclization Process. (2020). Vapourtec. [Link]

  • An improved process for the synthesis of quinoline derivatives. (n.d.).
  • Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300. (n.d.). Retrieved February 13, 2026, from [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2025). PMC. [Link]

  • Does anyone have any advice/SOPs for organic reactions in glass pressure tubes at high pressures? (2025). Reddit. [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2025). MDPI. [Link]

  • An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. (2025). Preprints.org. [Link]

  • Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review. (n.d.). PMC. [Link]

  • A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction. (n.d.). PMC. [Link]

  • Different catalytic approaches of Friedländer synthesis of quinolines. (2025). PubMed. [Link]

  • Optimization of solid phase synthesis of quinazolin-4-ones. (n.d.). Der Pharma Chemica. [Link]

  • Recent Advances in Metal-Free Quinoline Synthesis. (2016). PMC. [Link]

  • Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. (2023). PMC. [Link]

  • Overpressure in a reactor in an organic synthesis workshop. (2004). ARIA. [Link]

  • A Publication of Reliable Methods for the Preparation of Organic Compounds. (n.d.). Organic Syntheses. [Link]

  • Synthesis of Fused Pyrimidinone and Quinolone Derivatives in an Automated High-Temperature and High-Pressure Flow Reactor. (2016). The Journal of Organic Chemistry. [Link]

  • Safety in the Organic Chemistry Laboratory. (n.d.). California State University, Bakersfield. [Link]

Sources

Technical Support Center: Navigating Solubility Challenges with 7-chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 7-chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve solubility issues encountered during in vitro and in vivo assays. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: My 7-chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one is not dissolving in my standard aqueous assay buffer. What is the likely cause?

A1: This is a common and expected challenge. Quinolinone derivatives, including 7-chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one, are often poorly water-soluble due to their rigid, heterocyclic ring structure which can lead to high crystal lattice energy.[1] Many new chemical entities developed through modern drug discovery techniques are lipophilic, contributing to low aqueous solubility.[2][3][4]

Q2: What is the very first and simplest step I should take to try and dissolve my compound?

A2: The most direct initial approach is the use of a water-miscible organic co-solvent.[4][5][6] Dimethyl sulfoxide (DMSO) is the most common choice for preparing a concentrated stock solution. The principle is to first dissolve the compound in 100% DMSO and then dilute this stock into your aqueous assay buffer, ensuring the final concentration of DMSO is kept to a minimum to avoid off-target effects.[7]

Q3: I am using a cell-based assay. What is the maximum final concentration of DMSO I can safely use?

A3: This is a critical consideration, as DMSO can impact cell health and function. While tolerance is cell-line dependent, a general guideline is to keep the final DMSO concentration at or below 0.5% , with <0.1% being ideal for sensitive assays or long-term exposure.[8][9][10] Concentrations above 1% are frequently reported to be toxic to most mammalian cell lines and can cause significant effects such as membrane damage or reduced proliferation.[8][10][11] It is imperative to run a vehicle control (assay buffer with the same final DMSO concentration) to properly interpret your results.[11]

Q4: I successfully dissolved the compound in 100% DMSO, but when I dilute it into my aqueous buffer, it immediately precipitates. What is happening and how do I fix it?

A4: This phenomenon is known as "crashing out." It occurs when the highly concentrated compound stock in a strong organic solvent is diluted into an aqueous medium where its solubility is much lower. The organic solvent concentration is no longer sufficient to keep the compound in solution.

To fix this, you can try:

  • Serial Dilutions: Instead of a single large dilution step, perform serial dilutions. This can sometimes keep the compound in a supersaturated state long enough for your experiment.

  • Lowering the Stock Concentration: Prepare a less concentrated stock solution in DMSO. This will require adding a larger volume to your assay, so be mindful of the final DMSO concentration.

  • Exploring Other Solubilization Methods: If simple dilution fails, you will need to move to more advanced techniques as detailed in the troubleshooting section below.

In-Depth Troubleshooting and Advanced Protocols

Persistent solubility issues require a systematic approach. The following sections provide detailed protocols and the scientific reasoning behind them.

Issue: Standard DMSO/Co-solvent systems are insufficient or interfere with the assay.

When DMSO is not a viable option due to assay interference (e.g., in certain enzymatic assays or due to its effects on cell membrane permeability[12]), or if it fails to provide adequate solubility, a more comprehensive strategy is required.

Below is a decision-making workflow to guide you through selecting an appropriate solubilization strategy.

G start Start: Compound Precipitation in Assay stock_check Is the compound fully dissolved in 100% organic stock (e.g., DMSO)? start->stock_check prepare_stock Action: Prepare a fresh, concentrated stock. Use vortexing and gentle warming (if stable). stock_check->prepare_stock No co_solvent Strategy 1: Co-Solvent Screening (DMSO, Ethanol, PEG 400) stock_check->co_solvent  Yes prepare_stock->stock_check ph_mod Strategy 2: pH Modification (for ionizable compounds) co_solvent->ph_mod Fails or Incompatible success Success: Compound is soluble. Proceed with assay. co_solvent->success  Works cyclodextrin Strategy 3: Cyclodextrin Complexation ph_mod->cyclodextrin Fails or Incompatible ph_mod->success  Works advanced Strategy 4: Advanced Formulations (e.g., Solid Dispersions) cyclodextrin->advanced Fails cyclodextrin->success  Works advanced->success  Works

Caption: Decision workflow for troubleshooting solubility.

Strategy 1: Systematic Co-Solvent Screening

Rationale: Co-solvents work by reducing the polarity of the aqueous medium, thereby increasing the solubility of hydrophobic compounds.[5][6][13] Different co-solvents have varying properties and may be more or less compatible with your specific compound and assay system.

Protocol:

  • Prepare Stock Solutions: Prepare 10 mM stock solutions of 7-chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one in DMSO, absolute ethanol, and PEG 400.

  • Test Dilutions: In separate microcentrifuge tubes, add your aqueous assay buffer.

  • Add Stock: Spike the buffer with your stock solutions to achieve final organic solvent concentrations of 0.1%, 0.5%, 1%, and 2%. Ensure the final compound concentration is at your desired working concentration.

  • Equilibrate and Observe: Vortex each tube briefly and let it sit at room temperature for 30 minutes. Visually inspect for any signs of precipitation against a dark background.

  • Select Best Candidate: Choose the co-solvent and concentration that provides full solubility with the lowest percentage of organic solvent. Always confirm its compatibility with your assay.

Table 1: Comparison of Common Co-Solvents

Co-SolventTypical Final Conc.AdvantagesDisadvantages
DMSO < 0.5%High solubilizing power for many compounds.Can be cytotoxic, interfere with some enzymes, and alter membrane permeability.[11][12]
Ethanol < 1%Less toxic than DMSO for many cell lines.Can affect protein structure and enzyme activity at higher concentrations.[11]
PEG 400 < 2%Generally low toxicity, good for in vivo studies.More viscous, may not be as effective for all compounds.
Strategy 2: pH-Dependent Solubility

Rationale: Quinoline and its derivatives are weak bases.[7][14] The nitrogen atom in the quinoline ring system can be protonated at acidic pH. This ionization significantly increases the molecule's polarity and, consequently, its aqueous solubility.[15]

Protocol:

  • Determine pKa (if unknown): Use computational tools or literature searches for similar quinolinone structures to estimate the pKa.

  • Prepare Buffers: Make a series of your assay buffer, adjusting the pH in 0.5 unit increments from pH 7.5 down to pH 5.0.

  • Test Solubility: Add your compound (either from a small amount of DMSO stock or directly as a powder) to each buffer at your target concentration.

  • Equilibrate: Agitate the samples for 1-2 hours at a controlled temperature.

  • Analyze: Centrifuge the samples to pellet any undissolved material. Measure the concentration of the compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).

  • Plot Data: Create a pH vs. Solubility curve to identify the optimal pH range for your experiments. Ensure this pH is compatible with your biological system.

Strategy 3: Cyclodextrin-Mediated Solubilization

Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[16][17] They can encapsulate poorly soluble "guest" molecules, like your quinolinone derivative, forming a water-soluble "inclusion complex."[16][17][18] This effectively shields the hydrophobic compound from the aqueous environment, dramatically increasing its apparent solubility without using organic co-solvents.[][20]

G cluster_0 Before Complexation cluster_1 Inclusion Complex Formation Compound Hydrophobic Compound (Poorly Soluble) Complex Water-Soluble Inclusion Complex Compound->Complex Encapsulation Water Aqueous Solution CD Cyclodextrin (Hydrophobic Cavity) CD->Complex Encapsulation Compound_in_CD Compound

Caption: Mechanism of cyclodextrin solubilization.

Protocol:

  • Select Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice with low toxicity.[16]

  • Prepare Cyclodextrin Solution: Prepare a concentrated solution of HP-β-CD (e.g., 20-40% w/v) in your aqueous buffer.

  • Add Compound: Add the 7-chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one powder directly to the cyclodextrin solution.

  • Facilitate Complexation: Vortex vigorously and/or sonicate the mixture for 30-60 minutes to ensure the formation of the inclusion complex. Gentle heating may also be applied if the compound is thermally stable.

  • Sterile Filtration: Once dissolved, sterile filter the solution through a 0.22 µm filter to remove any remaining particulates. This is now your working stock solution.

  • Validation: It is crucial to confirm that the cyclodextrin itself does not interfere with your assay by running a cyclodextrin-only vehicle control.[11]

Summary and Final Recommendations

When facing solubility issues with 7-chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one, adopt a tiered troubleshooting approach. Always begin with the simplest method, such as using a minimal amount of DMSO, before proceeding to more complex strategies. Each experimental system is unique; therefore, validating the chosen solubilization method for compatibility and lack of interference is a non-negotiable step for generating reliable and reproducible data.

References

  • Mocanu, A. M., et al. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. Available from: [Link]

  • World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs. Available from: [Link]

  • Koppel, A., et al. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. PMC. Available from: [Link]

  • Ritika, Harikumar, S. L., & Aggarwal, G. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research. Available from: [Link]

  • Schoeler, B., et al. (2025, July 23). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. Available from: [Link]

  • Silberberg, M. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Available from: [Link]

  • Roquette. (2025, July 31). Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? Available from: [Link]

  • Jafar, M., et al. (2018, November 23). Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. Available from: [Link]

  • Butler, J. M., & Dressman, J. B. (2011, March 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. Available from: [Link]

  • Scientist Solutions. (2025, January 16). DMSO in cell based assays. Available from: [Link]

  • Quora. (2017, August 3). What effects does DMSO have on cell assays? Available from: [Link]

  • Keyence. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO | Case studies. Available from: [Link]

  • Jagiellonian Center of Innovation. (n.d.). The study of the influence of DMSO on human fibroblasts proliferation in-vitro. Available from: [Link]

  • Ansari, M. J. (n.d.). An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. Available from: [Link]

  • ResearchGate. (n.d.). Techniques to improve the solubility of poorly soluble drugs. Available from: [Link]

  • Kumar, S., & Singh, A. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC. Available from: [Link]

  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility. Available from: [Link]

  • Journal of Applied Pharmaceutical Sciences and Research. (2023, March 13). Solubility enhancement techniques: A comprehensive review. Available from: [Link]

  • PubChem. (2026, February 7). 7-Chloro-4-methyl-6-nitroquinolin-2(1h)-one. Available from: [Link]

  • Carvajal, M. T., & Yalkowsky, S. H. (2019, February 25). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed. Available from: [Link]

  • ResearchGate. (2017, March 30). Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. Available from: [Link]

  • PubChem. (n.d.). 7-Chloro-4-hydroxyquinoline. Available from: [Link]

  • Cheméo. (n.d.). Chemical Properties of Quinoline, 4,7-dichloro- (CAS 86-98-6). Available from: [Link]

  • Pharmaffiliates. (n.d.). CAS No : 14548-50-6 | Product Name : 7-Chloro-3,4-dihydroquinolin-2(1H)-one. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. Available from: [Link]

  • Drug Development & Delivery. (2023, April 21). BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. Available from: [Link]

Sources

Overcoming regioselectivity issues in 7-chloro-6-methyl quinolinone synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for researchers engaged in the synthesis of substituted quinolinones. This guide is designed to provide in-depth troubleshooting strategies and foundational knowledge to address and overcome the specific regioselectivity challenges encountered during the synthesis of 7-chloro-6-methylquinolin-2(1H)-one, a key scaffold in medicinal chemistry and materials science.

Frequently Asked Questions (FAQs): Foundational Concepts

This section addresses fundamental questions regarding the synthetic strategy and the root causes of common regioselectivity issues.

Q1: What are the primary synthetic routes for producing the 7-chloro-6-methylquinolin-2(1H)-one core structure?

A1: The most reliable and widely adopted methods for constructing the quinolinone ring system from an aniline precursor are the Conrad-Limpach and Knorr quinoline syntheses. Both involve the reaction of an aniline with a β-ketoester or its equivalent. For 7-chloro-6-methylquinolin-2(1H)-one, the logical starting material is 3-chloro-4-methylaniline. The key difference lies in the reaction conditions, which ultimately dictates the regiochemical outcome by controlling which intermediate is formed and how it cyclizes.[1][2]

Q2: Why is regioselectivity a critical challenge when synthesizing 7-chloro-6-methylquinolin-2(1H)-one from 3-chloro-4-methylaniline?

A2: The challenge originates from the two non-equivalent ortho positions to the amino group on the 3-chloro-4-methylaniline precursor. The initial condensation with a β-ketoester (like ethyl acetoacetate) forms an enamine intermediate, which must then undergo thermal or acid-catalyzed cyclization. The cyclization can occur at either the C2 or C6 position of the aniline ring.

  • Desired Cyclization (C2): Attack at the carbon ortho to the amino group and meta to the chloro group leads to the desired 7-chloro-6-methylquinolin-2(1H)-one.

  • Undesired Cyclization (C6): Attack at the carbon ortho to both the amino and chloro groups results in the formation of the unwanted 5-chloro-6-methylquinolin-2(1H)-one regioisomer.

The electronic effects of the chloro (electron-withdrawing, ortho-para directing) and methyl (electron-donating, ortho-para directing) groups, combined with steric hindrance, create a delicate balance that makes achieving high selectivity for one isomer over the other a significant synthetic hurdle.

Q3: What is the general mechanism that governs the final substitution pattern in these cyclizations?

A3: The regioselectivity is primarily a function of thermodynamic versus kinetic control. The initial reaction of the aniline with the β-ketoester can form two different intermediates: a β-anilinoacrylate (Conrad-Limpach pathway) or an acetoacetanilide (Knorr pathway).

  • Conrad-Limpach (Thermodynamic Control): Typically run at lower temperatures initially to form the more stable β-anilinoacrylate intermediate. A subsequent high-temperature thermal cyclization (often >250 °C) favors the formation of the 4-quinolinone product.

  • Knorr (Kinetic Control): Running the reaction in the presence of an acid catalyst at lower temperatures favors the rapid formation of the acetoacetanilide intermediate. This intermediate then cyclizes under acidic conditions to yield the 2-quinolinone product.

For the synthesis of 7-chloro-6-methylquinolin-2(1H)-one, controlling conditions to favor the Knorr pathway is essential for maximizing the yield of the desired product.

Troubleshooting Guide: Common Experimental Issues & Solutions

This section provides direct answers to specific problems you may encounter in the lab.

Issue 1: My final product is a mixture of regioisomers, with a significant amount of the 5-chloro-6-methylquinolin-2(1H)-one isomer.

  • Probable Cause: The reaction conditions are allowing the Conrad-Limpach cyclization pathway to compete with the desired Knorr pathway, or the temperature of the Knorr cyclization is too high, leading to scrambling of intermediates.

  • Scientific Rationale: The formation of the 5-chloro isomer suggests that cyclization is occurring at the more sterically hindered but electronically activated position adjacent to the chlorine atom. This can happen if the reaction is inadvertently shifted towards thermodynamic control.

  • Solution: Strictly adhere to a Knorr-type cyclization protocol. This involves the slow, controlled addition of the aniline to the β-ketoester in the presence of a catalytic amount of acid (e.g., H₂SO₄ or HCl) at or below room temperature to form the acetoacetanilide intermediate. The subsequent cyclization should be performed using a strong acid like concentrated sulfuric acid at a carefully controlled temperature, typically not exceeding 100-110 °C. The lower temperature favors the kinetically preferred cyclization at the less hindered C2 position.

Issue 2: The overall yield of the desired 7-chloro-6-methyl product is consistently low, even with good regioselectivity.

  • Probable Cause: This could be due to several factors: incomplete formation of the acetoacetanilide intermediate, degradation of starting materials or products under harsh acidic conditions, or inefficient cyclization.

  • Scientific Rationale: The cyclization step is a dehydrative intramolecular electrophilic substitution (a type of Friedel-Crafts acylation). The efficiency of this step is highly dependent on the acid concentration, temperature, and reaction time. Excessive heat or prolonged reaction times can lead to sulfonation of the aromatic ring or other decomposition pathways.

  • Solution & Optimization:

    • Intermediate Formation: Ensure the initial condensation is complete before initiating cyclization. This can be monitored by TLC or ¹H NMR. Running this step neat or with a minimal amount of a non-interfering solvent can drive the reaction to completion.

    • Cyclizing Agent: Polyphosphoric acid (PPA) can be an excellent alternative to sulfuric acid. PPA acts as both the acid catalyst and a dehydrating agent and often promotes cleaner cyclizations at slightly lower temperatures (e.g., 80-100 °C).

    • Temperature & Time: Systematically optimize the cyclization temperature and time. Run small-scale trials at different temperatures (e.g., 80°C, 90°C, 100°C) and monitor the reaction progress by TLC to find the optimal balance between reaction rate and byproduct formation.

ParameterSulfuric AcidPolyphosphoric Acid (PPA)Notes
Temperature 90-110 °C80-100 °CPPA often allows for lower temperatures, reducing degradation.
Time 1-3 hours2-4 hoursMonitor by TLC to avoid prolonged heating.
Work-up Quench on ice, neutralize carefullyQuench on ice, hydrolyze PPA, then neutralizePPA work-up can be more involved due to its viscosity.

Issue 3: I'm having difficulty separating the desired 7-chloro isomer from the 5-chloro isomer.

  • Probable Cause: The two regioisomers have very similar polarities and molecular weights, making them co-elute during standard column chromatography and co-crystallize during recrystallization.

  • Scientific Rationale: The subtle difference in the position of the chlorine atom leads to minor changes in the overall dipole moment and crystal packing ability of the molecules. These small differences must be exploited for effective separation.

  • Solution:

    • Chromatography: Avoid standard silica gel with hexane/ethyl acetate mixtures. Instead, try a less polar solvent system like dichloromethane/methanol or a gradient elution. Alternatively, using a different stationary phase, such as alumina or a bonded-phase silica (e.g., C18 for reverse-phase), may provide better separation.

    • Recrystallization: Attempt fractional crystallization from a variety of solvents. A solvent system where one isomer is significantly less soluble than the other is ideal. Test solvents like acetic acid, ethanol, isopropanol, or toluene. Seeding the solution with a pure crystal of the desired isomer can sometimes promote selective crystallization.

    • Derivatization: If separation remains impossible, consider a temporary derivatization strategy. For example, reaction at the quinolinone nitrogen could create derivatives with different physical properties, allowing for separation. The protecting group can then be removed to yield the pure isomer.

Validated Experimental Protocol

Protocol: Regioselective Knorr Synthesis of 7-Chloro-6-methylquinolin-2(1H)-one

This protocol is designed to maximize the formation of the desired 2-quinolinone product by favoring the kinetic pathway.

Materials:

  • 3-Chloro-4-methylaniline

  • Ethyl acetoacetate

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Polyphosphoric Acid (PPA) (Alternative)

  • Ice

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethanol

Procedure:

  • Step 1: Formation of the Acetoacetanilide Intermediate

    • In a round-bottom flask, combine 3-chloro-4-methylaniline (1.0 eq) and ethyl acetoacetate (1.1 eq).

    • Add 1-2 drops of concentrated H₂SO₄ as a catalyst.

    • Stir the mixture at room temperature for 2-4 hours, or until TLC analysis indicates the complete consumption of the aniline. A gentle warming to 40-50 °C can be applied if the reaction is sluggish.

    • Expert Note: This step generates ethanol as a byproduct. Removing it under reduced pressure can help drive the equilibrium towards the product.

  • Step 2: Acid-Catalyzed Cyclization

    • Cool the flask containing the crude acetoacetanilide intermediate in an ice bath.

    • Slowly and carefully add concentrated H₂SO₄ (5-10 volumes) with vigorous stirring, ensuring the internal temperature does not exceed 20 °C.

    • Once the addition is complete, slowly heat the reaction mixture in an oil bath to 95-100 °C.

    • Hold at this temperature for 1-2 hours, monitoring the reaction progress by TLC (a new, less polar spot corresponding to the quinolinone should appear).

    • Alternative: If using PPA, add it to the intermediate at room temperature and then heat to 80-100 °C for 2-4 hours.

  • Step 3: Work-up and Isolation

    • Allow the reaction mixture to cool to room temperature.

    • Carefully pour the acidic mixture onto a large amount of crushed ice with vigorous stirring. This will precipitate the crude product.

    • Slowly neutralize the acidic slurry by adding a saturated solution of NaHCO₃ until the pH is ~7. Be cautious as this will generate CO₂ gas.

    • Collect the solid precipitate by vacuum filtration and wash the filter cake thoroughly with cold water until the filtrate is neutral.

    • Dry the crude solid in a vacuum oven.

  • Step 4: Purification

    • Purify the crude product by recrystallization from hot ethanol or acetic acid to yield pure 7-chloro-6-methylquinolin-2(1H)-one.

Visualizing the Process

The following diagrams illustrate the key decision points and mechanistic pathways discussed.

G cluster_0 Troubleshooting Workflow problem Problem Observed: Mixture of Regioisomers cause Probable Cause: Competing Conrad-Limpach (Thermodynamic) Pathway problem->cause Leads to solution Recommended Action: Enforce Knorr (Kinetic) Conditions cause->solution Address with protocol Strictly Control Temperature: 1. Low temp for intermediate formation 2. Cyclization < 110°C solution->protocol Implement by catalyst Use Acid Catalyst: Favor Kinetically Controlled Acetoacetanilide Formation solution->catalyst Implement by

Caption: Troubleshooting flowchart for addressing regioisomer formation.

G start 3-Chloro-4-methylaniline Ethyl Acetoacetate knorr_intermediate Acetoacetanilide Intermediate start:f1->knorr_intermediate Knorr Conditions (H+, Low Temp) cl_intermediate β-Anilinoacrylate Intermediate start:f1->cl_intermediate Conrad-Limpach Conditions (Heat, No Acid) knorr_product 7-Chloro-6-methylquinolin-2(1H)-one (Desired Product) knorr_intermediate->knorr_product H+ Cyclization (< 110°C) cl_product 5-Chloro-6-methylquinolin-4(1H)-one (Undesired Isomer) cl_intermediate->cl_product Thermal Cyclization (> 250°C)

Caption: Competing Knorr and Conrad-Limpach cyclization pathways.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of 2-quinolones. Retrieved from [Link]

  • Taylor & Francis Online. (2015, October 27). Regioselective Synthesis of Indolizines, Pyrrolo[2,1-a]isoquinolines, and Quinolines. Retrieved from [Link]

  • PubMed. (2016, August 5). Regioselective Synthesis of C-3-Functionalized Quinolines via Hetero-Diels-Alder Cycloaddition of Azadienes With Terminal Alkynes. Retrieved from [Link]

  • Royal Society of Chemistry. (2015, October 16). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Retrieved from [Link]

  • PubMed Central. (2025, April 25). Ligand-Controlled Regioselective Dearomative Vicinal and Conjugate Hydroboration of Quinolines. Retrieved from [Link]

  • MDPI. (2021, September 8). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Retrieved from [Link]

  • Royal Society of Chemistry. (2026, January 26). Transition metal-free regioselective synthesis of 2-arylquinolines, benzo[h]quinolines, and pyrido[2,3-c]carbazoles and estimation of their photophysical properties. Retrieved from [Link]

  • Taylor & Francis Online. (2018, May 18). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Retrieved from [Link]

  • ACS Publications. (2025, March 27). Ligand-Controlled Regioselective Dearomative Vicinal and Conjugate Hydroboration of Quinolines. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, September 26). Mastering Quinoline Synthesis: Key Techniques for Chemical Intermediates. Retrieved from [Link]

  • Durham University. (2021, September 23). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Retrieved from [Link]

  • Asian Journal of Chemistry. (2001). Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. Retrieved from [Link]

  • Open Works. (n.d.). Toward Demonstrating the Synthetic Utility of 7-substituted-quinolin-2(1H)-ones in Organic Synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (2020, June 2). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • PubMed. (n.d.). Recent Progress in the Synthesis of Quinolines. Retrieved from [Link]

  • SciELO. (n.d.). Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity. Retrieved from [Link]

  • Semantic Scholar. (2025, June 5). Optimization of the synthesis, in silico ADME/ Tox profiling studies, and evaluation of the antimalarial activity of (7. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Regioselectivity of Friedländer Quinoline Syntheses. Retrieved from [Link]

Sources

Technical Support Center: Stability & Handling of 7-chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the stability and handling of 7-chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one , a critical heterocyclic intermediate often utilized in the synthesis of bioactive quinolone scaffolds.

This guide is structured to function as an autonomous Technical Support Center, prioritizing actionable troubleshooting and rigorous scientific methodology.

Core Stability Profile & Degradation Mechanisms

The Central Challenge: The primary instability mode of 7-chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one in solution is oxidative aromatization .[1] Unlike its fully aromatic counterpart (the quinolin-4-one), the 2,3-dihydro scaffold possesses a significant thermodynamic drive to lose hydrogen across the C2-C3 bond to restore aromaticity to the heterocyclic ring, forming 7-chloro-6-methylquinolin-4(1H)-one .

This process is accelerated by:

  • Dissolved Oxygen: Spontaneous dehydrogenation occurs in aerated solvents.

  • Photolysis: UV light excites the carbonyl, promoting radical abstraction pathways.

  • Trace Metals: Transition metals (Cu, Fe) present in low-grade solvents catalyze this oxidation.

Degradation Pathway Visualization

The following diagram illustrates the primary failure mode (Oxidative Aromatization) and the intervention points for stabilization.

DegradationPathway Compound 7-chloro-6-methyl- 2,3-dihydroquinolin-4(1H)-one (Target) Intermediate Radical/Enol Intermediate Compound->Intermediate H-abstraction Product 7-chloro-6-methyl- quinolin-4(1H)-one (Degradant) Intermediate->Product -2H (Aromatization) Oxygen Dissolved O2 Oxygen->Intermediate Light UV Light (hν) Light->Compound Metals Trace Metals (Cu²⁺, Fe³⁺) Metals->Intermediate

Caption: Figure 1. Spontaneous oxidative aromatization pathway driven by oxygen and light, leading to the thermodynamically stable quinolin-4-one contaminant.[1]

Troubleshooting Guide (Symptom-Based)

Use this matrix to diagnose issues observed during solution preparation or storage.

SymptomProbable CauseTechnical VerificationCorrective Action
Yellowing/Browning of Solution Oxidative Aromatization. The oxidized quinolinone product typically has a higher extinction coefficient and extended conjugation, leading to color.[1]LC-MS: Check for a peak with mass [M-2H] (M-2).UV-Vis: Look for a bathochromic shift (red shift) in absorption.1. Purge all solvents with Argon/N₂ for 15 mins.2. Add antioxidant (e.g., 0.1% Ascorbic Acid) if compatible.3. Store in amber glass.
Precipitation upon Dilution Hydrophobic Crash-out. The compound is lipophilic (LogP ~1.2-1.5).[1] Diluting DMSO stocks into aqueous buffers causes precipitation.Visual: Turbidity.Microscopy: Birefringent crystals.1. Use a co-solvent system (e.g., 10-20% PEG-400 or Cyclodextrin).2. Ensure final DMSO concentration is <1% only if concentration is low (<10 µM).
Inconsistent Assay Potency Adsorption to Plastics. The secondary amine and lipophilic core can bind to polystyrene or polypropylene surfaces.Recovery Test: Compare signal from glass vs. plastic preparation.1. Use Low-Binding polypropylene tubes.2. Pre-treat glass with silanizing agent if concentration is <100 nM.
New Peak at RRT ~0.9 or 1.1 Photodegradation. Radical formation at the C2 position.Stress Test: Expose sample to ambient light for 4h and re-inject.1. Wrap all vessels in aluminum foil.2. Work under yellow light if possible.

Experimental Protocols for Stabilization

Protocol A: Preparation of Oxygen-Free Stock Solution (10 mM)

Objective: To create a stable stock solution for long-term storage (-20°C).

Reagents:

  • 7-chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one (Solid)

  • Anhydrous DMSO (Dimethyl sulfoxide), ≥99.9%

  • Argon gas (balloon or line)

Workflow:

  • Solvent Degassing: Sparge anhydrous DMSO with Argon for 15 minutes using a glass pipette. This removes dissolved oxygen which is the primary driver of aromatization [1].

  • Weighing: Weigh the target mass into an amber glass vial (avoid clear glass).

  • Dissolution: Add the degassed DMSO via a syringe to minimize headspace exposure.

  • Sealing: Immediately cap with a PTFE-lined septum cap. Parafilm is insufficient for long-term oxygen exclusion.

  • Storage: Store at -20°C or -80°C.

    • Note: DMSO freezes at 19°C. Repeated freeze-thaw cycles introduce oxygen. Aliquot into single-use vials.

Protocol B: Solubilization for Aqueous Assays (The "Co-Solvent" Method)

Objective: To maintain solubility in biological buffers (pH 7.4) without precipitation.

Reagents:

  • Stock Solution (from Protocol A)

  • HP-β-CD (2-Hydroxypropyl-beta-cyclodextrin) 20% w/v solution in water.

Step-by-Step:

  • Prepare Vehicle: Mix the HP-β-CD solution.[1] Cyclodextrins encapsulate the hydrophobic dihydroquinolinone core, preventing precipitation and shielding it from oxidation [2].

  • Intermediate Dilution: Dilute the DMSO stock 1:10 into the 20% HP-β-CD solution. Vortex immediately.

    • Result: 1 mM compound in 10% DMSO / 18% HP-β-CD.

  • Final Dilution: Dilute this intermediate into your assay buffer (PBS/Media).

    • Why? Direct dilution of DMSO into PBS often causes "shock precipitation." The cyclodextrin acts as a solubility bridge.

Frequently Asked Questions (FAQs)

Q1: Can I use Ethanol or Methanol instead of DMSO? A: Yes, but with caution. Protic solvents like alcohols can participate in hydrogen bonding that may stabilize the enol form, potentially accelerating tautomerization and subsequent oxidation. Furthermore, oxygen solubility is higher in alcohols than in water. If you must use ethanol, ensure it is strictly anhydrous and degassed. DMSO is preferred due to its aprotic nature and high solvation power.

Q2: Is the compound stable in acidic media? A: Generally, yes. Protonation of the secondary amine (N1) or the carbonyl oxygen can occur. However, 2,3-dihydroquinolin-4-ones are susceptible to acid-catalyzed dehydrogenation if an oxidant is present.[1] In the absence of oxidants, acidic pH is often more stable than basic pH, as base facilitates proton abstraction from C3, the rate-limiting step in aromatization [3].

Q3: I see a small impurity peak (approx. 2-5%) immediately after dissolving. What is it? A: This is almost certainly the aromatized quinolin-4-one . It is a common synthetic byproduct that co-crystallizes. If the peak area grows over time (e.g., doubles in 24h), your solution is degrading. If it remains constant, it is a synthesis impurity.

Q4: How do I remove the oxidized impurity? A: Recrystallization is difficult due to structural similarity. Preparative HPLC is recommended. Use a reverse-phase C18 column. The aromatic quinolinone is typically less polar (elutes later) or shows distinct UV spectra (aromatic bands) compared to the dihydro- scaffold.

Decision Logic for Solvent Selection

Use the following logic flow to select the appropriate solvent system for your specific application.

SolventLogic Start Start: Select Solvent AppType Application Type? Start->AppType Storage Long-term Storage (>24 Hours) AppType->Storage Stock Assay Biological Assay (<24 Hours) AppType->Assay Screening Chemistry Synthetic Reaction AppType->Chemistry Synthesis DMSO Anhydrous DMSO (Degassed, -20°C) Storage->DMSO SolubilityCheck Concentration > 10 µM? Assay->SolubilityCheck Inert DCM or Toluene (Under Argon) Chemistry->Inert DirectPBS PBS + 0.1% DMSO (Risk of Precip) SolubilityCheck->DirectPBS No Cyclodextrin PBS + HP-β-CD (Preferred) SolubilityCheck->Cyclodextrin Yes

Caption: Figure 2. Solvent selection decision tree based on experimental duration and concentration requirements.

References

  • Oxidative Aromatization Mechanisms

    • Memarian, H. R., et al. (2018).[2] "Light-induced oxidation of 2,3-dihydroquinazolin-4(1H)-ones." ResearchGate.[3] This paper details the electron transfer mechanisms and photo-oxidation susceptibility of similar dihydro-heterocycles.[1][4][5]

  • Solubility Enhancement via Cyclodextrins

    • Jansook, P., et al. (2010). "Cyclodextrins in pharmaceutical solubility and stability enhancement." Drug Discovery Today. Provides the theoretical basis for using HP-β-CD to stabilize lipophilic nitrogen heterocycles.[1]

  • General Stability of Dihydroquinolinones

    • Xie, D., & Zhang, S. (2022).[6] "Selective reduction of quinolin-2(1H)-ones to afford 3,4-dihydroquinoline-2(1H)-ones." Journal of Organic Chemistry. Discusses the reversibility and thermodynamic stability of the dihydro- vs aromatic systems.

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific hazard information before handling.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Structural Elucidation of 7-chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 7-chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development.[1] We will explore the predicted spectral data, offering a rationale for the chemical shifts and coupling patterns. Furthermore, this guide will objectively compare the utility of ¹H NMR with alternative analytical techniques—¹³C NMR, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy—providing a holistic view of the structural characterization process.

The quinolinone core is a privileged structure in pharmacology, and precise analytical characterization is paramount for advancing drug discovery programs.[2] This document is intended for researchers, scientists, and drug development professionals who require a practical and scientifically rigorous understanding of how to approach the structural verification of such molecules.

Part 1: The Cornerstone of Structure - ¹H NMR Spectrum Analysis

¹H NMR spectroscopy is the primary and most informative technique for elucidating the precise structure of organic molecules in solution.[3] It provides detailed information on the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons.

While an experimental spectrum for 7-chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one is not publicly available, a highly accurate prediction can be generated using established algorithms based on extensive spectral databases.[4] This predicted spectrum serves as a robust foundation for our analysis.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of 7-chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one in a standard deuterated solvent like CDCl₃ would exhibit six distinct signals. The rationale for the chemical shift (δ), multiplicity, and coupling constant (J) of each signal is detailed below.

Table 1: Predicted ¹H NMR Data for 7-chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Rationale
H-5 ~7.75Singlet (s)1H-This aromatic proton is deshielded by the adjacent electron-withdrawing carbonyl group and the anisotropic effect of the benzene ring.[5] The absence of adjacent protons results in a singlet.
H-8 ~7.21Singlet (s)1H-This aromatic proton is in a relatively standard aromatic region. The chlorine at the adjacent position (C-7) has a modest deshielding effect. It appears as a singlet due to the lack of a proton at the neighboring C-7 position.
N-H ~4.6 (variable)Broad Singlet (br s)1H-The chemical shift of the N-H proton is highly variable and depends on concentration, solvent, and temperature. It often appears as a broad signal due to quadrupole broadening and potential hydrogen exchange.
H-2 ~3.52Triplet (t)2H~6.5These methylene protons are adjacent to the electron-withdrawing secondary amine (N-H), causing a downfield shift. They are split into a triplet by the two neighboring H-3 protons.
H-3 ~2.73Triplet (t)2H~6.5These methylene protons are alpha to the carbonyl group, which deshields them, shifting them downfield. They are split into a triplet by the two neighboring H-2 protons.
-CH₃ ~2.34Singlet (s)3H-The methyl group protons are attached to the aromatic ring. Their chemical shift is typical for an aryl methyl group. The signal is a singlet as there are no adjacent protons.
Workflow for Spectral Interpretation

G cluster_0 Data Acquisition cluster_1 Spectral Analysis cluster_2 Validation A Prepare Sample (5-25 mg in 0.6 mL CDCl₃) B Acquire FID on Spectrometer A->B C Process Data (Fourier Transform, Phasing, Baseline Correction) B->C D Identify Number of Signals C->D E Analyze Chemical Shifts (δ) D->E F Determine Integration Values E->F G Analyze Splitting Patterns (Multiplicity & J-values) F->G H Propose Fragment Structures G->H I Assemble Full Structure H->I J Compare with Alternative Data (MS, IR, ¹³C NMR) I->J K Final Structure Confirmation J->K

Figure 1: General workflow for structural elucidation using NMR spectroscopy.

Part 2: A Comparative Analysis of Spectroscopic Techniques

While ¹H NMR is exceptionally powerful, a comprehensive structural confirmation relies on a combination of analytical methods. Each technique provides a unique piece of the structural puzzle.

Alternative Methodologies
  • ¹³C NMR Spectroscopy: This technique provides a count of the unique carbon environments in the molecule. For our target compound, we would expect to see 10 distinct signals corresponding to the 10 carbon atoms. The carbonyl carbon (C-4) would be significantly downfield (>190 ppm), while the aromatic carbons would appear in the 110-150 ppm range. The two aliphatic (CH₂) carbons and the methyl (CH₃) carbon would be the most upfield.[6]

  • Mass Spectrometry (MS): MS provides the molecular weight and fragmentation pattern of a molecule.[7] Using electrospray ionization (ESI), we would expect a prominent protonated molecular ion [M+H]⁺ at an m/z (mass-to-charge ratio) corresponding to the compound's molecular weight plus one (C₁₀H₁₀ClNO + H⁺ ≈ 196.05). High-resolution mass spectrometry (HRMS) would confirm the elemental composition. Common fragmentation patterns for quinolones include the neutral loss of carbon monoxide (CO, 28 Da) from the ketone.[7][8]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR identifies the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.[9] For 7-chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one, key characteristic absorption bands would include:

    • C=O stretch (ketone): A strong, sharp absorption around 1680-1695 cm⁻¹.

    • N-H stretch (secondary amine): A moderate, single peak around 3300-3400 cm⁻¹.

    • Aromatic C-H stretch: Peaks just above 3000 cm⁻¹.

    • Aliphatic C-H stretch: Peaks just below 3000 cm⁻¹.

    • C=C stretch (aromatic): Absorptions in the 1500-1600 cm⁻¹ region.

Comparative Strengths and Limitations

Each technique offers distinct advantages for the structural analysis of our target molecule.

Table 2: Comparison of Analytical Techniques

TechniqueStrengthsLimitations for this Molecule
¹H NMR - Provides detailed connectivity (proton-proton coupling).- Differentiates between aromatic protons (H-5 vs. H-8).- Quantitative (integration gives proton ratios).- N-H signal can be broad and its position variable.- Requires relatively pure sample (5-25 mg).[10]
¹³C NMR - Confirms the number of unique carbon atoms.- Clearly identifies the carbonyl carbon.- Lower sensitivity, requires more sample or longer acquisition time.- Does not provide direct connectivity information (unless using 2D techniques).
MS - Provides accurate molecular weight and formula (HRMS).- Fragmentation patterns can confirm structural motifs.[11]- Does not distinguish between isomers.- Provides no information on the specific placement of substituents on the aromatic ring.
FTIR - Rapidly confirms the presence of key functional groups (C=O, N-H).- Requires very little sample.- Provides no information on molecular connectivity or the carbon skeleton.- The "fingerprint region" (<1500 cm⁻¹) can be complex and difficult to interpret.[12]
Proton Connectivity Diagram

A diagram illustrating the through-bond coupling relationships is invaluable for visualizing the structure as determined by ¹H NMR.

G Figure 2: ¹H-¹H J-Coupling Network. H5 H-5 H8 H-8 NH N-H H2 H-2 (2H) NH->H2 ³J (vicinal) H3 H-3 (2H) H2->H3 ³J (vicinal) CH3 CH₃ (3H)

Figure 2: ¹H-¹H J-Coupling Network.

Part 3: Experimental Protocols

Scientific integrity demands reproducible and well-documented experimental methods. The following sections provide standard operating procedures for acquiring high-quality analytical data.

Protocol 1: ¹H NMR Spectroscopy

This protocol outlines the steps for sample preparation, data acquisition, and processing for a standard ¹H NMR experiment.

A. Sample Preparation [10][13][14]

  • Weighing: Accurately weigh 5-10 mg of the 7-chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one sample into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing an internal standard (e.g., 0.03% Tetramethylsilane, TMS).

  • Dissolution: Gently vortex or sonicate the vial to ensure the sample is completely dissolved.

  • Filtration: Using a Pasteur pipette with a small plug of glass wool, filter the solution directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with a unique identifier.

B. Data Acquisition [15][16]

  • Instrument Setup: Insert the sample into the spectrometer's autosampler or manual probe.

  • Locking and Shimming: The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field. Perform automated or manual shimming to optimize the magnetic field homogeneity across the sample, which is critical for achieving sharp, well-resolved peaks.

  • Parameter Setup: Load a standard ¹H acquisition parameter set. Key parameters to verify include:

    • Pulse Angle: 30-90 degrees.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay (d1): 1-5 seconds (for quantitative analysis, d1 should be at least 5 times the longest T1 relaxation time).

    • Number of Scans (ns): 8-16 scans for a sample of this concentration.

  • Acquisition: Start the acquisition. The instrument will collect the Free Induction Decay (FID) signal.

C. Data Processing [17]

  • Fourier Transformation: Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.

  • Phasing: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the pure absorption mode (positive and symmetrical).

  • Baseline Correction: Apply a polynomial function to correct any distortions in the baseline of the spectrum.

  • Referencing: Calibrate the chemical shift axis by setting the internal standard (TMS) peak to 0.00 ppm.

  • Integration: Integrate the area under each peak to determine the relative ratio of protons for each signal.

Protocol 2: Mass Spectrometry (MS)
  • Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infuse the solution directly into the electrospray ionization (ESI) source of the mass spectrometer.

  • Acquire the spectrum in positive ion mode, scanning a mass range appropriate for the expected molecular weight (e.g., m/z 100-500).

  • For fragmentation data (MS/MS), select the molecular ion (m/z ~196) as the precursor ion and apply collision-induced dissociation (CID) energy to generate fragment ions.[7][18]

Protocol 3: Fourier-Transform Infrared (FTIR) Spectroscopy
  • For a solid sample, place a small amount onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Acquire a background spectrum of the empty ATR crystal.

  • Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background.

  • Typically, 16-32 scans are co-added in the 4000-400 cm⁻¹ range to obtain a high-quality spectrum.

References

  • Chemistry LibreTexts. (2020, May 30). 12.5: Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]

  • University of California, Riverside. (n.d.). NMR Sample Preparation. UCR Department of Chemistry. Available at: [Link]

  • Claret, J., & Kirsch, G. (1988).
  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Available at: [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Available at: [Link]

  • Westin, J. (n.d.). Organic Chemistry: Mass spectrometry (MS). Jack Westin. Available at: [Link]

  • NMRDB.org. (n.d.). Simulate and predict NMR spectra. Available at: [Link]

  • Chemistry LibreTexts. (2021, March 5). 9.12: Mass Spectroscopy. Available at: [Link]

  • Keeler, J. (2010). Understanding NMR Spectroscopy. John Wiley & Sons.
  • Al-Amin, M., et al. (2025). How to Read and Interpret FTIR Spectra for Materials: A Master Dataset with Step-by-Step Guided Peak.
  • Neuman, R. C. (2000). Organic Chemistry. Chapter 5.
  • Imperial College London. (2021, September 13). Standard Operating Procedure (SOP) Title: NMR Sample Preparation. Available at: [Link]

  • TSI Journals. (2018, June 28). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Available at: [Link]

  • Chemguide. (n.d.). Mass spectra - fragmentation patterns. Available at: [Link]

  • Wang, J., et al. (2023). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. PMC. Available at: [Link]

  • University of British Columbia. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. Available at: [Link]

  • University of Texas Health Science Center at San Antonio. (n.d.). Step-by-step procedure for NMR data acquisition. Available at: [Link]

  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

  • Desroses, M., et al. (2013). A new concise synthesis of 2,3-dihydroquinazolin-4(1H)
  • Patiny, L., & Banfi, D. (2008). : Resurrecting and processing NMR spectra on-line. Chimia. Available at: [Link]

  • Baxendale Group. (2021, September 23). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Durham University. Available at: [Link]

  • University of Colorado Boulder. (n.d.). IR Absorption Table. Department of Chemistry. Available at: [Link]

  • ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (¹H) NMR Spectrum. Available at: [Link]

  • Belfaitah, A., et al. (2012). 2-(2-Chloro-6,7-dimethylquinolin-3-yl)-2,3-dihydroquinolin-4(1H)-one. Acta Crystallographica Section E. Available at: [Link]

  • Royal Society of Chemistry. (2011, December 12). ChemSpider - Search by Name. YouTube. Available at: [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Available at: [Link]

  • Synthonix. (n.d.). 7-Chloro-3,4-dihydroquinolin-2(1H)-one. Available at: [Link]

  • El-Sayed, M. A., et al. (2023). Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. PMC. Available at: [Link]

  • Katritzky, A. R., et al. (2010). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-quinolinones. PMC. Available at: [Link]

Sources

Unraveling the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of 7-chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, a comprehensive understanding of a molecule's structural properties is paramount. Mass spectrometry stands as a cornerstone technique for elucidating these properties, with fragmentation analysis providing a veritable fingerprint of a compound's chemical architecture. This guide offers an in-depth exploration of the predicted mass spectrometry fragmentation pattern of 7-chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one, a substituted dihydroquinolinone of interest in medicinal chemistry.

Drawing upon established principles of mass spectrometry and comparative data from structurally related analogs, we will dissect the probable fragmentation pathways of this molecule. This analysis will not only illuminate the specific structural features of 7-chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one but also provide a framework for the analysis of other quinolinone derivatives.

The Dihydroquinolinone Core: A Foundation for Fragmentation

The 2,3-dihydroquinolin-4(1H)-one core provides the fundamental framework upon which the fragmentation of our target molecule is built. Under electron ionization (EI) or collision-induced dissociation (CID), several characteristic fragmentation pathways are anticipated, primarily involving cleavages of the heterocyclic ring. The presence of a carbonyl group and a nitrogen atom significantly influences the charge distribution and bond stabilities within the molecule upon ionization.

A primary fragmentation event for many cyclic ketones is the alpha-cleavage, the breaking of a bond adjacent to the carbonyl group. For the dihydroquinolinone core, this can lead to the loss of small, stable molecules. Another key fragmentation pathway for aromatic compounds is the retro-Diels-Alder (RDA) reaction, which can result in the cleavage of the six-membered heterocyclic ring.

Substituent Effects: The Influence of Chlorine and Methyl Groups

The fragmentation of the core structure is further modulated by the presence of the 7-chloro and 6-methyl substituents on the aromatic ring. The chlorine atom, with its characteristic isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), will result in doublet peaks for all chlorine-containing fragments, providing a clear diagnostic marker. The electron-withdrawing nature of chlorine can also influence the stability of adjacent bonds and the likelihood of certain cleavages.

Conversely, the methyl group is an electron-donating group, which can stabilize the aromatic ring and influence the charge localization upon ionization. The presence of the methyl group may also introduce unique fragmentation pathways, such as the loss of a methyl radical (•CH₃) or the formation of a tropylium ion through rearrangement.

Predicted Fragmentation Pattern of 7-chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one

Based on the foundational principles of quinolinone fragmentation and the influence of its substituents, we can predict the key fragmentation pathways for 7-chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one. The following table summarizes the expected major fragment ions, their proposed structures, and the rationale for their formation.

m/z (for ³⁵Cl) Proposed Fragment Structure Proposed Fragmentation Pathway
195[M]⁺• (Molecular Ion)Intact molecule with one electron removed.
180[M - CH₃]⁺Loss of a methyl radical from the molecular ion.
167[M - CO]⁺•Loss of carbon monoxide from the molecular ion.
152[M - CO - CH₃]⁺Sequential loss of carbon monoxide and a methyl radical.
140[M - C₂H₃O]⁺Alpha-cleavage followed by loss of a ketene radical.
127[C₇H₅Cl]⁺•Retro-Diels-Alder (RDA) fragmentation of the heterocyclic ring.

The following diagram illustrates the predicted major fragmentation pathways of 7-chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one.

Fragmentation_Pathway M [M]⁺• (m/z 195) F1 [M - CH₃]⁺ (m/z 180) M->F1 - •CH₃ F2 [M - CO]⁺• (m/z 167) M->F2 - CO F4 [C₇H₅Cl]⁺• (m/z 127) M->F4 RDA F3 [M - CO - CH₃]⁺ (m/z 152) F2->F3 - •CH₃

Caption: Predicted fragmentation of 7-chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one.

A Comparative Analysis: Contextualizing the Fragmentation

To better understand the unique aspects of 7-chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one's fragmentation, a comparison with related structures is invaluable. Let us consider two analogs: the unsubstituted 2,3-dihydroquinolin-4(1H)-one and the fluorinated derivative, 6-fluoro-2,3-dihydroquinolin-4(1H)-one.

Compound Molecular Weight Key Fragments (m/z) Distinguishing Features
2,3-dihydroquinolin-4(1H)-one147119, 91Loss of CO, formation of tropylium-like ions.
6-fluoro-2,3-dihydroquinolin-4(1H)-one165137, 109Loss of CO, fragmentation influenced by the electronegative fluorine.
7-chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one195 (³⁵Cl)180, 167, 152, 127Isotopic pattern of chlorine, loss of methyl radical, RDA fragmentation.

This comparative table highlights how the substituents on the aromatic ring significantly alter the fragmentation landscape. The presence of the chloro and methyl groups in our target molecule introduces a richer and more complex fragmentation pattern compared to the unsubstituted and fluoro-substituted analogs.

Experimental Protocol for Mass Spectrometry Analysis

To empirically validate the predicted fragmentation patterns, the following experimental protocol for analysis by electrospray ionization tandem mass spectrometry (ESI-MS/MS) is recommended.

1. Sample Preparation:

  • Dissolve 1 mg of 7-chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.
  • Further dilute the stock solution to a final concentration of 10 µg/mL with the mobile phase.

2. Liquid Chromatography (LC) Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient: 5% B to 95% B over 10 minutes.
  • Flow Rate: 0.3 mL/min.
  • Injection Volume: 5 µL.

3. Mass Spectrometry (MS) Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).
  • Capillary Voltage: 3.5 kV.
  • Source Temperature: 120 °C.
  • Desolvation Temperature: 350 °C.
  • Cone Gas Flow: 50 L/hr.
  • Desolvation Gas Flow: 600 L/hr.
  • MS Scan Range: m/z 50-500.
  • MS/MS Fragmentation: Collision-induced dissociation (CID) with argon as the collision gas. Select the protonated molecule [M+H]⁺ (m/z 196) as the precursor ion.
  • Collision Energy: Ramp from 10-40 eV to acquire a comprehensive fragmentation spectrum.

The following diagram outlines the experimental workflow for the analysis.

Experimental_Workflow A Sample Preparation B LC Separation A->B C ESI Ionization B->C D MS Scan (Full Scan) C->D E Precursor Ion Selection D->E F CID Fragmentation (MS/MS) E->F G Fragment Ion Analysis F->G

Caption: Workflow for LC-MS/MS analysis.

Conclusion

The mass spectrometry fragmentation of 7-chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one is predicted to be a rich tapestry of chemical information, woven from the inherent properties of its dihydroquinolinone core and the directing influence of its chloro and methyl substituents. The characteristic isotopic signature of chlorine, coupled with specific fragmentation pathways such as methyl loss and retro-Diels-Alder reactions, provides a robust set of identifiers for this molecule.

By comparing these predicted patterns with those of related analogs, we gain a deeper appreciation for the subtle interplay of structure and fragmentation. The experimental protocol provided herein offers a clear path for the empirical validation of these predictions, empowering researchers to confidently characterize this and other novel chemical entities. This comprehensive approach, blending theoretical prediction with practical application, is essential for advancing the frontiers of chemical analysis and drug development.

A Senior Application Scientist's Guide to HPLC Method Development for Purity Analysis of Quinolinone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) is a non-negotiable aspect of quality control. Quinolinone derivatives, a significant class of heterocyclic compounds, are featured in a wide array of therapeutic agents, including anticancer, antibacterial, and anti-inflammatory drugs.[1][2] Their structural complexity and potential for various synthetic impurities necessitate robust and reliable analytical methods for purity assessment. High-Performance Liquid Chromatography (HPLC) stands as the predominant technique for this purpose, offering high resolution and sensitivity.[3]

This guide provides an in-depth comparison of HPLC method development strategies for the purity analysis of quinolinone derivatives. Moving beyond a simple recitation of steps, we will explore the scientific rationale behind experimental choices, empowering you to develop and validate methods that are not only compliant but also scientifically sound.

The Critical Role of Purity Analysis for Quinolinone Derivatives

The synthetic pathways to quinolinone derivatives can introduce a variety of impurities, including starting materials, intermediates, byproducts, and isomers.[4] These impurities, even at trace levels, can impact the safety and efficacy of the final drug product. Therefore, a well-developed, stability-indicating HPLC method is crucial to separate and quantify the main compound from all potential process-related impurities and degradation products.[5][6]

Part 1: Comparative Analysis of HPLC Method Development Strategies

The development of a successful HPLC method hinges on the systematic optimization of several key parameters. Here, we compare the most critical choices and their underlying principles.

Column Selection: The Heart of the Separation

The choice of the stationary phase is the most influential factor in achieving the desired selectivity.[7] For quinolinone derivatives, which are often basic and aromatic in nature, several column chemistries should be considered.

Stationary PhasePrimary Separation MechanismAdvantages for Quinolinone AnalysisDisadvantages & Mitigation
C18 (Octadecylsilane) Hydrophobic (Reversed-Phase)Excellent starting point; widely applicable and well-understood.[5][8]Peak tailing for basic quinolinones due to interaction with residual silanols.[9][10] Mitigation: Use end-capped columns or operate at a low mobile phase pH.[9][10]
C8 (Octylsilane) Hydrophobic (Reversed-Phase)Less retentive than C18, leading to shorter analysis times for highly hydrophobic derivatives.Similar potential for silanol interactions as C18.
Phenyl-Hexyl Hydrophobic & π-π InteractionsEnhanced selectivity for aromatic compounds due to π-π interactions with the quinolinone ring system.May exhibit different selectivity compared to C18, requiring re-optimization of the mobile phase.
Naphthylpropyl Hydrophobic & π-π InteractionsHas been shown to be effective in separating quinoline alkaloids where C18 columns failed.[11]Less common than C18 and Phenyl phases, with a more limited range of available column dimensions.

Expert Insight: While C18 columns are the conventional first choice, a phenyl-hexyl or similar phase with π-π interaction capabilities should be included in initial column screening experiments. The unique electronic structure of quinolinones often leads to better peak shapes and resolution on these phases.

Mobile Phase Optimization: Driving the Selectivity

The mobile phase composition fine-tunes the separation. Key variables include the organic modifier, pH, and buffer.

  • Organic Modifier (Acetonitrile vs. Methanol):

    • Acetonitrile (ACN): Generally offers lower viscosity (leading to higher efficiency) and is a weaker solvent than methanol in reversed-phase, often providing different selectivity. It is a common choice for quinolinone analysis.[12]

    • Methanol (MeOH): Can offer unique selectivity and is a good alternative to screen. It has been successfully used in methods for quinazolinone derivatives.[5][8]

  • Mobile Phase pH: Quinolinone derivatives are typically basic. Controlling the pH of the mobile phase is critical to ensure consistent ionization and good peak shape.[7]

    • Low pH (e.g., 2.5-3.5): At this pH, the basic nitrogen on the quinolinone ring will be protonated, and the residual silanol groups on the silica-based column packing will be non-ionized. This minimizes undesirable secondary interactions, leading to sharper, more symmetrical peaks.[9][10]

    • Buffer Selection: Use of a buffer (e.g., phosphate, formate, or acetate) is essential to control the pH and ensure method robustness.[7]

Experimental Causality: The diagram below illustrates how adjusting the mobile phase pH can mitigate peak tailing for basic compounds like quinolinones by suppressing the ionization of residual silanol groups on the stationary phase.

G cluster_mid_ph Mid-Range pH (e.g., pH 5-7) cluster_low_ph Low pH (e.g., pH < 4) Quin_N Quin-NH+ Silanol_O Si-O⁻ Quin_N->Silanol_O Ionic Interaction (Causes Tailing) Quin_NH_plus Quin-NH+ Silanol_OH Si-OH Repulsion Interaction Minimized (Symmetrical Peak) Mid_pH_Label Undesirable Interaction cluster_mid_ph cluster_mid_ph Low_pH_Label Desired State cluster_low_ph cluster_low_ph

Caption: Effect of pH on quinolinone and silanol group interactions.

Detector Selection: Seeing Your Analytes
  • UV/Photodiode Array (PDA) Detector: This is the workhorse for purity analysis. Quinolinone derivatives possess strong chromophores, making them readily detectable by UV. A PDA detector is superior to a single-wavelength UV detector as it provides spectral data, which is invaluable for peak purity assessment and identifying co-eluting impurities. Wavelengths are typically selected based on the UV maxima of the parent compound, often in the 254 nm to 340 nm range.[5][12]

  • Mass Spectrometry (MS) Detector: When coupled with HPLC (LC-MS), this detector provides mass information, which is crucial for the identification of unknown impurities and degradation products.[13][14] While not always necessary for routine purity analysis, it is an indispensable tool during method development and for characterizing stress degradation samples.

Recommendation: Develop the method using a PDA detector for routine quality control. Employ LC-MS during development and validation to definitively identify and characterize any significant impurities.

Part 2: A Step-by-Step Protocol for Robust HPLC Method Development

This section outlines a systematic workflow for developing a stability-indicating HPLC method for a novel quinolinone derivative.

Workflow Diagram

The following diagram illustrates a logical and efficient workflow for HPLC method development, from initial planning to final validation.

HPLC_Method_Development_Workflow start 1. Analyte Characterization (pKa, Solubility, UV Spectra) scouting 2. Initial Method Scouting (Column & Mobile Phase Screening) start->scouting optimization 3. Method Optimization (Gradient, Flow Rate, Temp.) scouting->optimization forced_degradation 4. Forced Degradation Study (Acid, Base, Peroxide, Heat, Light) optimization->forced_degradation specificity 5. Assess Specificity & Resolution (Peak Purity Analysis) forced_degradation->specificity specificity->optimization Re-optimize if needed validation 6. Method Validation (ICH Q2(R1)) (Linearity, Accuracy, Precision, etc.) specificity->validation end Final Validated Method validation->end

Caption: A systematic workflow for HPLC method development.

Experimental Protocol: A Generic Starting Point

This protocol provides a robust starting point for the purity analysis of a typical quinolinone derivative.

1. Analyte Characterization:

  • Determine the pKa and solubility of the quinolinone derivative.

  • Acquire a UV spectrum (200-400 nm) to determine the wavelength of maximum absorbance (λmax).[7]

2. Initial Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: PDA at λmax and a broader, lower-energy wavelength (e.g., 254 nm).

  • Injection Volume: 5 µL.

  • Sample Concentration: 0.5 mg/mL in a suitable diluent (e.g., 50:50 Acetonitrile:Water).

3. Method Optimization:

  • Adjust the gradient slope to improve the resolution between the main peak and any observed impurities.

  • If peak shape is poor, consider a different column (e.g., Phenyl-Hexyl) or mobile phase modifier.

  • Once a satisfactory separation is achieved, the method can be optimized for speed by shortening the gradient time or increasing the flow rate, ensuring resolution is not compromised.

4. Forced Degradation Study:

  • Subject the sample solution to stress conditions (e.g., 0.1N HCl, 0.1N NaOH, 3% H₂O₂, heat, and light) to generate potential degradation products.[5][12]

  • Analyze the stressed samples using the optimized method to ensure that all degradation products are well-resolved from the parent peak and from each other. This is the cornerstone of a "stability-indicating" method.

5. Validation:

  • Perform method validation in accordance with ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness.

Part 3: Alternative and Complementary Techniques

While HPLC is the gold standard, other techniques can provide valuable, often orthogonal, information.

TechniquePrincipleApplication in Purity AnalysisLimitations
UPLC-MS Ultra-Performance Liquid Chromatography with Mass SpectrometryOffers higher resolution and faster analysis times than conventional HPLC. MS provides definitive identification of impurities.[4]Higher initial instrument cost.[4]
qNMR Quantitative Nuclear Magnetic ResonanceProvides structural information and can determine purity against a certified standard without the need for a reference standard of the analyte itself.[4]Lower sensitivity compared to HPLC; complex spectra can be difficult to interpret for minor components.[4]
GC-MS Gas Chromatography-Mass SpectrometryUseful for identifying volatile or thermally stable impurities that may not be amenable to HPLC.[4]Requires derivatization for non-volatile compounds; potential for thermal degradation of the analyte.[4]

Developing a robust HPLC method for the purity analysis of quinolinone derivatives is a systematic process that combines theoretical understanding with empirical experimentation. By carefully selecting the column and optimizing the mobile phase, a specific, sensitive, and stability-indicating method can be achieved. The presented workflow and protocols offer a field-proven approach to this critical task, ensuring the quality and safety of these important pharmaceutical compounds. Always ground your final method in a thorough validation that conforms to regulatory expectations, such as those outlined by the ICH.

References

  • Benchchem. (2025). Technical Support Center: HPLC Methods for Quinazolinone Compounds. Benchchem.
  • Benchchem. (2025). A Comprehensive Guide to Purity Assessment of Synthesized 6,8-Dibromoquinolin-3-amine by HPLC. Benchchem.
  • Semantic Scholar. (n.d.). Stability-indicating HPLC Method for Determination of 7,8,9,10-tetrahydroazepino[2,1b]quinazolin-12(6H)-one, a Potential Anticancer Agent. Semantic Scholar.
  • ResearchGate. (2025). Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. ResearchGate.
  • ResearchGate. (2017). Stability Indicating HPLC Method for Determination of 7,8,9,10 Tetrahydroazepino[2,1b]quinazolin-12(6H)-one, a Potential Anti-Cancer Agent. ResearchGate.
  • Science.gov. (n.d.). stability-indicating hplc method: Topics by Science.gov. Science.gov.
  • PMC. (n.d.). Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review. PMC.
  • G-M-I, Inc. (2023). Challenges in HPLC Technology and Potential Solutions. G-M-I, Inc.
  • IJSRED. (2022). RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. IJSRED.
  • Asian Journal of Pharmaceutical Analysis. (n.d.). A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis.
  • IJCRT.org. (2024). Chromatography Method Development For Impurity Analysis And Degradation. IJCRT.org.
  • ResearchGate. (2025). The challenges of the analysis of basic compounds by high performance liquid chromatography: Some possible approaches for improved separations. ResearchGate.
  • Chemistry Research Journal. (2021). A Review on Quinoline: Diverse Pharmacological Agent. Chemistry Research Journal.
  • Novelty Journals. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Novelty Journals.

Sources

The Halogen Effect: A Comparative Analysis of 7-Chloro vs. 7-Bromo Dihydroquinolinone Bioactivity

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Drug Discovery Professionals

In the landscape of medicinal chemistry, the dihydroquinolinone scaffold represents a privileged structure, forming the core of numerous compounds with a wide array of biological activities, including notable anticancer and antimicrobial properties.[1] The strategic modification of this scaffold is a cornerstone of drug discovery, with halogenation at the C7 position being a common approach to modulate potency and selectivity. This guide provides an in-depth comparison of the biological activities of 7-chloro- and 7-bromo-dihydroquinolinones, synthesizing available data to inform the rational design of next-generation therapeutic agents. While direct head-to-head comparative studies are limited, a careful analysis of structure-activity relationships (SAR) across various quinoline derivatives offers valuable insights.

The Chemical Rationale: Chlorine vs. Bromine

The choice between a chlorine and a bromine substituent at the 7-position of the dihydroquinolinone core is not arbitrary. It is a calculated decision based on the distinct physicochemical properties of these halogens, which can significantly influence a molecule's interaction with its biological target.

  • Electronegativity and Inductive Effects: Chlorine is more electronegative than bromine, resulting in a stronger electron-withdrawing inductive effect. This can alter the electron density of the quinoline ring system, potentially impacting binding affinities and metabolic stability.

  • Atomic Radius and Steric Hindrance: Bromine has a larger atomic radius than chlorine. This increase in size can provide a better fit into a hydrophobic pocket of a target protein, but it can also introduce steric hindrance that may be detrimental to binding.

  • Lipophilicity: Both chlorine and bromine increase the lipophilicity of a molecule compared to an unsubstituted analog. This can enhance membrane permeability and cellular uptake, but excessive lipophilicity can lead to off-target effects and poor solubility. The contribution to lipophilicity differs slightly between the two halogens.

These fundamental differences are the basis for the observed variations in the biological activity of 7-chloro and 7-bromo dihydroquinolinones.

Comparative Biological Activity: Anticancer and Antimicrobial Effects

The dihydroquinolinone scaffold has been extensively investigated for its potential as both an anticancer and antimicrobial agent. The nature of the halogen at the C7 position can significantly impact these activities.

Anticancer Activity

For instance, a study on 7-substituted-4-aminoquinolines revealed that 7-iodo and 7-bromo derivatives were as active as their 7-chloro counterparts against both chloroquine-susceptible and -resistant Plasmodium falciparum.[5] While this study focuses on antimalarial activity, the similar potency of chloro and bromo analogs suggests that for this particular scaffold and target, the larger halogens do not negatively impact activity and may even be beneficial.

Conversely, another review on quinoline-based anticancer agents noted that in one series of compounds, a 7-chloro substitution on the quinoline ring led to a decrease in cytotoxic activity.[2] However, it's crucial to recognize that the overall activity is highly dependent on the entire molecular structure. For example, 7-chloroquinoline hydrazones have demonstrated significant cytotoxic activity against a panel of cancer cell lines.[6]

A comparative study on halogenated flavones, another class of biologically active compounds, found that a bromine substitution could markedly enhance anti-proliferative potency compared to chlorinated analogues, attributing this to the larger size and higher electrophilicity of the bromine atom.[7] This suggests that for certain biological targets, the properties of bromine may be more favorable for potent interactions.

Table 1: Hypothetical Comparative Anticancer Activity (IC50 in µM)

Compound Class7-SubstituentCancer Cell LineHypothetical IC50 (µM)Rationale
Dihydroquinolinone-X7-ChloroMCF-7 (Breast)5.2Based on general activity of chlorinated quinolines.
Dihydroquinolinone-Y7-BromoMCF-7 (Breast)3.8Potential for enhanced activity due to increased lipophilicity and polarizability, assuming a favorable interaction with the target.
Dihydroquinolinone-X7-ChloroHCT-116 (Colon)8.1Activity is cell-line dependent.
Dihydroquinolinone-Y7-BromoHCT-116 (Colon)6.5Potential for enhanced activity.

Note: The IC50 values in this table are hypothetical and for illustrative purposes only, as direct comparative experimental data for 7-chloro vs. 7-bromo dihydroquinolinones is not available in the cited literature. The rationale is based on extrapolating findings from related compound classes.

Antimicrobial Activity

The quinoline core is a well-established pharmacophore in antimicrobial drug discovery.[1] The nature of the halogen at the C7 position can influence the spectrum and potency of antimicrobial activity.

Again, drawing parallels from the broader quinoline literature, a study on 7-substituted-4-aminoquinolines showed comparable activity for 7-chloro and 7-bromo analogs against P. falciparum.[5] This suggests that in the context of antiprotozoal activity, the two halogens can be somewhat interchangeable in terms of potency.

In the realm of antibacterial agents, fluoroquinolones are a prominent class. While not dihydroquinolinones, the principles of halogen substitution are relevant. The substitution at position 7 is known to significantly impact the antibacterial spectrum and potency.[1]

Table 2: Hypothetical Comparative Antimicrobial Activity (MIC in µg/mL)

Compound Class7-SubstituentBacterial StrainHypothetical MIC (µg/mL)Rationale
Dihydroquinolinone-Z7-ChloroS. aureus (Gram-positive)16Based on the known antimicrobial activity of quinoline derivatives.
Dihydroquinolinone-W7-BromoS. aureus (Gram-positive)12The larger bromine atom might lead to improved interactions with bacterial enzymes.
Dihydroquinolinone-Z7-ChloroE. coli (Gram-negative)32Gram-negative bacteria often exhibit lower susceptibility.
Dihydroquinolinone-W7-BromoE. coli (Gram-negative)28Potential for slightly enhanced activity.

Note: The MIC values in this table are hypothetical and for illustrative purposes only, as direct comparative experimental data for 7-chloro vs. 7-bromo dihydroquinolinones is not available in the cited literature. The rationale is based on general principles of antimicrobial drug design.

Experimental Protocols for Biological Evaluation

To enable researchers to conduct their own comparative studies, we provide detailed, standardized protocols for assessing the anticancer and antimicrobial activities of 7-chloro and 7-bromo dihydroquinolinones.

In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8][9]

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well microplate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 7-chloro and 7-bromo dihydroquinolinone derivatives in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow cluster_prep Preparation cluster_incubation Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding 1. Seed Cells in 96-well Plate compound_prep 2. Prepare Compound Dilutions treatment 3. Add Compounds to Cells compound_prep->treatment incubation_48h 4. Incubate for 48-72h treatment->incubation_48h add_mtt 5. Add MTT Reagent incubation_48h->add_mtt incubation_4h 6. Incubate for 4h add_mtt->incubation_4h add_dmso 7. Add Solubilizing Agent (DMSO) incubation_4h->add_dmso read_plate 8. Read Absorbance at 570nm add_dmso->read_plate calc_ic50 9. Calculate IC50 Values read_plate->calc_ic50

Caption: Workflow of the MTT assay for determining cytotoxicity.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[10][11]

Step-by-Step Protocol:

  • Compound Preparation: Prepare serial twofold dilutions of the 7-chloro and 7-bromo dihydroquinolinone derivatives in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized suspension of the test bacterium equivalent to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacterium.

Broth_Microdilution_Workflow start Start prep_compounds 1. Prepare Serial Dilutions of Compounds in 96-well Plate start->prep_compounds prep_inoculum 2. Prepare Standardized Bacterial Inoculum prep_compounds->prep_inoculum inoculate 3. Inoculate Wells with Bacteria prep_inoculum->inoculate incubate 4. Incubate Plate at 37°C for 16-20h inoculate->incubate read_mic 5. Determine MIC (Lowest Concentration with No Visible Growth) incubate->read_mic end End read_mic->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion and Future Directions

The decision to utilize a 7-chloro or 7-bromo substituent on a dihydroquinolinone scaffold is a nuanced one that requires careful consideration of the intended biological target and desired pharmacological profile. While direct comparative data is sparse, the existing literature on quinoline derivatives suggests that both halogens can be effective in conferring potent biological activity. The subtle differences in their physicochemical properties can be exploited to fine-tune potency, selectivity, and pharmacokinetic parameters.

Future research should focus on direct, head-to-head comparisons of 7-chloro and 7-bromo dihydroquinolinone analogs in a variety of biological assays. Such studies will provide invaluable data for building more accurate structure-activity relationship models and will undoubtedly accelerate the discovery of novel dihydroquinolinone-based therapeutics.

References

  • Broth microdilution. (n.d.). In Wikipedia. Retrieved February 17, 2026, from [Link]

  • Gontijo, M. (2025, March 7). Antimicrobial Susceptibility Testing (Microdilution Technique). NC DNA Day Blog.
  • Use of standard disks as an antibiotics source for the working solutions preparation greatly simplifies a testing by serial microdilution method and makes it available to most microbiological labor
  • MTT assay protocol. (n.d.). Abcam.
  • Cell Viability Assays. (2013, May 1). In Assay Guidance Manual.
  • Protocol for Cell Viability Assays. (2022, January 18). BroadPharm.
  • MDRO Susceptibility Testing by Broth Microdilution. (n.d.). Thermo Fisher Scientific - ES.
  • MTT Assay Protocol. (n.d.).
  • Detailed protocol for MTT Cell Viability and Proliferation Assay. (2024, April 2). ResearchHub.
  • A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. (n.d.).
  • Comprehensive review on current developments of quinoline-based anticancer agents. (2016, December 1). [Journal Name].
  • Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review. (n.d.). [Journal Name].
  • In Vitro Anticancer Evaluation of Some Synthesized 2H-Quinolinone and Halogenated 2H-Quinolinone Derivatives as Therapeutic Agents. (2020). Anticancer Agents in Medicinal Chemistry.
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025, August 27). RSC Advances.
  • Exploring the antimicrobial and cytotoxic potential of novel chloroquine analogues. (n.d.). Future Medicinal Chemistry.
  • Impact of the Halogen Substitution Pattern on the Biological Activity of Organoruthenium 8-Hydroxyquinoline Anticancer Agents. (2015, December 1). Organometallics.
  • 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. (2023, May 3). MDPI.
  • Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. (2022, October 8). MDPI.
  • Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. (2020, August 21). [Journal Name].
  • Anti-HIV and Antimicrobial Activity of 7-Hydrazino-8-hydroxyquinoline-Based Aromatic Hydrazones. (2025, August 29). MDPI.
  • Tekwani, B. L., & Walker, L. A. (1998). Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines. Journal of Medicinal Chemistry, 41(25), 5035–5041.
  • Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. (n.d.). Oriental Journal of Chemistry.
  • Synthesis, Antimicrobial Activity and Molecular Docking Studies of 7-Bromoquinoline-5,8-dione containing Aryl sulphonamides. (2019, September 29).
  • Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes. (2023, May 18). MDPI.
  • Spectroscopic Analyses and Antimicrobial Activity of Novel Ciprofloxacin and 7-Hydroxy-4-methylcoumarin, the Plant-Based Natural Benzopyrone Deriv

Sources

Technical Comparison Guide: IR Characterization of 7-chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Topic: IR Spectroscopy Characteristic Peaks of 7-chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one Content Type: Publish Comparison Guide

Executive Summary

This guide provides a rigorous spectroscopic analysis of 7-chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one (referred to herein as Target-Q ). As a critical scaffold in the synthesis of bioactive quinolones and potential anticancer agents, accurate identification of Target-Q is essential for validating reaction endpoints.

This document compares the infrared (IR) spectral signature of Target-Q against its open-chain synthetic precursor (N-(3-chloropropanoyl) derivative). This comparison serves as a primary Process Analytical Technology (PAT) method to confirm cyclization and purity.

Structural Analysis & Theoretical Framework

The infrared spectrum of Target-Q is defined by the interplay between the fused benzene ring, the secondary amine, and the carbonyl group within the saturated dihydro-ring system.

Key Vibrational Modes
  • C=O Stretch (The Diagnostic Peak): Unlike simple aryl ketones (~1680 cm⁻¹), the carbonyl in Target-Q is part of a vinylogous amide system (N-Ar-C=O). The electron-donating nitrogen (N1) pushes electron density into the ring, increasing the single-bond character of the carbonyl (C4), shifting the frequency to a lower wavenumber (1635–1660 cm⁻¹ ).

  • N-H Stretch: The secondary amine (N1-H) typically appears as a sharp band in the 3300–3400 cm⁻¹ region, distinct from the broad O-H bands of potential hydrolysis impurities.

  • Substituent Effects:

    • 7-Chloro (EWG): Inductive withdrawal slightly stiffens the ring bonds but has minimal impact on the C=O frequency compared to the resonance effect.

    • 6-Methyl (EDG): Weakly donates density, stabilizing the aromatic system.

Diagram: Synthesis & Spectral Evolution

The following diagram illustrates the transformation from the open-chain precursor to the cyclic Target-Q , highlighting the loss of the Amide II band and the shift in Carbonyl frequency.

G Precursor Precursor (Open Chain Amide) C=O: ~1660-1690 cm⁻¹ (Amide I) Band: Amide II (~1550 cm⁻¹) Present Reaction Friedel-Crafts Cyclization (AlCl3 or Acid) Precursor->Reaction Ring Closure Target Target-Q (Cyclic Aryl Ketone) C=O: ~1635-1660 cm⁻¹ Band: Amide II Absent Reaction->Target Formation of C4-C4a Bond

Caption: Spectral evolution during the cyclization of the N-(3-chloropropanoyl) precursor to 7-chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one.

Comparative Spectral Analysis

The most effective way to validate Target-Q is by comparing it to its immediate precursor, typically N-(3-chloropropanoyl)-3-chloro-4-methylaniline .

Table 1: Critical Peak Assignments & Comparison
Vibrational ModeTarget-Q (Cyclic Product)Precursor (Open Chain Amide)Comparison Insight
C=O Stretch 1635 – 1660 cm⁻¹ 1660 – 1690 cm⁻¹Target-Q shows a distinct shift to lower wavenumbers due to conjugation with the fused aromatic ring (Aryl Ketone vs. Amide I).
N-H Stretch 3300 – 3350 cm⁻¹ 3250 – 3300 cm⁻¹The cyclic amine N-H is typically sharper and less H-bonded than the amide N-H.
Amide II (N-H Bend) ABSENT 1530 – 1560 cm⁻¹ Primary Indicator. The disappearance of the strong Amide II band confirms ring closure.
C-Cl Stretch 700 – 800 cm⁻¹700 – 800 cm⁻¹Remains relatively constant; useful for confirming the integrity of the halogen substituent.
C-H (Aliphatic) 2850 – 2950 cm⁻¹2850 – 2950 cm⁻¹Represents the -CH₂-CH₂- bridge in the product and the propyl chain in the precursor.
Detailed Causality
  • The "Amide II" Disappearance: In the precursor, the N-H bending vibration couples with the C-N stretching to create the "Amide II" band (~1550 cm⁻¹). Upon cyclization to Target-Q , the nitrogen becomes part of a rigid ring system (secondary aniline type). Anilines do not exhibit an Amide II band; instead, they show a weaker N-H bending mode near 1500 cm⁻¹ which is often obscured by aromatic ring breathing modes. The absence of a discrete peak at 1550 cm⁻¹ is the definitive proof of cyclization.

  • Carbonyl Shift: The precursor's carbonyl is a secondary amide. The product's carbonyl is a conjugated aryl ketone. While their regions overlap, the Target-Q peak is typically sharper and shifted to a lower frequency (red-shift) due to the resonance donation from the N1 position through the benzene ring.

Experimental Protocol

To ensure reproducibility and high-quality spectral data, follow this self-validating protocol.

Method: Fourier Transform Infrared Spectroscopy (FT-IR) Mode: Attenuated Total Reflectance (ATR) or KBr Pellet.

  • Sample Preparation (ATR):

    • Ensure the ATR crystal (Diamond or ZnSe) is chemically clean. Run a background scan (air).

    • Place ~5 mg of solid Target-Q on the crystal.

    • Apply pressure using the clamp until the force gauge indicates optimal contact. Note: Inconsistent pressure can alter peak intensity ratios.

  • Sample Preparation (KBr Pellet - Alternative):

    • Mix 1-2 mg of sample with 100 mg of spectroscopic grade KBr.

    • Grind to a fine powder (particle size < 2 µm) to avoid Christiansen effect (scattering).

    • Press at 10 tons for 2 minutes to form a transparent pellet.

  • Acquisition Parameters:

    • Resolution: 4 cm⁻¹

    • Scans: 16 or 32 (to improve Signal-to-Noise ratio).

    • Range: 4000 – 450 cm⁻¹.

  • Validation Criteria (Self-Check):

    • Baseline: Should be flat and >95% T (for KBr) or near 100% T (for ATR) in non-absorbing regions.

    • C=O Intensity: The peak at ~1645 cm⁻¹ must be the strongest or second-strongest feature.

    • Water Check: Minimal broadness at 3400 cm⁻¹ (unless N-H is broad). Sharp peaks indicate dry sample.

References
  • Dhani, R. (2012). Synthesis and characterization of quinazolinone derivatives. Der Pharma Chemica, 4(5), 1917-1922. (Provides comparative spectral data for methylated quinazolinone/quinolinone cores).

  • Kumar, K. H., et al. (2004).[1] Synthesis of 2-aryl-2,3-dihydroquinolin-4(1H)-ones on silica gel impregnated with indium(III) chloride.[1] Synthesis, 63-68.[1] (Details the synthesis and spectral characterization of dihydroquinolinone analogs).

  • National Institutes of Health (NIH). (2012). Crystal structure of rac-2-(2-chloro-6-methylquinolin-3-yl)-2,3-dihydroquinolin-4(1H)-one. PubChem / IUCr. (Structural confirmation of the 6-methyl-dihydroquinolinone scaffold).

  • Skoog, D. A., et al. (2017). Principles of Instrumental Analysis. Cengage Learning. (Authoritative text for IR peak assignment rules regarding Amide I/II vs. Aryl Ketones).

Sources

Navigating the Solid State: A Comparative Guide to the Crystallographic Landscape of 7-chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

In the pursuit of novel therapeutics, a profound understanding of a molecule's three-dimensional structure is paramount. X-ray crystallography provides the definitive map of atomic positions, offering invaluable insights into intermolecular interactions, polymorphism, and solid-state stability—all critical parameters in drug design and development. This guide focuses on the crystallographic characteristics of 7-chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one, a heterocyclic scaffold of significant interest in medicinal chemistry.

While a definitive crystal structure for 7-chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one is not publicly available in the Cambridge Structural Database (CSD) or other public repositories at the time of this publication, a comparative analysis of structurally related analogs provides a robust framework for predicting its crystallographic behavior.[1][2][3][4] This guide will dissect the crystallographic data of closely related quinolinone derivatives to infer the likely structural attributes of our target compound, offering a valuable predictive tool for researchers in the field.

The Structural Context: Quinolones in Focus

The quinolone moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous antibacterial, anticancer, and anti-inflammatory agents.[5][6] The addition of a chlorine atom at the 7-position and a methyl group at the 6-position, combined with the saturation of the C2-C3 bond to form the 2,3-dihydroquinolin-4(1H)-one, modulates the electronic and steric properties of the molecule, influencing its biological activity and, crucially, its crystal packing.

Comparative Crystallographic Analysis

To construct a predictive model for the crystal structure of 7-chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one, we will examine the crystallographic data of two key analogs for which single-crystal X-ray data is available: rac-2-(2-Chloro-6-methylquinolin-3-yl)-2,3-dihydroquinolin-4(1H)-one[7] and 2-(2-Chloro-6,7-dimethylquinolin-3-yl)-2,3-dihydroquinolin-4(1H)-one.[8] These compounds share the core 2,3-dihydroquinolin-4(1H)-one skeleton and feature chloro and methyl substitutions, providing a strong basis for comparison.

Parameterrac-2-(2-Chloro-6-methylquinolin-3-yl)-2,3-dihydroquinolin-4(1H)-one[7]2-(2-Chloro-6,7-dimethylquinolin-3-yl)-2,3-dihydroquinolin-4(1H)-one[8]
Empirical Formula C₁₉H₁₅ClN₂OC₂₀H₁₇ClN₂O
Formula Weight 322.78336.81
Crystal System OrthorhombicTriclinic
Space Group P bcaP -1
a (Å) 13.8912 (8)7.7345 (4)
b (Å) 12.4572 (4)10.6196 (6)
c (Å) 17.8617 (11)11.3463 (4)
α (°) 9096.425 (2)
β (°) 90100.068 (3)
γ (°) 90109.576 (1)
Volume (ų) 3090.9 (3)849.84 (7)
Z 82
Calculated Density (Mg/m³) 1.3881.315
R-factor (%) 6.24.8

Analysis of Comparative Data:

The comparison reveals that even with the addition of a single methyl group, the crystal system and space group can change dramatically, shifting from an orthorhombic to a triclinic system. This highlights the sensitivity of crystal packing to minor structural modifications. For our target molecule, 7-chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one, the absence of the bulky substituent at the 2-position present in the analogs would likely lead to a more compact and potentially higher symmetry packing arrangement. The presence of the N-H and C=O groups suggests that hydrogen bonding will be a dominant intermolecular interaction, likely forming dimers or chains, a common motif in related quinolinone structures.

Experimental Protocols: A Blueprint for Crystallization and Data Collection

The successful acquisition of high-quality crystals suitable for X-ray diffraction is often the most challenging step.[9] The following protocols are based on established methods for crystallizing quinoline derivatives and the specific conditions reported for the comparative compounds.[7][8][9]

Crystallization Workflow

G cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_data_collection X-ray Diffraction synthesis Synthesis of 7-chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one dissolution Dissolution in appropriate solvent (e.g., Ethanol, Acetone, DMF) synthesis->dissolution filtration Filtration to remove impurities dissolution->filtration crystallization_method Slow Evaporation / Vapor Diffusion / Slow Cooling filtration->crystallization_method crystal_growth Crystal Growth crystallization_method->crystal_growth mounting Crystal Mounting crystal_growth->mounting diffractometer Data Collection on Diffractometer (e.g., Bruker APEXII CCD) mounting->diffractometer data_processing Data Processing & Structure Solution (e.g., SHELXL) diffractometer->data_processing

Caption: General workflow for obtaining X-ray crystallography data.

Step-by-Step Crystallization Protocol (Slow Evaporation)
  • Dissolution: Dissolve approximately 10-20 mg of purified 7-chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one in a minimal amount of a suitable solvent (e.g., ethanol, acetone, or a mixture) at room temperature to achieve a saturated or near-saturated solution. The choice of solvent is critical and may require screening of several options.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial to remove any particulate matter that could act as unwanted nucleation sites.

  • Evaporation: Cover the vial with a cap containing a few small perforations or with parafilm punctured with a needle. This allows for slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment, such as a desiccator or a dedicated crystallization chamber, at a constant temperature.

  • Monitoring: Monitor the vial periodically for the formation of single crystals over several days to weeks.

X-ray Data Collection and Structure Refinement
  • Crystal Selection and Mounting: A suitable single crystal of appropriate size and quality is selected under a microscope and mounted on a goniometer head.

  • Data Collection: X-ray diffraction data is collected using a diffractometer, typically with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54178 Å) radiation.[10] The crystal is maintained at a constant temperature (e.g., 100 K or 296 K) during data collection to minimize thermal vibrations.[10]

  • Data Processing: The collected diffraction data is processed, integrated, and scaled using software packages such as SAINT or HKL-2000.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and refined by full-matrix least-squares on F² using software like the SHELX suite.

Predicted Molecular and Packing Features

Based on the analysis of related structures, we can predict several key features for the crystal structure of 7-chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one.

G cluster_molecule Molecular Features cluster_packing Crystal Packing planar_core Largely Planar Quinolinone Core h_bonding N-H...O Hydrogen Bonding pi_stacking π-π Stacking Interactions planar_core->pi_stacking nh_donor N-H Donor nh_donor->h_bonding co_acceptor C=O Acceptor co_acceptor->h_bonding cl_substituent Chloro Substituent me_substituent Methyl Substituent dimers_chains Formation of Dimers or Chains h_bonding->dimers_chains

Caption: Predicted intermolecular interactions for the target compound.

The presence of the N-H donor and the C=O acceptor strongly suggests the formation of robust hydrogen bonds, which will likely be the primary determinant of the crystal packing. These hydrogen bonds could lead to the formation of centrosymmetric dimers or extended chains. Furthermore, the aromatic quinolinone core is expected to participate in π-π stacking interactions, further stabilizing the crystal lattice. The chloro and methyl substituents will influence the offset and distance of these π-π interactions.

Conclusion

While the definitive crystal structure of 7-chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one remains to be determined, this comparative guide provides a robust, data-driven framework for anticipating its solid-state properties. By leveraging the crystallographic data of structurally similar compounds, researchers can make informed decisions regarding crystallization strategies, anticipate potential polymorphism, and gain a deeper understanding of the structure-property relationships for this important class of molecules. The experimental protocols outlined herein offer a practical starting point for obtaining high-quality single crystals, a crucial step towards elucidating the precise three-dimensional architecture of this promising therapeutic scaffold.

References

  • Bouraiou, A., et al. (n.d.). rac-2-(2-Chloro-6-methylquinolin-3-yl)-2,3-dihydroquinolin-4(1H) - NIH.
  • Benzerka, S., et al. (n.d.). 2-(2-Chloro-6,7-dimethylquinolin-3-yl)-2,3-dihydroquinolin-4(1H)-one - PMC - NIH.
  • National Center for Biotechnology Information. (n.d.). 7-Chloro-4-hydroxyquinoline. PubChem.
  • BenchChem. (n.d.). X-ray Crystallography of 2-(2-Chloroethyl)quinoline Derivatives: A Comparative Guide.
  • National Center for Biotechnology Information. (2024, February 7). 7-Chloro-4-methyl-6-nitroquinolin-2(1h)-one. PubChem.
  • MDPI. (2022, February 6). Synthesis, X-ray Structure, Hirshfeld, DFT and Biological Studies on a Quinazolinone-Nitrate Complex.
  • Publishing at the Library. (n.d.). View of Cambridge Structural Database (WebCSD) | Issues in Science and Technology Librarianship.
  • Re3data.org. (n.d.). Cambridge Structural Database.
  • Taylor & Francis. (2018, May 18). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity.
  • (n.d.). Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I.
  • ResearchGate. (n.d.). Structures of the quinoline derivatives.
  • National Center for Biotechnology Information. (n.d.). 7-Chloro-4-hydroxy-3-nitroquinoline. PubChem.
  • CCDC. (n.d.). The Largest Curated Crystal Structure Database.
  • ResearchGate. (2025, August 6). Design, Synthesis, X-Ray Crystallographic Study and Anticancer Activity of Novel 4-(7-Chloro-1-methylquinolin-4-(1H)-ylideneamino)- phenyl-3-(dimethylamino)-prop-2-en-1-one.
  • Impactfactor. (2021, October 15). Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives.
  • ResearchGate. (2025, February 15). (PDF) The Cambridge Structural Database.
  • BenchChem. (n.d.). Revolutionizing Drug Development: Advanced Crystallization Techniques for Quinoline Derivatives.
  • National Center for Biotechnology Information. (n.d.). 7-Chloro-3-hydroxyquinolin-2(1H)-one. PubChem.
  • National Center for Biotechnology Information. (n.d.). 2,3-dihydroquinolin-4(1H)-one. PubChem.
  • Chemistry LibreTexts. (2022, August 28). 7.3: X-ray Crystallography.
  • Universitat Autònoma de Barcelona Research Portal. (2016, May 11). CCDC 1479350: Experimental Crystal Structure Determination.
  • National Center for Biotechnology Information. (n.d.). 4,7-Dichloroquinoline. PubChem.
  • Organic Chemistry Portal. (n.d.). 2,3-Dihydroquinolin-4-one synthesis.
  • ResearchGate. (n.d.). (PDF) 3-Chloro-4-methylquinolin-2(1H)-one.
  • RCSB PDB. (2019, November 6). 6OIM: Crystal Structure of human KRAS G12C covalently bound to AMG 510.
  • ResearchGate. (2025, November 8). The crystal structure of 4-(3-carboxy-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinolin-7-yl)piperazin-1-ium 2-fluorobenzoate hydrate, C23H25F2N3O6.
  • Google Patents. (n.d.). US20230192682A1 - Improved synthesis of kras g12c inhibitor compound.

Sources

A Researcher's Guide to Synthesis Validation: Using Melting Point to Verify 7-chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and medicinal chemistry, the structural and stereochemical integrity of novel small molecules is paramount. The quinolinone scaffold, a privileged structure in pharmacology, serves as a core component in numerous therapeutic agents. The synthesis of its derivatives, such as 7-chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one, demands rigorous validation to ensure that the material proceeding to downstream biological assays is, unequivocally, the target compound of desired purity.

This guide provides an in-depth analysis of using melting point determination—a classical, yet profoundly insightful technique—as a primary method for validating the synthesis of this quinolinone derivative. We will explore the causality behind the experimental choices, compare its performance with modern spectroscopic methods, and provide actionable protocols for researchers in the field.

The Synthetic Pathway: A Foundation of Confidence

The most common and reliable route to substituted 2,3-dihydroquinolin-4(1H)-ones is through an intramolecular Friedel-Crafts cyclization of an N-aryl-β-alanine precursor. This precursor is typically synthesized via a Michael addition of an aniline to an acrylic acid derivative. The choice of a strong acid catalyst, such as polyphosphoric acid (PPA) or sulfuric acid, is critical for efficiently driving the electrophilic aromatic substitution to form the quinolinone ring.

The selection of 3-chloro-4-methylaniline as the starting material directly dictates the substitution pattern on the resulting quinolinone ring, ensuring the desired 7-chloro-6-methyl configuration.

Visualizing the Synthesis Workflow

The following diagram outlines the key stages from starting materials to the validated final product, emphasizing the central role of melting point analysis as a quality control checkpoint.

G cluster_synthesis Part 1: Synthesis cluster_purification Part 2: Purification & Isolation cluster_validation Part 3: Validation A Start: 3-chloro-4-methylaniline + Acrylic Acid B Michael Addition (N-Arylation) A->B C Intermediate: 3-((3-chloro-4-methylphenyl)amino)propanoic acid B->C D Intramolecular Cyclization (Polyphosphoric Acid, Heat) C->D E Crude Product: 7-chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one D->E F Work-up & Neutralization E->F G Recrystallization (e.g., from Ethanol/Water) F->G H Isolation of Pure Crystals G->H I Melting Point Determination H->I J Spectroscopic Analysis (NMR, IR, MS) H->J K Final Validated Product

Caption: Workflow from synthesis to validation of the target quinolinone.

Melting Point: The Litmus Test for Purity

Melting point is not merely a physical constant; it is a sensitive indicator of purity. A pure crystalline solid exhibits a sharp, well-defined melting range (typically <1°C), whereas an impure sample will display a depressed and broadened melting range. This phenomenon, known as melting point depression, is a colligative property directly resulting from the disruption of the crystal lattice by impurity molecules.

For 7-chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one, a sharp melting point at the literature value of 178-180 °C serves as a strong, initial confirmation of both identity and purity. A significant deviation or a broad melting range immediately signals the presence of unreacted starting materials, byproducts, or residual solvent, necessitating further purification.

Experimental Protocol: Melting Point Determination
  • Sample Preparation: Ensure the synthesized crystals are completely dry. Grind a small amount of the crystals into a fine powder.

  • Capillary Loading: Tightly pack the powder into a capillary tube to a height of 2-3 mm. Proper packing is crucial for uniform heat transfer.

  • Instrument Setup: Place the capillary tube into a calibrated melting point apparatus.

  • Ramp Rate: Begin heating at a rapid rate (10-15 °C/min) to approach the expected melting point. Approximately 20 °C below the expected value, reduce the ramp rate to 1-2 °C/min. This slow rate is essential for accurately observing the melting range.

  • Observation: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2.

  • Validation: Compare the observed melting range with the reference value. A sharp range matching the literature value indicates high purity.

A Comparative Analysis: Melting Point vs. Spectroscopic Techniques

While melting point is a powerful, rapid, and cost-effective validation tool, it does not provide structural information. A comprehensive validation strategy integrates melting point data with modern spectroscopic methods. Each technique offers unique insights, and their combined data provides an irrefutable confirmation of the compound's identity and purity.

TechniqueInformation ProvidedSpeed & CostSample AmountKey Strengths & Limitations
Melting Point Purity assessment; Identity confirmation (if known)Very fast; Low cost< 5 mgStrength: Excellent, rapid indicator of purity. Limitation: Provides no structural information; useless for oils or amorphous solids.
¹H NMR Detailed molecular structure; Number and environment of protonsModerate speed; High instrument cost2-10 mgStrength: Unambiguous structure elucidation. Limitation: Can be insensitive to small amounts of impurities without a known reference standard.
Mass Spectrometry (MS) Molecular weight; Elemental composition (HRMS)Fast; High instrument cost< 1 mgStrength: Confirms the molecular formula with high accuracy. Limitation: Does not provide information on connectivity or isomerism.
Infrared (IR) Spectroscopy Presence of key functional groups (e.g., C=O, N-H)Very fast; Low cost< 2 mgStrength: Quick confirmation of functional groups. Limitation: Provides a molecular "fingerprint" but not a complete structure.
The Synergy of Techniques: A Self-Validating System

True trustworthiness in synthesis validation comes from the convergence of data from orthogonal techniques.

  • Initial Confirmation (IR & Melting Point): After recrystallization, an IR spectrum should confirm the presence of the characteristic ketone (C=O) stretch (~1680 cm⁻¹) and the N-H stretch (~3300 cm⁻¹). A subsequent sharp melting point measurement matching the literature value provides strong evidence of a pure, successfully synthesized product.

  • Structural Verification (NMR): A ¹H NMR spectrum provides the definitive structural proof. For 7-chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one, one would expect to see two aromatic singlets, two aliphatic triplets corresponding to the adjacent CH₂ groups, and a broad singlet for the N-H proton.

  • Molecular Formula Confirmation (MS): High-resolution mass spectrometry (HRMS) should yield a molecular ion peak corresponding to the exact mass of C₁₀H₁₀ClNO, confirming the elemental composition and corroborating the NMR data.

Conclusion

The validation of a chemical synthesis is a cornerstone of scientific rigor. While modern spectroscopic techniques like NMR and mass spectrometry are indispensable for absolute structural elucidation, the classical technique of melting point determination remains a uniquely powerful, efficient, and accessible tool for the initial and crucial assessment of purity. For a compound like 7-chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one, a sharp melting range of 178-180 °C is not just a physical property; it is the first hallmark of a successful synthesis, providing the confidence needed to advance a promising molecule in the drug development pipeline.

References

  • Kubo, K., et al. (1990). Synthesis and Angiotensin Converting Enzyme Inhibitory Activity of 4-Oxo-1,2,3,4-tetrahydroquinolines and Related Compounds. Chemical & Pharmaceutical Bulletin, 38(10), 2853-2855. Available from: [Link]

Comparative study of dihydroquinolinone vs tetrahydroquinoline reactivity

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Analysis of Dihydroquinolinone and Tetrahydroquinoline Reactivity: A Guide for Synthetic and Medicinal Chemists

Authored by Dr. Evelyn Reed, Senior Application Scientist

In the landscape of heterocyclic chemistry, dihydroquinolinones and tetrahydroquinolines represent two closely related yet distinct scaffolds with profound implications in drug discovery and materials science. While separated by only a single degree of unsaturation, their reactivity profiles diverge significantly, offering unique opportunities and challenges in synthetic applications. This guide provides a comprehensive comparative analysis of their chemical behavior, supported by experimental data and mechanistic insights to inform reaction design and compound library synthesis.

Introduction: A Tale of Two Cores

Dihydroquinolinones (DHQs) and tetrahydroquinolines (THQs) are bicyclic heterocyclic compounds sharing a quinoline core. The key structural distinction lies in the saturation level of the pyridine ring. DHQs possess an α,β-unsaturated carbonyl system, rendering them analogous to enones, while THQs feature a fully saturated nitrogen-containing ring, bestowing upon them properties akin to N-arylanilines. This fundamental difference dictates their electron density distribution, steric accessibility, and ultimately, their chemical reactivity. Understanding these nuances is paramount for researchers aiming to leverage these scaffolds for specific applications.

The Reactive Profile of Dihydroquinolinones: An Electrophilic Hub

The dihydroquinolinone core is characterized by the presence of a conjugated enone system, which makes it an excellent electrophile. This feature governs a majority of its characteristic reactions.

Michael Addition: The Workhorse Reaction

The C3 position of the dihydroquinolinone ring is highly susceptible to nucleophilic attack via a Michael addition. This reaction is a cornerstone for introducing a wide array of substituents.

  • Mechanism: The reaction proceeds via the attack of a nucleophile on the β-carbon (C3) of the enone system, leading to the formation of an enolate intermediate, which is subsequently protonated.

Michael_Addition cluster_reactants Reactants DHQ Dihydroquinolinone Intermediate Enolate Intermediate DHQ->Intermediate 1. Michael Addition Nucleophile Nu- Product C3-Substituted Tetrahydroquinolinone Intermediate->Product 2. Protonation

Caption: Michael addition to a dihydroquinolinone.

  • Experimental Protocol: Thiol Addition to a Dihydroquinolinone

    • Dissolve 1 equivalent of the starting dihydroquinolinone in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

    • Add 1.2 equivalents of the desired thiol nucleophile.

    • Introduce a catalytic amount (0.1 equivalents) of a base, for instance, triethylamine (TEA) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), to facilitate the reaction.

    • Stir the reaction mixture at room temperature and monitor its progress using thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate it under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Carbonyl Chemistry: A Gateway to Diversity

The carbonyl group at the C2 position is another reactive handle. It can undergo a variety of classical carbonyl reactions.

  • Reduction: The carbonyl can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH₄), yielding a 2-hydroxytetrahydroquinoline.

  • Grignard and Organolithium Addition: The addition of organometallic reagents leads to the formation of tertiary alcohols at the C2 position.

The Reactive Nature of Tetrahydroquinolines: A Nucleophilic and Aromatic System

In contrast to the electrophilic nature of dihydroquinolinones, tetrahydroquinolines exhibit reactivity characteristic of secondary anilines. The lone pair on the nitrogen atom and the electron-rich aromatic ring are the primary sites of reaction.

N-Functionalization: Modulating Properties

The nitrogen atom in the tetrahydroquinoline core is nucleophilic and readily undergoes reactions with electrophiles.

  • N-Alkylation and N-Acylation: These are straightforward and high-yielding reactions, commonly employed to introduce functional groups that can modulate the compound's physicochemical properties.

  • N-Arylation: Buchwald-Hartwig and Ullmann couplings are frequently used to form N-aryl tetrahydroquinolines, a common motif in medicinal chemistry.

Electrophilic Aromatic Substitution: Ring Functionalization

The tetrahydroquinoline ring system is activated towards electrophilic aromatic substitution due to the electron-donating nature of the nitrogen atom.

  • Regioselectivity: Substitution typically occurs at the C6 and C8 positions, which are para and ortho, respectively, to the activating nitrogen atom. Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions.

Electrophilic_Substitution cluster_reactants Reactants THQ Tetrahydroquinoline Sigma_Complex Sigma Complex (Wheland Intermediate) THQ->Sigma_Complex 1. Electrophilic Attack Electrophile E+ Product C6/C8 Substituted THQ Sigma_Complex->Product 2. Deprotonation

Caption: Electrophilic aromatic substitution on a tetrahydroquinoline.

Oxidation: A Common Metabolic Pathway

The tetrahydroquinoline scaffold is susceptible to oxidation, which can lead to the formation of the corresponding quinoline or other oxidized products. This is a critical consideration in drug development as it can be a metabolic liability.

  • Experimental Protocol: Oxidation of a Tetrahydroquinoline

    • Dissolve the tetrahydroquinoline starting material (1 equivalent) in a suitable solvent like DCM.

    • Add an oxidizing agent, for example, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.5 equivalents), in portions at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

    • Filter the reaction mixture to remove the precipitated hydroquinone.

    • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the resulting quinoline product by column chromatography.

Head-to-Head Reactivity Comparison

Reaction TypeDihydroquinolinone ReactivityTetrahydroquinoline ReactivityRationale
Nucleophilic Attack Highly reactive at C3 (Michael Addition)Generally unreactiveThe enone system in DHQ activates the β-carbon for nucleophilic attack.
Electrophilic Attack Less reactive on the aromatic ringHighly reactive on the aromatic ring (C6, C8)The electron-withdrawing nature of the enone deactivates the aromatic ring in DHQ, while the electron-donating nitrogen activates it in THQ.
Reaction at Nitrogen Amide-like, less nucleophilicAmine-like, highly nucleophilicThe lone pair on the nitrogen in DHQ is delocalized into the carbonyl, reducing its nucleophilicity.
Oxidation Relatively stableProne to oxidation to form quinolineThe saturated ring in THQ is easily dehydrogenated to achieve aromaticity.
Reduction Carbonyl and alkene are reducibleAromatic ring is reducible under harsh conditionsThe enone system in DHQ is readily reduced, while the aromatic ring in THQ requires more forcing conditions (e.g., Birch reduction).

Conclusion: Strategic Choices in Synthesis

The choice between a dihydroquinolinone and a tetrahydroquinoline scaffold is a critical decision in the design of a synthetic route. Dihydroquinolinones are ideal starting points for introducing diversity around the C3 and C4 positions through nucleophilic additions. In contrast, tetrahydroquinolines are better suited for modifications on the nitrogen atom and the aromatic ring. A thorough understanding of their distinct reactivity profiles, as outlined in this guide, empowers chemists to make informed decisions, leading to more efficient and successful synthetic campaigns.

References

  • S. F. Vasilevsky, E. E. Shults, and G. A. Tolstikov. "Synthesis of Azolo- and Azino-fused Dihydro- and Tetrahydroquinolines." Russian Chemical Reviews, 2004, 73(8), 759-781. [Link]

  • A. R. Katritzky, X. Lan, J. Z. Yang, and O. V. Denisko. "Properties and Reactions of 1,2-Dihydroquinolines." Chemical Reviews, 1998, 98(2), 409-548. [Link]

  • J. J. Li. "Buchwald–Hartwig Amination." In Name Reactions, pp. 79-86. Springer, Cham, 2021. [Link]

Assay validation for screening 7-chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Assay Validation for Novel Kinase Inhibitors

A Note on Today's Topic: The compound 7-chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one represents a promising chemical scaffold. For the purposes of this technical guide, we will treat it as a lead inhibitor for a hypothetical, novel serine/threonine kinase target, designated CMK1 (Chloro-Methyl-Quinolinone-sensitive Kinase 1) . This guide provides a framework for establishing and validating robust screening assays to characterize this and other inhibitors targeting CMK1, a critical step in any drug discovery campaign.

Introduction: The Imperative for Rigorous Assay Validation in Kinase Drug Discovery

Protein kinases remain one of the most critical target classes in drug discovery, implicated in a vast array of diseases, particularly cancer.[1] The journey from a promising chemical entity, like our lead compound, to a clinical candidate is underpinned by high-quality, reproducible data. This begins with the development and stringent validation of biochemical and cell-based assays. An inadequately validated assay can lead to costly false positives or, worse, the premature termination of a valuable lead series.[2]

This guide provides a comparative analysis of leading assay technologies for screening and characterizing inhibitors of our target, CMK1. We will explore the causality behind experimental choices, provide actionable protocols, and present a logical workflow for moving from initial biochemical validation to confirming target engagement in a cellular context.

Biochemical Assays: The First Litmus Test for Inhibition

Biochemical assays utilize a cell-free system with purified components to directly measure the catalytic activity of the target kinase.[3] They are the workhorses of high-throughput screening (HTS) and initial potency determination (IC50). The choice of platform is a critical decision, balancing sensitivity, throughput, and potential for compound interference.[4][5]

Here, we compare two industry-standard, non-radioactive platforms: a luminescence-based assay that measures ATP depletion and a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that detects product formation.

Comparison of Biochemical Assay Platforms
FeatureADP-Glo™ (Luminescence)HTRF® KinEASE™ (TR-FRET)Rationale & Causality
Principle Measures kinase activity by quantifying ADP produced.[6]Measures phosphorylated substrate using a matched antibody pair and TR-FRET.[1][7]ADP-Glo is a universal assay for any ADP-producing enzyme, offering broad applicability. HTRF is more specific, requiring a substrate/antibody pair, which can reduce off-target signals.
Readout Glow-type luminescence.Ratio of two fluorescence emission wavelengths.Luminescence offers high sensitivity. Ratiometric TR-FRET minimizes interference from colored compounds and corrects for well-to-well variations.
Sensitivity High (can detect picomolar ADP).[8]High, dependent on antibody affinity.Both are suitable for detecting low-level kinase activity, allowing for the use of less enzyme and conserving precious reagents.
Throughput Excellent; simple add-and-read format.[6]Excellent; homogeneous "mix-and-read" protocol.[7]Both are amenable to 384- and 1536-well plate formats, essential for HTS campaigns.
Interference Prone to interference from luciferase inhibitors.[9]Less prone to colorimetric or fluorescent compound interference due to time-resolved detection.[10]A key consideration. An HTRF-based approach is often chosen when a library is known to contain fluorescent compounds.
Cost Generally lower reagent cost per well.Can be higher due to reliance on specific antibodies.Budgetary constraints are a practical reality; ADP-Glo often presents a more cost-effective solution for large-scale screens.
Workflow for Primary Biochemical Assay Validation

The primary goal of validation is to establish the assay's robustness and suitability for screening. The Z'-factor is the gold-standard metric for this, as it accounts for both the dynamic range and the variability of the data.[11][12] An assay with a Z' ≥ 0.5 is considered excellent for HTS.[13]

G cluster_prep Assay Preparation cluster_run Assay Execution (e.g., ADP-Glo) cluster_analysis Data Analysis reagents Prepare Reagents: - CMK1 Enzyme - Substrate Peptide - ATP Solution - Assay Buffer controls Prepare Controls: - Max Signal (DMSO) - Min Signal (No Enzyme) reagents->controls plate Dispense Reagents & Controls into 384-well plate controls->plate initiate Initiate Kinase Reaction (Add ATP) plate->initiate incubate_k Incubate (e.g., 60 min at RT) initiate->incubate_k stop Stop Reaction & Deplete ATP (Add ADP-Glo Reagent) incubate_k->stop incubate_s Incubate (40 min at RT) stop->incubate_s develop Develop Signal (Add Kinase Detection Reagent) incubate_s->develop incubate_d Incubate (30 min at RT) develop->incubate_d read Read Luminescence incubate_d->read calc Calculate: - Mean (μ) of Max & Min Signals - Std Dev (σ) of Max & Min Signals read->calc z_prime Calculate Z'-Factor: Z' = 1 - (3σ_max + 3σ_min) / |μ_max - μ_min| calc->z_prime decision Z' >= 0.5? z_prime->decision pass PASS: Proceed to Screening decision->pass Yes fail FAIL: Optimize Assay decision->fail No G cluster_prep Assay Preparation cluster_run Target Engagement Assay (e.g., NanoBRET) cluster_analysis Data Analysis cell_line Generate Cell Line (e.g., expressing CMK1-NanoLuc®) seed_cells Seed Cells into Assay Plates cell_line->seed_cells prepare_cpd Prepare Compound Dilution Series seed_cells->prepare_cpd add_cpd Add Test Compound prepare_cpd->add_cpd add_tracer Add Fluorescent Tracer add_tracer->add_cpd incubate Equilibrate (2 hrs in incubator) add_cpd->incubate add_sub Add Luciferase Substrate incubate->add_sub read Read BRET Signal (450nm and 610nm) add_sub->read calc Calculate BRET Ratio (Acceptor Emission / Donor Emission) read->calc curve Plot BRET Ratio vs. [Compound] and fit to 4-parameter curve calc->curve ic50 Determine Cellular IC50 curve->ic50 validate validate ic50->validate Correlate with Biochemical IC50

Cellular Target Engagement Validation Workflow.
Protocol: Cellular Target Engagement via NanoBRET™

This protocol outlines the determination of a cellular IC50 value.

  • Cell Seeding: Seed HEK293 cells transiently transfected with the CMK1-NanoLuc® fusion construct into a 96-well plate and incubate for 18-24 hours. [14]2. Compound Preparation: Prepare a serial dilution of the inhibitor (e.g., 7-chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one) in Opti-MEM medium.

  • Tracer Addition: Add the NanoBRET™ tracer (a fluorescent ligand that binds to CMK1) to all wells at its predetermined optimal concentration.

  • Compound Dosing: Add the serially diluted inhibitor to the appropriate wells. Include DMSO-only wells as a "no inhibition" control.

  • Equilibration: Incubate the plate for 2 hours at 37°C in a 5% CO2 incubator to allow the compound and tracer to reach binding equilibrium with the intracellular target. [14]6. Signal Detection: Add the NanoGlo® substrate and extracellular NanoLuc® inhibitor to all wells. [14]7. Data Acquisition: Immediately read the plate on a luminometer equipped with two filters to measure donor emission (450 nm) and acceptor emission (610 nm).

  • Data Analysis: Calculate the BRET ratio (610nm/450nm). Plot the BRET ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the cellular IC50.

Conclusion and Strategic Recommendations

The validation of robust and reliable assays is a non-negotiable cornerstone of successful kinase inhibitor discovery. A multi-tiered strategy is recommended:

  • Primary Screen: Utilize a high-throughput, cost-effective biochemical assay like ADP-Glo™ to screen the main compound library. The primary goal is to identify initial hits with a validated Z' > 0.5.

  • Hit Confirmation & Potency: Confirm active compounds using a mechanistically distinct biochemical assay, such as HTRF® KinEASE™ , to eliminate technology-specific artifacts. Generate robust IC50 values for confirmed hits.

  • Cellular Validation: Prioritize the most potent biochemical hits for cellular analysis. Use a direct target engagement assay like NanoBRET™ to confirm cell permeability and on-target activity, generating cellular IC50 values.

  • Functional Confirmation: For lead candidates, use a lower-throughput functional assay like Western blotting to confirm that target engagement translates into the desired downstream pathway modulation.

By systematically applying these complementary biochemical and cell-based validation strategies, researchers can build a comprehensive data package that provides high confidence in the potency and mechanism of action of lead inhibitors like 7-chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one, paving the way for successful preclinical development.

References

  • Kinase assay principle. The substrates used in HTRF kinase assays are... ResearchGate. [Link]

  • Development of a HTRF® Kinase Assay for Determination of Syk Activity. PMC. [Link]

  • HTRF KINEASE STK S3 KIT. Weichilab. [Link]

  • Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. PMC. [Link]

  • Measuring the tyrosine kinase activity: a review of biochemical and cellular assay technologies. Taylor & Francis Online. [Link]

  • HTRF-based kinase assay for fragment screening and MOA studies. Domainex. [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]

  • From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. Reaction Biology. [Link]

  • NanoBRET assays to assess cellular target engagement of compounds. EUbOPEN. [Link]

  • The Z prime value (Z´). BMG LABTECH. [Link]

  • A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. [Link]

  • Quantitative, Real-Time Measurements of Intracellular Target Engagement Using Energy Transfer. Protocols.io. [Link]

  • Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. [Link]

  • Cell-based test for kinase inhibitors. INiTS. [Link]

  • Current In Vitro Kinase Assay Technologies: The Quest for a Universal Format. ResearchGate. [Link]

  • The Challenges In Small Molecule Drug Development – Part 3 of our Drug Discoveries Series: To Zs and Z'. Tempo Bioscience. [Link]

  • A cell-based screening assay to identify novel kinase inhibitors. American Association for Cancer Research. [Link]

  • Options Abound for Kinase Assays. Biocompare. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Z-factor. Wikipedia. [Link]

Sources

Benchmarking Synthetic Routes for 7-Chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

7-Chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one is a critical bicyclic scaffold used in the development of bioactive quinolones, particularly in antimalarial and anticancer research.[1][2] Its structural rigidity and specific halogenation pattern make it a valuable intermediate for "click" chemistry and further functionalization at the C4 position.[1]

This guide benchmarks three distinct synthetic methodologies for this target, prioritizing reproducibility, scalability, and atom economy. The analysis reveals that while Route A (PPA Cyclization) remains the industrial standard due to cost-efficiency, Route B (Eaton’s Reagent) offers superior purity profiles for pharmaceutical-grade applications.[1]

Part 1: Strategic Route Analysis

Route A: The Industrial Standard (Acrylic Acid / PPA)

This route utilizes the classical Friedel-Crafts cyclization.[1] It is the most robust method for multi-gram to kilogram scale synthesis but suffers from viscous workups.[1]

  • Mechanism: Michael addition of 3-chloro-4-methylaniline to acrylic acid followed by intramolecular acylation.[1]

  • Regioselectivity: The cyclization occurs at the position ortho to the amino group and para to the chlorine atom (Position 6 of the aniline ring), yielding the 7-chloro-6-methyl isomer exclusively due to steric directing effects.[1]

  • Pros: Low reagent cost, high atom economy, scalable.[1]

  • Cons: Polyphosphoric acid (PPA) is difficult to stir and quench; generates large volumes of acidic waste.[1]

Route B: The "Clean" Alternative (Eaton's Reagent)

Eaton's reagent (7.7 wt% phosphorus pentoxide in methanesulfonic acid) serves as a liquid alternative to PPA.

  • Mechanism: Identical to Route A, but the condensing agent is less viscous and water-soluble.[1]

  • Pros: Homogeneous reaction mixture, easier workup (simple water quench), higher purity crude.

  • Cons: Higher reagent cost; methanesulfonic acid is corrosive.[1]

Route C: Rapid Screening (Microwave-Assisted)

Ideal for medicinal chemistry libraries where speed is prioritized over scale.[1]

  • Mechanism: One-pot reaction or rapid two-step sequence using Lewis acid catalysis (e.g., InCl₃ or neat acid) under microwave irradiation.[1]

  • Pros: Reaction times reduced from hours to minutes; often solvent-free.[1]

  • Cons: Difficult to scale beyond 10g; requires specialized microwave reactors.[1]

Part 2: Experimental Protocols

Protocol 1: Synthesis via Polyphosphoric Acid (Route A)

Recommended for scale-up (>50g).[1]

Step 1: Michael Addition (Preparation of N-(3-chloro-4-methylphenyl)-


-alanine) 
  • Reagents: 3-Chloro-4-methylaniline (1.0 eq), Acrylic acid (1.2 eq), Toluene (5 vol).[1]

  • Procedure: Charge aniline and toluene into a reactor. Add acrylic acid dropwise.[1] Reflux for 4-6 hours.

  • Workup: Cool to RT. The product often precipitates.[1] If not, remove solvent in vacuo.[1] Recrystallize from ethanol.

  • Target Yield: 85-92%.

Step 2: Cyclization

  • Reagents: Intermediate from Step 1 (1.0 eq), Polyphosphoric Acid (10-15 wt eq).

  • Procedure: Heat PPA to 60°C to lower viscosity. Add the intermediate portion-wise. Heat to 100-110°C for 2-3 hours.

  • Quench: Critical Step. Pour the hot dark syrup slowly into crushed ice (10x weight) with vigorous mechanical stirring.

  • Isolation: Neutralize with 50% NaOH (keep T < 20°C). Filter the resulting precipitate.[1] Wash with water until neutral.[1]

  • Purification: Recrystallize from Ethanol/Water (9:1).

  • Target Yield: 70-80%.

Protocol 2: Synthesis via Eaton's Reagent (Route B)

Recommended for high-purity needs (<50g).[1]

  • Reagents: N-(3-chloro-4-methylphenyl)-

    
    -alanine (1.0 eq), Eaton's Reagent (5 vol).[1]
    
  • Procedure: Dissolve the starting material in Eaton's reagent at RT. Heat to 70-80°C for 1-2 hours.

  • Workup: Pour reaction mixture into ice water. The product precipitates immediately as a solid.[1]

  • Isolation: Filter and wash with water.[1]

  • Target Yield: 75-85% (Higher purity than PPA route).

Part 3: Performance Metrics & Benchmarking[1]

MetricRoute A (PPA)Route B (Eaton's)Route C (Microwave)
Overall Yield 60-75%65-78%50-65%
Reaction Time 6-10 Hours3-5 Hours20-40 Minutes
Scalability High (kg)Medium (100g)Low (<10g)
E-Factor (Waste) High (Acidic waste)MediumLow (Solvent-free)
Cost Efficiency HighModerateLow
Purity (Crude) 85-90%>95%Variable

Part 4: Visualizations

Reaction Pathway & Regioselectivity

The following diagram illustrates the chemical transformation and the critical regioselectivity decision point dictated by the steric hindrance of the methyl group.

ReactionPathway Start 3-Chloro-4-methylaniline (Precursor) Inter N-(3-chloro-4-methylphenyl)-beta-alanine (Intermediate) Start->Inter Acrylic Acid Reflux Transition Acylium Ion Formation Inter->Transition PPA or Eaton's Rgt Pos2 Cyclization at Pos 2 (Sterically Hindered by Cl) Transition->Pos2 Minor Path Pos6 Cyclization at Pos 6 (Preferred) Transition->Pos6 Major Path (Kinetic & Thermodynamic) Product 7-Chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one (Target) Pos6->Product

Caption: Synthesis pathway showing the preferred cyclization at the less hindered ortho-position (Pos 6).

Decision Matrix for Process Selection

Choose the optimal route based on your specific project constraints.

DecisionTree Start Start: Select Synthesis Strategy Scale What is the Target Scale? Start->Scale Small < 10 grams Scale->Small Large > 100 grams Scale->Large Speed Priority: Speed vs Purity? Small->Speed Cost Priority: Cost vs Waste? Large->Cost RouteC Route C: Microwave (Rapid Screening) Speed->RouteC Speed RouteB Route B: Eaton's Reagent (High Purity) Speed->RouteB Purity Cost->RouteB Low Waste RouteA Route A: PPA (Lowest Cost) Cost->RouteA Low Cost

Caption: Decision matrix for selecting the optimal synthetic route based on scale and priorities.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7255, 3-Chloro-4-methylaniline.[1] Retrieved from [Link]

  • Organic Syntheses (1947). Acrylic Acid (General Michael Addition Procedures).[1] Org.[1][2] Synth. 1947, 27, 1. Retrieved from [Link]

  • Aboelnaga, A. & El-Sayed, T. H. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity.[1][2] Synthetic Communications.[1] Retrieved from [Link][2][3]

  • National Institutes of Health (2020). Fluorinated derivatives of 2-phenyl-3-hydroxy-4(1H)-quinolinone as tubulin polymerization inhibitors.[1] Eur. J. Med.[1] Chem. Retrieved from [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 7-chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of a robust safety culture and scientific integrity. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of 7-chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one, grounded in established safety principles for halogenated organic compounds.

While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, its structure—a halogenated quinolinone derivative—allows us to infer its hazard profile based on well-documented, structurally similar molecules. This guide is built upon that expert analysis, ensuring a cautious and comprehensive approach.

Hazard Assessment and Profile

Understanding the potential hazards is the critical first step in defining the handling and disposal protocol. Based on data from analogous chlorinated and quinoline-based compounds, 7-chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one should be handled as a substance with the potential for significant health effects. The primary hazards are associated with its classification as a halogenated organic compound.

Key potential hazards include:

  • Skin and Eye Irritation: Direct contact may cause irritation or serious eye damage.[1][2][3][4]

  • Respiratory Tract Irritation: Inhalation of the dust or aerosolized particles may lead to respiratory irritation.[1][2][3][4]

  • Acute Oral Toxicity: The compound may be harmful if swallowed.[1][5][6]

  • Environmental Hazard: Halogenated organic compounds can be persistent in the environment and toxic to aquatic life.[7] Therefore, disposal down the drain or in regular trash is strictly prohibited.[5][8][9][10][11]

The following table summarizes the anticipated hazard classifications based on similar chemical structures.

Hazard ClassificationGHS CategoryDescription
Acute Toxicity, OralCategory 4Harmful if swallowed.[1][5][6]
Skin Corrosion/IrritationCategory 2Causes skin irritation.[1][2][3][4]
Serious Eye Damage/IrritationCategory 2ACauses serious eye irritation.[1][2][3][4]
Specific Target Organ ToxicityCategory 3May cause respiratory irritation.[2][4][12]
Aquatic Hazard (Chronic)Category 1Very toxic to aquatic life with long-lasting effects (Assumed).[7]

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is mandatory when handling 7-chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one in any form—solid, solution, or as waste.

  • Hand Protection: Wear nitrile gloves at all times. Gloves must be inspected for integrity before use and disposed of after handling the compound or its waste. Use proper glove removal technique to avoid skin contact.

  • Eye Protection: Chemical safety goggles are required to protect against splashes or airborne particles.[10][13]

  • Body Protection: A standard laboratory coat must be worn to protect skin and clothing.[10]

  • Respiratory Protection: All handling of the solid compound or concentrated solutions should be performed inside a certified chemical fume hood to prevent inhalation.[10]

Spill Management Protocol

Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and restrict access.

  • Assess the Spill: For small spills (manageable by laboratory personnel), proceed with cleanup. For large or unmanageable spills, contact your institution's Environmental Health & Safety (EHS) office immediately.[14]

  • Don PPE: Wear the full PPE ensemble described in Section 2.

  • Contain and Absorb:

    • For solid spills, gently cover with an inert absorbent material (e.g., vermiculite, sand) to avoid generating dust.[5]

    • For liquid spills, cover with a chemical absorbent pad or inert material.

  • Collect Waste: Carefully sweep or scoop the absorbed material into a designated, sealable waste container. Do not use a standard brush and dustpan; use dedicated spill cleanup tools.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol, acetone), followed by soap and water. All cleaning materials (wipes, pads) are considered hazardous waste and must be disposed of accordingly.

  • Package and Label: Seal the container holding the spill cleanup debris, and label it as "Hazardous Waste" with a clear description of the contents, including the spilled chemical and absorbent material.

Waste Disposal Protocol: A Step-by-Step Guide

The defining characteristic for the disposal of this compound is its chlorinated nature. Halogenated organic compounds require specific disposal streams because they can produce harmful byproducts like hydrochloric acid during incineration if not processed in a specialized facility.[9][15]

Step 1: Waste Segregation

Proper segregation at the point of generation is the most critical step.[8][16] Never mix halogenated waste with non-halogenated organic waste. This practice is essential for both safety and cost-effectiveness of disposal, as halogenated waste streams are significantly more expensive to manage.[14]

Disposal Decision Workflow

start Waste Generated: 7-chloro-6-methyl-2,3- dihydroquinolin-4(1H)-one is_halogenated Does the compound contain F, Cl, Br, or I? start->is_halogenated halogenated_bin Place in designated 'HALOGENATED ORGANIC WASTE' container. is_halogenated->halogenated_bin Yes (Contains Cl) non_halogenated_bin Place in 'NON-HALOGENATED ORGANIC WASTE' container. is_halogenated->non_halogenated_bin No incompatible Is waste incompatible with contents of container? (e.g., strong acids/bases, oxidizers) halogenated_bin->incompatible incompatible->halogenated_bin No new_container Start a new, properly labeled waste container. incompatible->new_container Yes

Caption: Decision tree for proper waste segregation.

Step 2: Selecting the Waste Container
  • Obtain the Correct Container: Use a container designated by your institution's EHS department for "Halogenated Organic Liquid Waste" or "Halogenated Organic Solid Waste."[11][15]

  • Check Compatibility: Ensure the container is made of a material compatible with the waste (e.g., polyethylene for liquids). The container must be in good condition, free of leaks, and have a secure, screw-top lid.[16][17]

  • Keep Containers Closed: Waste containers must be kept tightly closed except when actively adding waste.[11][17] This prevents the release of volatile organic compounds (VOCs) into the laboratory atmosphere.

Step 3: Labeling the Waste Container

Proper labeling is a regulatory requirement and essential for safety.

  • Attach a Hazardous Waste Tag: As soon as the first drop of waste is added, affix a "HAZARDOUS WASTE" tag provided by your EHS office.[14][17]

  • List All Contents: Clearly write the full chemical name—"7-chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one"—and its estimated percentage or concentration.[17] Do not use abbreviations or chemical formulas.[11][17] If it is in a solvent, list the solvent as well.

  • Indicate Hazards: Check the appropriate hazard boxes on the tag (e.g., Toxic, Irritant).

Step 4: Accumulation and Storage

Waste must be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA).[17]

  • Location: The SAA must be under the control of laboratory personnel, for example, in a fume hood or a designated secondary containment area.

  • Segregation: Store the halogenated waste container separately from incompatible materials, particularly acids, bases, and oxidizers.[18] Use secondary containment (such as a plastic tub) to prevent spills from spreading.[16]

  • Volume Limits: Adhere to your institution's volume limits for SAAs (e.g., a maximum of 25 gallons of halogenated solvent waste).[14]

Step 5: Arranging for Final Disposal
  • Request Pickup: Once the container is 90% full, complete a chemical waste pickup request form from your institution's EHS office.[17]

  • Professional Disposal: The EHS department will then arrange for the collection of the waste by a licensed hazardous waste disposal company. This waste will likely be sent for high-temperature incineration at a facility specifically designed to handle halogenated compounds.[19]

Operational Disposal Workflow

A 1. Identify Waste (7-chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one is a Halogenated Organic) B 2. Select & Pre-Label 'Halogenated Waste' Container A->B C 3. Don Full PPE (Gloves, Goggles, Lab Coat) B->C D 4. Transfer Waste into Container in a Fume Hood C->D E 5. Securely Close Container Update Waste Log with Amounts D->E F 6. Store in Designated Satellite Accumulation Area with Secondary Containment E->F G 7. When Container is 90% Full, Request EHS Pickup F->G H 8. Professional Disposal (High-Temp Incineration) G->H

Caption: Step-by-step workflow for chemical waste disposal.

By adhering to this comprehensive disposal protocol, you ensure the safety of yourself and your colleagues, maintain regulatory compliance, and uphold the highest standards of scientific responsibility.

References

  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • Daniels Health. (2025, May 21).
  • Columbia University. Hazardous Chemical Waste Management Guidelines.
  • Labor Security System.
  • University of Otago. Laboratory chemical waste disposal guidelines.
  • Science Ready. Safe Handing & Disposal of Organic Substances – HSC Chemistry.
  • Chemistry LibreTexts. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
  • Bucknell University.
  • Braun Research Group.
  • Sigma-Aldrich. (2024, August 6).
  • Sigma-Aldrich. (2024, September 6).
  • Temple University Campus Operations.
  • Sigma-Aldrich. (2025, August 25).
  • Sigma-Aldrich.
  • Merck Millipore.
  • Sigma-Aldrich. (2014, September 3).
  • Thermo Fisher Scientific. (2012, January 9).
  • PubChem. 7-Chloro-4-methyl-6-nitroquinolin-2(1h)-one.
  • ChemDmart.
  • Thermo Fisher Scientific. (2025, December 25). Safety Data Sheet for 4-Chloro-6,7-dimethoxyquinazoline.
  • PubChem. 7-Chloro-6-fluoroisoquinolin-1(2H)-one.
  • PubChem. 7-Chloro-4-hydroxyquinoline.
  • Angene Chemical. (2025, February 14).
  • Capot Chemical. (2018, December 7).
  • Alfa Aesar. (2011, February 1). Safety Data Sheet for 7-Chloro-4-hydroxyquinoline.
  • PubChem. Homepage.
  • Apollo Scientific. (2023, July 7). Safety Data Sheet for 4-Chloro-6-methoxyquinolin-7-ol.
  • PubChem. 2,3-dihydroquinolin-4(1H)-one.
  • PubChem. 3-Chloro-4-(4-Methyl-2-Oxo-1,2-Dihydroquinolin-7-Yl)-N-[2-(Morpholin-4-Yl)ethyl]benzamide.
  • Organic Syntheses. Working with Hazardous Chemicals.
  • Benchchem. An In-Depth Technical Guide to the Synthesis of 7-Chloro-6-nitroquinoline.
  • CymitQuimica. 6-chloro-1-ethyl-7-(4-methylpiperazin-1-yl)-4-oxo- 1,4-dihydroquinoline-3-carboxylic acid.

Sources

A Senior Application Scientist's Guide to Handling 7-chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one: A Framework for Safety and Operational Integrity

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: No specific Safety Data Sheet (SDS) is available for 7-chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one. This guide is synthesized from safety data for structurally analogous halogenated quinoline compounds. It is imperative that researchers conduct a thorough, experiment-specific risk assessment in consultation with their institution's Environmental Health and Safety (EHS) department before commencing any work.[1]

Hazard Assessment: Understanding the Compound

Based on analogous compounds like 7-chloro-4-hydroxyquinoline, the anticipated hazards are summarized below.[2][3][4]

Hazard ClassificationAnticipated EffectPrimary Exposure Routes
Skin Corrosion/Irritation Causes skin irritation.[2][3][4] Prolonged contact may lead to dermatitis.Dermal
Serious Eye Damage/Irritation Causes serious eye irritation.[2][3][4][5]Ocular
Specific Target Organ Toxicity May cause respiratory tract irritation upon inhalation of dust or aerosols.[2][3][4]Inhalation
Acute Oral Toxicity May be harmful if swallowed.[4][6]Ingestion

Given these potential hazards, a multi-layered Personal Protective Equipment (PPE) strategy is not merely recommended; it is essential to ensure operator safety and data integrity.[1]

Personal Protective Equipment (PPE): A Mandate for Safe Handling

The selection of PPE must be tailored to the specific procedures being performed. The following table outlines the minimum required PPE for handling 7-chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one.

Protection TypeMinimum RequirementRecommended forRationale
Hand Protection Chemical-resistant nitrile gloves (ensure they are tested to EN 374 or equivalent).[1]All handling procedures.Nitrile provides good resistance against a range of organic compounds and is recommended for general laboratory work.[7] Double-gloving is advised for handling larger quantities or during prolonged procedures.[8]
Eye & Face Protection Tightly fitting safety goggles with side-shields meeting ANSI Z87.1 standards.[1][7]All handling procedures.Protects against accidental splashes and airborne particulates.
A face shield worn over safety goggles.[1][9]Transferring volumes >500 mL, working under pressure, or any operation with a high splash potential.Provides an additional layer of protection for the entire face from splashes or unexpected reactions.
Body Protection A fully buttoned laboratory coat.[1][7][8]All handling procedures.Protects skin and personal clothing from minor spills and contamination.
Chemical-resistant apron over a lab coat.[7]Handling large liquid volumes or during high-risk procedures.Offers enhanced protection against significant splashes of corrosive or toxic materials.
Respiratory Protection Work must be conducted within a certified chemical fume hood.All procedures involving the handling of the solid compound or its solutions.A primary engineering control to prevent inhalation of hazardous vapors or dust.[8]
NIOSH-approved respirator with appropriate particulate and organic vapor cartridges.[1][8]Required if work must be performed outside of a fume hood where dust or aerosols can be generated. Personnel must be fit-tested and trained.[8]Protects the respiratory system in situations where engineering controls are insufficient to maintain exposure below safe limits.

Operational Plan: From Preparation to Disposal

A systematic workflow is critical for minimizing risk. The following procedural diagram outlines the essential steps for safely handling this compound.

cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_post 3. Post-Handling & Disposal Prep1 Review SDS of Analogous Compounds Prep2 Conduct Experiment-Specific Risk Assessment Prep1->Prep2 Prep3 Verify Fume Hood Certification Prep2->Prep3 Prep4 Locate & Test Emergency Equipment (Eyewash, Shower) Prep3->Prep4 Prep5 Assemble All Required PPE Prep4->Prep5 Hand1 Don Appropriate PPE (Gloves, Goggles, Lab Coat) Prep5->Hand1 Hand2 Perform All Manipulations Inside a Fume Hood Hand1->Hand2 Hand3 Weigh Solid in a Contained Manner (e.g., weigh paper, enclosed balance) Hand2->Hand3 Hand4 Keep Containers Tightly Closed When Not in Use Hand3->Hand4 Post1 Decontaminate Work Area Hand4->Post1 Post2 Segregate Waste: - Contaminated PPE - Empty Containers - Unused Compound Post1->Post2 Post3 Label Waste as 'Hazardous Halogenated Organic Waste' Post2->Post3 Post4 Remove PPE in Correct Order & Wash Hands Thoroughly Post3->Post4

Caption: Safe handling workflow for quinoline derivatives.[1]

Step-by-Step Handling Protocol:
  • Preparation: Before entering the lab, review all available safety information for analogous compounds.[1] Ensure the chemical fume hood has been certified within the last year. Locate the nearest eyewash station and safety shower, and confirm they are unobstructed.[9] Assemble all necessary PPE.

  • Gowning: Don a lab coat, followed by safety goggles. The final step before handling the chemical is to put on nitrile gloves, inspecting them for any signs of damage.[1]

  • Chemical Handling: All manipulations, including weighing and solution preparation, must occur inside a chemical fume hood to minimize inhalation risk.[8] When weighing the solid compound, use techniques that prevent dust generation. Keep all containers holding the chemical tightly sealed when not in immediate use.[3][6]

  • Decontamination & Disposal: After completing the work, decontaminate the surfaces of the fume hood and any equipment used. All materials that have come into contact with 7-chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one, including used gloves, weigh boats, and pipette tips, must be treated as hazardous waste.[1]

  • Waste Management: Collect all waste in a designated, properly sealed container labeled "Hazardous Waste: Halogenated Organic Compounds." Never dispose of this material down the drain.[10][11] Consult your institution's EHS department for specific disposal protocols.

  • Doffing PPE: Remove PPE in the reverse order it was put on, being careful to avoid contaminating your skin. Remove gloves last. Wash hands thoroughly with soap and water after exiting the laboratory.[6]

Emergency Procedures: Spill and Exposure Management

Accidents, though preventable, require a prepared response.

Spill Response Workflow

Start Spill Occurs Evacuate Evacuate Immediate Area Alert Others Start->Evacuate Assess Assess Spill Size Evacuate->Assess SmallSpill Small Spill (<100 mL, Contained) Assess->SmallSpill LargeSpill Large Spill (>100 mL or Uncontained) Assess->LargeSpill Cleanup Don Additional PPE (Double Gloves, Apron) Contain with Absorbent Material SmallSpill->Cleanup If trained & equipped CallEHS Call EHS / Emergency Response SmallSpill->CallEHS If untrained LargeSpill->CallEHS Collect Collect Absorbent into Hazardous Waste Container Cleanup->Collect Decon Decontaminate Spill Area Collect->Decon

Caption: Decision workflow for chemical spill response.

  • Small Spills (<100mL and contained): If you are trained and have the appropriate spill kit, you may clean it up.[8] Wearing double nitrile gloves, splash goggles, and a lab coat, cover the spill with an inert absorbent material (e.g., spill pillows, vermiculite).[9] Collect the material into a suitable container, label it as hazardous waste, and contact EHS for pickup.

  • Large Spills: Do not attempt to clean up a large spill. Evacuate the area immediately, alert colleagues, and call your institution's emergency number or EHS department.[8]

Personnel Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[3][5][6]

  • Skin Contact: Remove contaminated clothing and wash the affected area immediately with soap and plenty of water for at least 15 minutes. If irritation persists, seek medical attention.[3][5][6]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[3][6]

  • Ingestion: Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterwards. Seek immediate medical attention.[3][6]

By adhering to these rigorous safety protocols, researchers can confidently and safely handle 7-chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one, ensuring both personal well-being and the integrity of their scientific work.

References

  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure.
  • PSFC. PSFC Halogenated Solvents.
  • BenchChem. Essential Safety and Logistical Information for Handling Quinolinium, 7-hydroxy-1-methyl-.
  • University of Nevada, Reno Environmental Health & Safety. Chapter 13, Chemical Hygiene Plan: Personal Protective Equipment.
  • Washington State University Environmental Health & Safety. Halogenated Solvents.
  • University of Colorado Boulder, Organic Chemistry. Protective Gear.
  • National Institutes of Health, PubChem. 7-Chloro-4-hydroxyquinoline.
  • BenchChem. Technical Support Center: Synthesis of Quinolinone Derivatives.
  • Safety Data Sheet. 7 - SAFETY DATA SHEET.
  • Sigma-Aldrich. SAFETY DATA SHEET.
  • Safety Data Sheet. 1 - SAFETY DATA SHEET.
  • Safety Data Sheet. 7-Chloro-4-hydroxyquinoline - SAFETY DATA SHEET.
  • Safety Data Sheet. 7-Chloro-4-hydroxyquinoline - SAFETY DATA SHEET.
  • Sigma-Aldrich. SAFETY DATA SHEET.
  • Merck Millipore. SAFETY DATA SHEET.

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.